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  • Product: 2-Chloroethanol-1,1,2,2-d4
  • CAS: 117067-62-6

Core Science & Biosynthesis

Foundational

physicochemical properties of 2-Chloroethanol-1,1,2,2-d4

An In-depth Technical Guide on the Physicochemical Properties of 2-Chloroethanol-1,1,2,2-d4 For Researchers, Scientists, and Drug Development Professionals This guide offers a comprehensive overview of the , a deuterated...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Physicochemical Properties of 2-Chloroethanol-1,1,2,2-d4

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive overview of the , a deuterated form of 2-chloroethanol. The substitution of hydrogen with deuterium is a key strategy in pharmaceutical research to study reaction mechanisms, metabolic pathways, and the kinetic isotope effect. A thorough understanding of the physicochemical characteristics of this deuterated compound is essential for its effective use in advanced scientific research.

The Role of Deuteration in Scientific Research

Deuteration, the replacement of hydrogen with its heavier isotope deuterium, can significantly modify a molecule's metabolic and kinetic profile. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower bond cleavage rate, a phenomenon known as the kinetic isotope effect (KIE).[1] In drug development, this can result in reduced metabolism, potentially improving a drug's pharmacokinetic properties, such as a longer half-life.

Synthesis and Structural Analysis

The synthesis of 2-Chloroethanol-1,1,2,2-d4 is a crucial process for obtaining a high-purity product. Common industrial preparation methods for the non-deuterated form include the chloric acid process and the ethylene oxide process.[2] For the deuterated compound, a typical laboratory synthesis involves the reduction of a deuterated precursor.

The structural confirmation and purity of 2-Chloroethanol-1,1,2,2-d4 are verified using several analytical techniques:[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the positions of deuterium atoms.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Identifies and separates volatile components, confirming the molecular weight and isotopic purity.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Analyzes non-volatile molecules.[3]

Key Physicochemical Properties

The introduction of deuterium can cause slight changes in the physicochemical properties of a molecule.[4][5] While electronic effects are minimal, the increased mass can influence properties related to molecular motion and intermolecular forces.[1]

Table 1: Physicochemical Properties of 2-Chloroethanol-1,1,2,2-d4 and its Non-Deuterated Analog

Property2-Chloroethanol-1,1,2,2-d42-Chloroethanol
Chemical Formula C₂HD₄ClOC₂H₅ClO[6][7]
Molecular Weight 84.54 g/mol [8][9]80.51 g/mol [7][10]
Boiling Point 129 °C127–131 °C[6][10]
Melting Point -89 °C-62.6 °C[6][10]
Density 1.260 g/mL at 25 °C1.201 g/cm³ at 25 °C[10]
Refractive Index n20/D 1.441nD 1.441[6]
Solubility in water Miscible (expected)Miscible[6][10]

Experimental Protocols for Property Determination

Accurate determination of physicochemical properties is crucial. The following are standard protocols for measuring key properties.

Protocol 1: Boiling Point Determination via Ebulliometry

Objective: To accurately measure the boiling point of 2-Chloroethanol-1,1,2,2-d4.

Materials:

  • Ebulliometer

  • Calibrated thermometer

  • Heating source

  • Sample of 2-Chloroethanol-1,1,2,2-d4

  • Boiling chips

Procedure:

  • Calibrate the thermometer with a known standard.

  • Assemble the ebulliometer.

  • Add the sample and boiling chips to the boiling flask.

  • Heat the sample gently.

  • Record the temperature when it stabilizes during boiling.

  • Correct the boiling point for atmospheric pressure.

  • Repeat the measurement for reproducibility.

Diagram 1: Boiling Point Determination Workflow

G A Calibrate Thermometer B Assemble Ebulliometer A->B C Add Sample and Boiling Chips B->C D Heat Sample C->D E Record Stable Temperature D->E F Correct for Pressure E->F G Final Boiling Point F->G

Caption: Workflow for boiling point determination.

Protocol 2: Density Measurement using a Pycnometer

Objective: To determine the density of 2-Chloroethanol-1,1,2,2-d4 at a specific temperature.

Materials:

  • Pycnometer

  • Analytical balance

  • Constant temperature bath

  • Sample of 2-Chloroethanol-1,1,2,2-d4

  • Deionized water for calibration

Procedure:

  • Calibrate the pycnometer using deionized water of a known density.

  • Weigh the empty, dry pycnometer.

  • Fill the pycnometer with the sample.

  • Bring the pycnometer to the desired temperature in the water bath.

  • Weigh the filled pycnometer.

  • Calculate the density using the mass of the sample and the calibrated volume of the pycnometer.

  • Perform multiple measurements to ensure accuracy.

Safety and Handling

2-Chloroethanol and its deuterated form are highly toxic and flammable.[8][9] It is fatal if swallowed, inhaled, or in contact with skin. It also causes serious eye damage and is toxic to aquatic life with long-lasting effects.

Precautionary Measures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[11]

  • Keep away from heat, sparks, and open flames.

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]

  • In case of exposure, seek immediate medical attention.

References

  • Loba Chemie. (n.d.). 2-CHLOROETHANOL. Retrieved from [Link]

  • Sciencemadness Wiki. (2020, February 2). 2-Chloroethanol. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Chloroethanol. Retrieved from [Link]

  • Scott, D. E., & Scott, F. L. (2023). Deuterium in drug discovery: progress, opportunities and challenges.
  • National Center for Biotechnology Information. (n.d.). 2-Chloroethanol-1,1,2,2-d4. PubChem Compound Database. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Chloroethanol (CAS 107-07-3). Retrieved from [Link]

  • Ujikawa, O., et al. (2023). Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen. Molecular Pharmaceutics.
  • Google Patents. (n.d.). CN110922299A - Continuous preparation method of high-content 2-chloroethanol.
  • Royal Society of Chemistry. (2024).
  • National Institute of Standards and Technology. (n.d.). 2-Chloroethanol. NIST Chemistry WebBook. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
  • ResearchGate. (2025). Theoretical study of deuterium isotope effects on acid–base equilibria under ambient and hydrothermal conditions.

Sources

Exploratory

molecular weight and isotopic mass of 2-Chloroethanol-d4

Isotopic Characterization and Applications in Bioanalysis [1] Introduction & Chemical Identity 2-Chloroethanol-d4 (Ethylene chlorohydrin-d4) is the isotopically labeled analog of 2-chloroethanol, where the four hydrogen...

Author: BenchChem Technical Support Team. Date: February 2026

Isotopic Characterization and Applications in Bioanalysis [1]

Introduction & Chemical Identity

2-Chloroethanol-d4 (Ethylene chlorohydrin-d4) is the isotopically labeled analog of 2-chloroethanol, where the four hydrogen atoms attached to the ethylene backbone are replaced by deuterium (


H).[2] It is a critical reagent in pharmaceutical development, primarily serving as a stable isotope internal standard (IS) for the quantification of alkylating agents and genotoxic impurities using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Unlike fully deuterated solvents, the hydroxyl hydrogen in 2-Chloroethanol-d4 remains exchangeable (


H), leading to specific considerations in mass spectrometry tuning and storage.
Core Chemical Specifications
PropertySpecification
Chemical Name 2-Chloroethanol-1,1,2,2-d4
CAS Number 117067-62-6
Linear Formula

Empirical Formula

Appearance Clear, colorless liquid
Solubility Miscible with methanol, chloroform, water (hydrolysis risk)

Molecular Weight vs. Isotopic Mass

In high-resolution mass spectrometry (HRMS), distinguishing between Average Molecular Weight and Monoisotopic Mass is vital for accurate peak assignment. For chlorinated compounds, the distinct natural abundance of Chlorine-35 (


Cl) and Chlorine-37 (

Cl) creates a characteristic isotopic pattern that must be accounted for.
Mass Calculation Breakdown (Self-Validating Protocol)

To validate the mass shift in your spectrometer, use the following high-precision atomic masses. The "d4" label implies the substitution of 4 non-exchangeable protons.[1]

Target Formula:



ElementIsotopeExact Mass (Da)CountTotal Mass Contribution (Da)
Carbon

C
12.00000224.00000
Deuterium

H
2.0141048.05640
Hydrogen

H
1.0078311.00783
Oxygen

O
15.99491115.99491
Chlorine

Cl
34.96885134.96885
Monoisotopic Mass 84.02799

Note on Chlorine Isotope (


Cl): 
Chlorine has a natural isotope 

Cl (approx. 24.2% abundance).
  • M+2 Peak Mass:

    
     Da.
    
  • Average Molecular Weight:

    
     g/mol  (Weighted average of all isotopes).
    
Mass Shift Analysis

Native 2-Chloroethanol (


) has a monoisotopic mass of approx. 80.00 Da. The d4-analog provides a +4.025 Da shift . This shift is sufficient to avoid isobaric interference from the native analyte in quadrupole mass analyzers, ensuring "crosstalk-free" quantification.

Applications in Drug Development

The primary utility of 2-Chloroethanol-d4 lies in its role as an Internal Standard (IS) for tracking genotoxic impurities. 2-Chloroethanol is a known byproduct in the synthesis of polysorbates and other ethoxylated excipients.

Mechanism of Action as an Internal Standard

Because 2-Chloroethanol-d4 is chemically identical to the target analyte (except for mass), it compensates for:

  • Extraction Efficiency: Any loss of analyte during liquid-liquid extraction (LLE) is mirrored by the IS.

  • Matrix Effects: Ion suppression or enhancement in the MS source affects both the analyte and IS equally.

  • Retention Time: It co-elutes (or elutes very closely) with the analyte, ensuring it experiences the same chromatographic conditions.

Visualization: Bioanalytical Workflow

The following diagram illustrates the standard operating procedure for using 2-Chloroethanol-d4 to quantify impurities in a drug formulation.

BioanalysisWorkflow Sample Drug Formulation (Unknown Impurity) IS_Spike Spike with 2-Chloroethanol-d4 Sample->IS_Spike Gravimetric Addition Extraction Liquid-Liquid Extraction (Ethyl Acetate/MTBE) IS_Spike->Extraction Equilibration Derivatization Derivatization (Optional for GC-MS) Extraction->Derivatization Enhance Volatility Separation Chromatography (GC or LC) Derivatization->Separation Detection Mass Spectrometry (SIM/MRM Mode) Separation->Detection Co-elution Quant Ratio Calculation (Analyte Area / IS Area) Detection->Quant m/z 80 vs m/z 84

Figure 1: Workflow for trace quantification of 2-Chloroethanol using the d4-analog as an internal standard to correct for recovery and matrix effects.

Experimental Protocols

Preparation of Stock Standards

Objective: Create a stable 1.0 mg/mL stock solution. Safety Precaution: 2-Chloroethanol-d4 is fatal if absorbed through skin. Double-glove (Nitrile) and work in a certified fume hood.

  • Weighing: Tare a 10 mL volumetric flask containing ~5 mL of Methanol (LC-MS grade).

    • Why Methanol? It prevents the hydrolysis of the C-Cl bond which can occur in water over time.

  • Addition: Using a gas-tight syringe, add exactly 10 mg of 2-Chloroethanol-d4.

    • Note: Do not use plastic pipettes; plasticizers can leach and interfere with MS signals.

  • Dilution: Dilute to volume with Methanol. Cap and invert 10 times.

  • Storage: Transfer to amber glass vials with PTFE-lined caps. Store at -20°C.

    • Stability Check: Re-verify concentration against a fresh reference standard every 6 months.

Handling H/D Exchange

The hydroxyl proton (


) in 2-Chloroethanol-d4 is exchangeable. If dissolved in 

for NMR, it becomes

(d5). If dissolved in

or Methanol-OH, it remains

(d4).
  • Protocol: For Mass Spectrometry, always assume the hydroxyl proton is H (Mass ~1) unless you are using deuterated mobile phases.

Safety & Toxicity Profile

2-Chloroethanol-d4 possesses the same toxicological profile as the unlabeled parent compound. It is an alkylating agent capable of binding to DNA.

  • Acute Toxicity: Fatal if swallowed, in contact with skin, or inhaled.[3]

  • Target Organs: Cardiovascular system, Liver, Kidneys, CNS.

  • Metabolism: Metabolized to chloroacetaldehyde and chloroacetic acid (both highly toxic).

Disposal: All waste containing this isotope must be segregated as halogenated organic solvent waste and incinerated at high temperature.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16213274, 2-Chloroethanol-1,1,2,2-d4.[4] Retrieved from [Link]

Sources

Foundational

Technical Guide: Risk Management & Handling of Deuterated 2-Chloroethanol

Part 1: Executive Summary & Chemical Identity The Core Directive: This guide supersedes standard Safety Data Sheets (SDS) by integrating toxicological mechanisms with practical, high-containment laboratory protocols. Deu...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

The Core Directive: This guide supersedes standard Safety Data Sheets (SDS) by integrating toxicological mechanisms with practical, high-containment laboratory protocols. Deuterated 2-chloroethanol (2-CE-d4) is not merely a solvent; it is a lethal alkylating precursor used in NMR metabolomics and pharmaceutical synthesis.

While isotopically labeled, 2-CE-d4 retains the extreme toxicity of its non-deuterated parent. Its high volatility and dermal permeability make it a "silent killer"—odor is a poor warning property. This guide mandates a Zero-Skin-Contact policy and prioritizes engineering controls (Glovebox/Schlenk line) over PPE alone.

Comparative Properties: Parent vs. Deuterated

The physical properties of the deuterated analog closely mimic the parent, but the cost and application demand higher precision in handling.

Property2-Chloroethanol (Unlabeled)2-Chloroethanol-1,1,2,2-d4Significance
CAS Number 107-07-3117067-62-6 Unique identifier for inventory tracking.[1]
Molecular Weight 80.51 g/mol 84.54 g/mol Mass shift used in MS/NMR analysis.
Boiling Point 129 °C~128-129 °CHigh volatility requires fume management.
Flash Point 55-60 °C (Closed Cup)~55-60 °CFlammable Liquid (Cat 3) . Grounding required.[2][3]
Solubility Miscible in waterMiscible in waterRapid systemic absorption if washed into drains/skin.
GHS Hazard Acute Tox. 1 (Dermal/Inhal)Acute Tox. 1 (Dermal/Inhal) Fatal in contact with skin.

Part 2: The Toxicology of Ethylene Chlorohydrins[7]

Mechanism of Action: The "Lethal Synthesis"

The danger of 2-chloroethanol lies not in the molecule itself, but in its metabolic activation. Upon entry (inhalation or dermal), it is oxidized by Alcohol Dehydrogenase (ADH) .

  • Bioactivation: ADH converts 2-CE into Chloroacetaldehyde , a highly reactive alkylating agent.

  • Glutathione Depletion: Chloroacetaldehyde rapidly conjugates with cellular Glutathione (GSH).[4]

  • Mitochondrial Collapse: Once GSH is depleted, oxidative stress destroys mitochondrial function, leading to metabolic acidosis, renal failure, and cardiac arrest.

Note on Isotope Effect: While deuterium substitution (C-D bonds) is stronger than C-H, potentially slowing metabolism (Kinetic Isotope Effect), safety protocols must assume the toxicity rate is identical to the non-deuterated form.

Visualization: Metabolic Pathway & Intervention

The following diagram illustrates the lethal pathway and the mechanism of the antidote (Fomepizole).

MetabolicPathway CE 2-Chloroethanol-d4 (Precursor) CAA Chloroacetaldehyde (HIGHLY TOXIC) CE->CAA Oxidation ADH Alcohol Dehydrogenase (Enzyme) ADH->CE Catalyzes GSH Glutathione (GSH) Depletion CAA->GSH Alkylates CellDeath Cellular Necrosis & Organ Failure GSH->CellDeath Oxidative Stress Fomepizole Fomepizole (Inhibitor) Fomepizole->ADH Blocks

Caption: Metabolic activation of 2-Chloroethanol by ADH into toxic Chloroacetaldehyde. Fomepizole acts as the critical shut-off switch.

Part 3: Operational Controls & Protocols

Engineering Controls
  • Primary: Inert Atmosphere Glovebox (Nitrogen/Argon). This is the only method that guarantees zero inhalation and zero skin contact.

  • Secondary: Chemical Fume Hood with face velocity >100 fpm. Strictly prohibited on open bench.

Protocol A: Safe Transfer for NMR Preparation

Objective: Transfer 0.5 mL of 2-CE-d4 into an NMR tube without exposure.

Prerequisites:

  • Double Nitrile Gloves (0.11 mm min) or Silver Shield® Laminate gloves.

  • Fume hood active or Glovebox.

  • Activated Charcoal trap nearby.

Step-by-Step Methodology:

  • Vessel Inspection: Ensure the receiving NMR tube is free of cracks. Label it before handling the toxicant.

  • Syringe Selection: Use a gas-tight glass syringe (e.g., Hamilton) with a Luer-lock needle. Do not use plastic disposable syringes as 2-CE can swell/degrade certain polymers.

  • The Transfer:

    • In Glovebox: Open the 2-CE-d4 septum vial. Draw 0.5 mL. Inject slowly into the NMR tube. Cap the tube immediately.

    • In Fume Hood: Keep the sash at the lowest working position. Perform the transfer over a spill tray lined with absorbent pads.

  • Decontamination: Immediately draw Acetone into the syringe and expel into a dedicated "Halogenated Waste" container containing 5% Sodium Thiosulfate (to quench trace alkylators).

  • Secondary Containment: Place the sealed NMR tube inside a secondary shatter-proof plastic tube for transport to the spectrometer.

Protocol B: Emergency Spill Response

Scenario: A 1 mL ampule shatters inside the fume hood.

Immediate Action:

  • Breath Hold & Sash Down: Immediately close the hood sash fully.

  • Evacuate: Alert the lab ("SPILL! EVACUATE!"). Clear the room for 15 minutes to allow the hood to exhaust vapors.

  • Re-entry (PPE Upgrade): Re-enter only with Self-Contained Breathing Apparatus (SCBA) or a full-face respirator with Organic Vapor cartridges if the spill is confirmed contained in the hood.

  • Neutralization: Cover the spill with Vermiculite or Activated Carbon . Do not use paper towels (increases surface area for evaporation).

  • Disposal: Scoop material into a jar, seal, and label as "Acute Toxin - Debris."

Part 4: Medical Management & Emergency Logic

Critical Warning: There is a "latent period" between exposure and symptoms. A patient may feel fine for 1-2 hours before rapid collapse. Treat exposure history, not just symptoms.

Antidote Strategy

Medical professionals should treat 2-CE poisoning similarly to Ethylene Glycol or Methanol poisoning.

  • Fomepizole (4-methylpyrazole): The gold standard. It competitively inhibits ADH, preventing the formation of Chloroacetaldehyde.

  • Ethanol Therapy: If Fomepizole is unavailable, ethanol can be used to saturate ADH enzymes (less preferred due to CNS depression).

  • N-Acetylcysteine (NAC): Administered to replenish Glutathione reserves and scavenge reactive metabolites.

  • Hemodialysis: Required in severe cases to remove the parent compound and correct metabolic acidosis.

Visualization: Emergency Decision Matrix

This logic flow guides the immediate response to potential exposure.[2]

EmergencyResponse Start Exposure Incident Route Identify Route Start->Route Skin Dermal Contact Route->Skin Inhale Inhalation Route->Inhale ActionSkin Strip Clothing Wash 15 min (Soap/Water) Skin->ActionSkin ActionInhale Move to Fresh Air 100% Oxygen Inhale->ActionInhale Hospital Transport to ER (Bring SDS) ActionSkin->Hospital ActionInhale->Hospital Treatment Request ADH Inhibitor (Fomepizole) Hospital->Treatment Urgent

Caption: Decision matrix for immediate response to 2-Chloroethanol exposure events.

References

  • Cambridge Isotope Laboratories. (2024). Safety Data Sheet: 2-Chloroethanol (1,1,2,2-d4). CIL. Link

  • National Institute for Occupational Safety and Health (NIOSH). (2024). Ethylene Chlorohydrin: IDLH Documentation. Centers for Disease Control and Prevention. Link

  • Chen, Y. W., et al. (2009). Protective effects of fomepizole on 2-chloroethanol toxicity. Human & Experimental Toxicology. Link

  • Sigma-Aldrich (Merck). (2024). Safety Data Sheet: 2-Chloroethanol. Merck Millipore. Link

  • Deng, J. F., et al. (2001). The essential role of alcohol dehydrogenase in 2-chloroethanol induced toxicity. Clinical Toxicology. Link

Sources

Exploratory

Technical Guide: Solubility and Application of 2-Chloroethanol-1,1,2,2-d4

[1] Executive Summary 2-Chloroethanol-1,1,2,2-d4 (CAS 117067-62-6) is the fully deuterated ethylene backbone analog of 2-chloroethanol.[1] It serves as a critical internal standard for the quantification of ethylene chlo...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2-Chloroethanol-1,1,2,2-d4 (CAS 117067-62-6) is the fully deuterated ethylene backbone analog of 2-chloroethanol.[1] It serves as a critical internal standard for the quantification of ethylene chlorohydrin (ECH) in pharmaceutical and environmental matrices, particularly in the analysis of ethylene oxide residues.

While chemically equivalent to its non-deuterated counterpart, the d4-analog exhibits distinct physical properties—most notably a higher density—due to the kinetic isotope effect and mass difference. This guide provides a definitive reference on its solubility profile, derived from Hansen Solubility Parameters (HSP), and outlines rigorous protocols for its safe handling and preparation in research environments.

Physicochemical Profile

The substitution of protium (


H) with deuterium (

H) increases the molecular weight and density without significantly altering the dielectric constant or dipole moment. This ensures that the solubility profile of the d4-analog mirrors that of the native compound, allowing for seamless integration into existing extraction workflows.
Table 1: Comparative Properties of Native and Deuterated 2-Chloroethanol[1]
Property2-Chloroethanol (Native)2-Chloroethanol-1,1,2,2-d4
CAS Number 107-07-3117067-62-6
Formula C

H

ClO
C

HD

ClO
Molecular Weight 80.51 g/mol 84.54 g/mol
Boiling Point 128–130 °C129 °C
Density (25°C) 1.201 g/mL1.260 g/mL
Appearance Colorless liquidColorless oil/liquid
Solubility (Water) MiscibleMiscible
Flash Point 55 °C (Closed Cup)~55 °C

Critical Note: The increased density of the d4-analog (1.260 vs 1.201 g/mL) must be accounted for when preparing stock solutions gravimetrically. Volumetric preparation without density correction will lead to concentration errors of approximately 5%.

Solubility Landscape

The solubility of 2-Chloroethanol-1,1,2,2-d4 is governed by its bifunctional nature: it contains a polar hydroxyl group (-OH) capable of hydrogen bonding and a lipophilic alkyl chloride chain.[1]

Hansen Solubility Parameters (HSP)

To scientifically predict miscibility, we utilize the Hansen Solubility Parameters for 2-chloroethanol. Since isotopic substitution has a negligible effect on electronic distribution, these values apply to the d4-analog.

  • Dispersion (

    
    ):  16.9 MPa
    
    
    
  • Polarity (

    
    ):  8.8 MPa
    
    
    
  • Hydrogen Bonding (

    
    ):  17.2 MPa
    
    
    
Solvent Compatibility Matrix

Based on the HSP values, 2-Chloroethanol-d4 is compatible with solvents that can accommodate its high hydrogen-bonding potential.[1]

Solvent ClassCompatibilityMechanistic Insight
Alcohols (Methanol, Ethanol) Miscible Perfect match for

and

.[1] Commercial standards are often supplied as 1 mg/mL solutions in Methanol.
Water Miscible Strong H-bond donor/acceptor interactions dominate.[1]
Chlorinated (CHCl

, CH

Cl

)
High Favorable

interactions; commonly used for extraction from aqueous matrices.[1]
Polar Aprotic (DMSO, DMF) Miscible Excellent solvation of the hydroxyl moiety.[1]
Aliphatic Hydrocarbons (Hexane) Immiscible Large

and

mismatch.[1] Partitioning will favor the polar phase.

Clarification on Methanol Solubility: Some databases erroneously list the d4-analog as "very slightly soluble" in methanol.[1] This is incorrect. The compound is fully miscible with methanol, as evidenced by the widespread availability of certified reference materials (CRMs) dissolved in methanol [1, 3].

Experimental Protocols

Safety & Handling (Strict Adherence Required)

2-Chloroethanol-d4 is fatally toxic if swallowed, inhaled, or absorbed through the skin.[1][2] It is a metabolic precursor to chloroacetaldehyde.

  • Engineering Controls: Handle only in a certified chemical fume hood.

  • PPE: Double-glove technique (Nitrile over Laminate/Butyl) is recommended.[1] Standard nitrile gloves offer limited breakthrough protection against small chlorinated molecules.

  • Decontamination: In case of spill, neutralize with Fenton’s reagent or absorb with vermiculite and dispose of as hazardous chlorinated waste. Do not use alkali hydroxides (e.g., KOH), as this may generate ethylene oxide, an explosion hazard [2].

Preparation of NMR Standards

For metabolic tracking or purity analysis, precise sample preparation is required.

Protocol:

  • Solvent Selection:

    • Use CDCl

      
        (Chloroform-d) for general characterization.[1]
      
    • Use DMSO-d

      
        or D
      
      
      
      O
      if analyzing highly polar metabolites or to exchange the hydroxyl proton.[1]
  • Weighing:

    • Tare a clean volumetric flask (e.g., 10 mL).

    • Add ~10 mg of 2-Chloroethanol-d4 via a gas-tight syringe.[1] Do not pour.

    • Record the exact mass (accuracy ±0.01 mg).

  • Dilution:

    • Dilute to volume with the selected deuterated solvent.

    • Invert 10x to mix. Sonicate for 30 seconds if using viscous solvents like DMSO.

Extraction Internal Standard Workflow

When used as an internal standard for GC-MS analysis of biological fluids:

  • Spike the biological sample (plasma/urine) with a known mass of 2-Chloroethanol-d4.[1]

  • Perform Liquid-Liquid Extraction (LLE) using Ethyl Acetate or Dichloromethane .

  • The d4-analog will co-extract with native 2-chloroethanol, correcting for extraction efficiency losses.[1]

Visualization & Decision Logic

Solvent Selection Decision Tree

Use this logic flow to determine the optimal solvent for your application.

SolventSelection Start Start: Select Application AppType Primary Application? Start->AppType NMR NMR Spectroscopy AppType->NMR MS GC/LC-MS Standard AppType->MS Synth Synthesis / Reaction AppType->Synth PolarityCheck Is Analyte Polar? NMR->PolarityCheck MatrixCheck Sample Matrix? MS->MatrixCheck ReactantCheck Reaction Conditions Synth->ReactantCheck CDCl3 Use Chloroform-d (Good Solubility, Easy Evap) PolarityCheck->CDCl3 Non-Polar / Lipophilic DMSO Use DMSO-d6 or D2O (Exchangeable Protons) PolarityCheck->DMSO Polar / Hydrophilic Methanol Use Methanol (Miscible, standard solvent) MatrixCheck->Methanol Direct Injection EthylAc Use Ethyl Acetate (Extraction solvent) MatrixCheck->EthylAc LLE Extraction Aprotic Use DMF/DMSO (Nucleophilic Substitution) ReactantCheck->Aprotic

Figure 1: Decision tree for selecting the appropriate solvent based on analytical or synthetic requirements.

Safe Handling Workflow

Due to the high toxicity, this workflow is mandatory.

SafetyWorkflow Step1 1. PPE Setup (Double Gloves, Goggles) Step2 2. Fume Hood (Verify Airflow) Step1->Step2 Step3 3. Transfer (Gas-tight Syringe ONLY) Step2->Step3 Step4 4. Dilution (Add solvent immediately) Step3->Step4 Step5 5. Waste (Segregate Chlorinated) Step4->Step5

Figure 2: Mandatory safety workflow for handling neat 2-Chloroethanol-d4.

References

  • LGC Standards. (2023). Certificate of Analysis: 2-Chloroethanol (1,1,2,2-d4).[3][4] Retrieved from

  • ScienceMadness Wiki. (2020).[5] 2-Chloroethanol Properties and Safety. Retrieved from

  • HPC Standards. (2023). D4-2-Chloroethanol Solution in Methanol. Retrieved from

  • Resolve Mass. (2023). 2-Chloroethanol-1,1,2,2-d4 Product Overview. Retrieved from

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.

Sources

Exploratory

difference between 2-Chloroethanol and 2-Chloroethanol-1,1,2,2-d4

Physicochemical Distinctions, Analytical Applications, and Metabolic Implications Executive Summary This technical guide analyzes the critical distinctions between 2-Chloroethanol (2-CE) and its isotopologue, 2-Chloroeth...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Distinctions, Analytical Applications, and Metabolic Implications

Executive Summary

This technical guide analyzes the critical distinctions between 2-Chloroethanol (2-CE) and its isotopologue, 2-Chloroethanol-1,1,2,2-d4 (2-CE-d4). While chemically homologous, the substitution of protium (


H) with deuterium (

H) introduces significant shifts in mass, vibrational frequency, and magnetic resonance, rendering 2-CE-d4 the gold-standard internal standard for quantifying 2-CE residues in pharmaceutical and medical device matrices (ISO 10993-7). Furthermore, the primary Kinetic Isotope Effect (KIE) exhibited by 2-CE-d4 provides a mechanistic probe for studying cytochrome P450-mediated oxidative toxicity.

Physicochemical & Isotopic Characterization

The fundamental difference lies in the nuclear composition. 2-CE-d4 is the fully deuterated ethylene backbone variant of 2-CE. This isotopic substitution alters physical properties dependent on mass and nuclear spin but preserves the electronic structure governing chemical reactivity (with kinetic modifications).

Comparative Data Table
Property2-Chloroethanol (Native)2-Chloroethanol-1,1,2,2-d4 (Deuterated)
CAS Number 107-07-3117067-62-6
Molecular Formula C

H

ClO
C

HD

ClO
Molecular Weight 80.51 g/mol 84.54 g/mol (+4 Da shift)
Boiling Point 129 °C~128–129 °C (Negligible shift)
Density 1.20 g/mL1.26 g/mL (Higher due to mass)

H-NMR Signature
Two triplets (CH

-Cl, CH

-OH) + OH singlet
Silent alkyl region; only OH signal visible
Primary Application Solvent, precursor, toxic residueInternal Standard (IS), Metabolic Probe
Spectroscopic Distinctions
Nuclear Magnetic Resonance (NMR)
  • 2-CE: The

    
    H-NMR spectrum exhibits two distinct triplets around 
    
    
    
    3.6–3.8 ppm (CH
    
    
    -Cl and CH
    
    
    -OH) due to spin-spin coupling (
    
    
    ).
  • 2-CE-d4: The replacement of H with D removes the signals in the

    
    H-NMR alkyl region. The deuterium nucleus (
    
    
    
    ) has a different gyromagnetic ratio, making the carbon-bound nuclei invisible in standard proton experiments but observable in
    
    
    H-NMR. This "silence" allows 2-CE-d4 to be used in metabolic tracking without spectral overlap.
Vibrational Spectroscopy (IR)

The C-D bond is stronger and heavier than the C-H bond, lowering the vibrational frequency.

  • C-H Stretch: ~2950 cm

    
    
    
  • C-D Stretch: ~2100–2200 cm

    
    
    This shift allows for non-destructive discrimination using Raman or IR microscopy in complex mixtures.
    

Analytical Application: Isotope Dilution Mass Spectrometry (IDMS)

The primary utility of 2-CE-d4 is as an Internal Standard (IS) for the quantification of 2-CE in medical devices (per ISO 10993-7) and pharmaceutical ingredients (USP <228> context).

Why d4 is Superior to Non-Isotopic Standards
  • Co-Elution: 2-CE-d4 has a chromatographic retention time almost identical to 2-CE.

  • Matrix Compensation: Because it co-elutes, it experiences the exact same matrix suppression or enhancement effects in the ion source (ESI or EI) as the analyte.

  • Mass Discrimination: The +4 Da mass shift allows the Mass Spectrometer to resolve the analyte (m/z 80) from the standard (m/z 84) simultaneously.

Analytical Workflow Diagram

The following diagram illustrates the self-validating workflow for quantifying 2-CE using the d4 variant.

IDMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Quantification Sample Unknown Sample (Contains 2-CE) Mix Homogenization & Extraction Sample->Mix IS Spike Internal Standard (2-CE-d4) IS->Mix GC Gas Chromatography (Co-elution) Mix->GC MS Mass Spectrometry (SIM Mode) GC->MS Ion80 Monitor m/z 80 (Native 2-CE) MS->Ion80 Ion84 Monitor m/z 84 (d4-IS) MS->Ion84 Ratio Calculate Area Ratio (A80 / A84) Ion80->Ratio Ion84->Ratio Result Final Conc. (Interpolated from Curve) Ratio->Result

Figure 1: Isotope Dilution Mass Spectrometry (IDMS) workflow ensuring precision by compensating for extraction efficiency and ionization variability.

Metabolic & Toxicological Implications[4]

While 2-CE is a known toxicant, 2-CE-d4 serves as a mechanistic probe due to the Kinetic Isotope Effect (KIE) .

Mechanism of Toxicity

2-CE is metabolized primarily by Cytochrome P450 2E1 (CYP2E1) into Chloroacetaldehyde , a highly reactive alkylating agent responsible for cardiotoxicity and genotoxicity.

The Deuterium Effect (KIE)

The rate-limiting step in this oxidation is the abstraction of a hydrogen atom from the alpha-carbon.

  • C-H Bond Dissociation Energy (BDE): ~98 kcal/mol

  • C-D Bond Dissociation Energy (BDE): ~100 kcal/mol

Because the C-D bond is stronger, the reaction rate (


) for 2-CE-d4 is significantly slower than for 2-CE (

).

Researchers use this difference to confirm if C-H abstraction is the rate-limiting step. If toxicity decreases with the d4 variant, it confirms that the metabolite (chloroacetaldehyde), not the parent compound, is the toxic agent.

Metabolic_Pathway cluster_mechanism Oxidative Dehydrogenation CE 2-Chloroethanol (Parent) CYP CYP2E1 Enzyme CE->CYP Substrate Binding Gem Gem-chlorohydrin (Intermediate) CYP->Gem C-H Abstraction (Fast for H, Slow for D) KIE_Note Primary KIE: 2-CE-d4 oxidation is slower due to stronger C-D bonds. CYP->KIE_Note Aldehyde Chloroacetaldehyde (TOXIC) Gem->Aldehyde Spontaneous Dehydration GSH Glutathione Conjugation Aldehyde->GSH Detoxification DNA DNA Aldehyde->DNA DNA Alkylation (Toxicity) Excretion Mercapturic Acid (Excreted) GSH->Excretion

Figure 2: Metabolic activation pathway of 2-CE. The CYP2E1 step exhibits a primary Kinetic Isotope Effect when using 2-CE-d4.

Experimental Protocol: Quantification of 2-CE in Aqueous Extracts

Objective: Quantify 2-CE residues in a medical device extract using 2-CE-d4 as the internal standard, compliant with ISO 10993-7 principles.

Reagents
  • Analyte: 2-Chloroethanol (Sigma-Aldrich, >99%).

  • Internal Standard: 2-Chloroethanol-1,1,2,2-d4 (Cambridge Isotope Labs, 98% D).

  • Solvent: HPLC-grade Water or Ethanol (depending on device compatibility).

Step-by-Step Methodology
  • Standard Preparation:

    • Stock A (Native): Dissolve 2-CE in water to 1000 µg/mL.

    • Stock B (IS): Dissolve 2-CE-d4 in water to 1000 µg/mL.

    • Working IS Solution: Dilute Stock B to 10 µg/mL.

  • Sample Extraction (Simulated Use):

    • Incubate the medical device in water at 37°C for 24 hours (ratio: 0.2 g sample/mL).

    • Remove an aliquot of the extract.

  • Spiking:

    • Transfer 1.0 mL of Sample Extract into a GC vial.

    • Add 50 µL of Working IS Solution (Final IS conc: ~0.5 µg/mL).

    • Cap and vortex.

  • GC-MS Parameters (Headspace Injection):

    • Column: DB-624 or equivalent (30m x 0.25mm x 1.4µm).

    • Oven: 40°C (hold 5 min)

      
       220°C.
      
    • MS Mode: SIM (Selected Ion Monitoring).

      • Target (2-CE): m/z 80 (Quant), 31 (Qual).

      • Target (2-CE-d4): m/z 84 (Quant), 33 (Qual).

  • Calculation:

    • Plot the ratio

      
       against the concentration ratio.
      
    • Calculate the unknown concentration using the linear regression equation.

Regulatory Context

  • ISO 10993-7: Specifies allowable limits for Ethylene Oxide (EO) and Ethylene Chlorohydrin (ECH/2-CE) in medical devices.[1]

    • Limit: Average daily dose of 2-CE to patient shall not exceed 12 mg (limited exposure), 6 mg/day (prolonged), or 2.5 mg/day (permanent).

  • USP <228>: While primarily for Ethylene Oxide and Dioxane, the methodologies (Headspace GC) are foundational for 2-CE analysis in excipients.

References

  • International Organization for Standardization. (2008).[2] ISO 10993-7:2008 Biological evaluation of medical devices — Part 7: Ethylene oxide sterilization residuals.Link

  • Cambridge Isotope Laboratories. 2-Chloroethanol-1,1,2,2-d4 Product Specification.Link

  • Guengerich, F. P., et al. (1991). Oxidation of toxic and carcinogenic chemicals by human cytochrome P-450 enzymes. Chemical Research in Toxicology. Link

  • United States Pharmacopeia (USP). General Chapter <228> Ethylene Oxide and Dioxane.Link

Sources

Foundational

isotopic purity specifications for 2-Chloroethanol-d4

An In-Depth Technical Guide to Isotopic Purity Specifications for 2-Chloroethanol-d4 Authored by: A Senior Application Scientist Introduction: The Role of 2-Chloroethanol-d4 as a Critical Internal Standard In the precise...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Isotopic Purity Specifications for 2-Chloroethanol-d4

Authored by: A Senior Application Scientist

Introduction: The Role of 2-Chloroethanol-d4 as a Critical Internal Standard

In the precise world of quantitative analysis, particularly within drug development, environmental monitoring, and toxicology, the reliability of results is paramount. 2-Chloroethanol-d4 (CAS Number: 117067-62-6), the deuterated analogue of 2-chloroethanol, serves as an indispensable tool, primarily as a stable isotope-labeled internal standard (SIL-IS) for mass spectrometry-based assays.[1] Its utility stems from its chemical equivalence to the native compound, allowing it to mirror the analyte's behavior during sample extraction, derivatization, and chromatographic separation.[1] However, its distinct mass shift of +4 Da enables clear differentiation from the unlabeled analyte in a mass spectrometer, providing a robust mechanism for accurate quantification by correcting for matrix effects and procedural losses.[1][2]

This guide provides a comprehensive technical overview of the . We will delve into the significance of these specifications, the analytical methodologies used for their verification, and the profound implications they hold for ensuring data integrity in research and regulated laboratory environments.

The Imperative of High Isotopic Purity

The central value of a SIL-IS lies in its isotopic purity. This metric dictates the standard's performance and, by extension, the accuracy of the entire analytical method. The primary objective is to have a standard that is overwhelmingly composed of the desired deuterated isotopologue (in this case, C₂D₄ClOH) with minimal presence of its unlabeled or partially labeled counterparts.

Causality of Purity Requirements:

  • Minimizing Cross-Isotopic Contribution: If the internal standard contains a significant fraction of the unlabeled (M+0) or partially labeled (M+1, M+2, M+3) species, it can artificially inflate the signal of the native analyte, leading to inaccurate quantification, especially at low concentration levels.

  • Ensuring Accurate Mass Shift: The defining characteristic of 2-Chloroethanol-d4 is its M+4 mass shift.[2] A high isotopic enrichment ensures that the vast majority of the molecules exhibit this specific mass, leading to a clean and predictable signal for the internal standard channel in an MS/MS experiment.

  • Maintaining Method Robustness: A consistent and high level of isotopic purity from batch to batch ensures the long-term reproducibility and reliability of an analytical method, a critical requirement for longitudinal studies and routine testing under Good Laboratory Practice (GLP) or ISO 17025 standards.[1][3]

Defining and Quantifying Purity: Key Specifications

When evaluating 2-Chloroethanol-d4, it is crucial to distinguish between two different types of purity: chemical purity and isotopic purity.

  • Chemical Purity: This refers to the percentage of the material that is chemically 2-chloroethanol (in any isotopic form) versus other chemical compounds or impurities.

  • Isotopic Purity (or Isotopic Enrichment): This specifies the percentage of the 2-chloroethanol molecules that contain the desired four deuterium atoms. It is typically expressed as "atom % D," which represents the percentage of hydrogen positions that are occupied by deuterium.[1][2]

The table below summarizes the typical specifications for high-quality 2-Chloroethanol-d4 available for research and drug development.

SpecificationTypical ValueSignificance
Synonyms 2-Chloroethanol-1,1,2,2-d₄; Ethylene-d4 chlorohydrin[1][2]
CAS Number 117067-62-6Unique chemical identifier.[3]
Molecular Formula ClCD₂CD₂OH[2][4]
Molecular Weight ~84.54 g/mol Reflects the mass of the deuterated molecule.[1][5]
Isotopic Purity ≥ 98 atom % DEnsures minimal isotopic crosstalk and accurate quantification.[1][2]
Chemical Purity ≥ 98% (CP)Guarantees the absence of significant chemical contaminants.[4][5]
Mass Shift M+4Allows clear differentiation from the native analyte in mass spectrometry.[1][2]

The Analytical Self-Validation Workflow

To ensure these specifications are met, a multi-technique analytical approach is employed. This workflow creates a self-validating system where each technique provides complementary information, confirming the compound's identity, chemical purity, and isotopic enrichment.

G cluster_0 Purity & Identity Verification Workflow raw_material Received 2-Chloroethanol-d4 nmr NMR Spectroscopy raw_material->nmr Sample A gcms GC-MS Analysis raw_material->gcms Sample B final_spec Certificate of Analysis (CoA) nmr->final_spec Confirms D-incorporation & Isotopic Purity gcms->final_spec Confirms Chemical Purity & Mass Shift (M+4)

Caption: Analytical workflow for validating 2-Chloroethanol-d4 specifications.

Experimental Protocol 1: Isotopic Purity Determination by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for confirming the location of isotopic labels and quantifying the degree of deuteration.[6] By comparing the integrals of residual proton signals to a known internal standard, one can determine isotopic purity.

Objective: To confirm the structural integrity and determine the isotopic enrichment of 2-Chloroethanol-d4.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of 2-Chloroethanol-d4 into a clean NMR tube.

    • Add a deuterated solvent that does not have signals in the regions of interest (e.g., Chloroform-d, Acetone-d6).

    • Add a known amount of a non-deuterated internal standard with a distinct, well-resolved peak (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.

  • ¹H NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. The absence or significant reduction of signals at the positions corresponding to the methylene protons of 2-chloroethanol confirms high deuteration.

    • The degree of deuteration can be calculated by integrating the residual proton signals and comparing them to the integral of the internal standard.

  • ²H (Deuterium) NMR Acquisition:

    • Acquire a ²H NMR spectrum. This will show signals corresponding to the deuterium atoms.[7]

    • The presence of signals at the expected chemical shifts for the methylene groups confirms that deuteration has occurred at the correct positions.

  • Data Analysis:

    • Calculate the atom % D by comparing the integration of residual proton signals against the reference standard. The formula will depend on the specific standard used. The core principle is to relate the moles of residual protons to the total moles of the compound.[8]

Experimental Protocol 2: Chemical Purity and Mass Verification by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile compounds like 2-Chloroethanol-d4.[9] GC separates the compound from any volatile chemical impurities, while MS confirms its mass and, therefore, its isotopic identity.

Objective: To assess the chemical purity and verify the M+4 mass shift of 2-Chloroethanol-d4.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of 2-Chloroethanol-d4 (e.g., 10-100 µg/mL) in a suitable volatile solvent like methanol or ethyl acetate.[3]

  • GC-MS System Configuration (Example):

    • GC Column: A mid-polarity column, such as a DB-624 or equivalent, is often suitable for separating polar volatile compounds.[10]

    • Injector: Split/splitless injector, typically operated in split mode (e.g., 10:1 split ratio) at 220°C.

    • Oven Program: Start at 40°C, hold for 2-5 minutes, then ramp at 10-30°C/min to a final temperature of 240°C.[10]

    • Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

  • MS System Configuration:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan mode to observe the entire mass spectrum and identify the molecular ion and fragmentation patterns. A scan range of m/z 35-150 is appropriate.

  • Data Analysis:

    • Chemical Purity: Analyze the chromatogram. The peak area of 2-Chloroethanol-d4 as a percentage of the total peak area of all components provides the chemical purity.

    • Isotopic Verification: Examine the mass spectrum of the main peak. The molecular ion region should show a dominant cluster corresponding to the deuterated molecule (e.g., m/z 84 and 86 for the ³⁵Cl and ³⁷Cl isotopes, respectively), confirming the M+4 shift from the unlabeled compound (m/z 80 and 82).

G cluster_1 Data Interpretation Logic input Raw Analytical Data (NMR + GC-MS) q1 NMR: Residual ¹H signals minimal? input->q1 q2 GC: Single major peak >98% area? q1->q2 Yes fail Fails Specification (Investigate/Reject Batch) q1->fail No q3 MS: Dominant M+4 molecular ion? q2->q3 Yes q2->fail No pass Meets Specification q3->pass Yes q3->fail No

Caption: Decision logic for verifying 2-Chloroethanol-d4 specifications.

Implications in Drug Development and Regulated Analysis

The use of a rigorously specified internal standard like 2-Chloroethanol-d4 is not merely a matter of good practice; it is a foundational requirement for data integrity in regulated environments.

  • Metabolic and Toxicological Studies: In drug metabolism studies, deuterated standards are used to trace and quantify metabolites.[1] High isotopic purity is essential to differentiate between the administered compound and its metabolic products without ambiguity.

  • Environmental Monitoring: 2-Chloroethanol is a known metabolite and byproduct of ethylene oxide, a sterilant used on medical equipment and in some food products.[5][11] Regulatory bodies set strict maximum residue levels (MRLs).[11] Analytical methods validated using high-purity 2-Chloroethanol-d4 are critical for enforcing these safety standards and ensuring consumer protection.[1][11]

  • Method Validation and Compliance: When developing and validating analytical methods under GLP, ICH, or FDA guidelines, a comprehensive Certificate of Analysis (CoA) for the reference standards is required.[12] This CoA, built upon the analytical data described above, provides the necessary proof of identity, purity, and isotopic enrichment, ensuring the traceability and defensibility of the quantitative data generated.[12][13]

Conclusion

The isotopic purity specifications of 2-Chloroethanol-d4 are a critical determinant of its fitness for use as an internal standard in high-stakes analytical applications. A minimum isotopic enrichment of ≥ 98 atom % D, coupled with high chemical purity, is the industry benchmark. This level of quality, verified through a combination of NMR and GC-MS, ensures minimal isotopic interference and maximum accuracy in quantification. For researchers and scientists in drug development and other regulated fields, understanding and demanding these specifications is fundamental to generating reliable, reproducible, and defensible scientific data.

References

  • 2-Chloroethanol-1,1,2,2-d4 | CAS 117067-62-6 . CIL Isotope Separations. Available from: [Link]

  • Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy . National Institutes of Health. Available from: [Link]

  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques . ResolveMass Laboratories Inc. Available from: [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . National Institutes of Health. Available from: [Link]

  • Analysis of Ethylene Oxide and 2-Chloroethanol in Food Products: Challenges and Solutions . Chromatography Online. Available from: [Link]

  • Labeling Requirements for Radiation Emitting Devices and Products . U.S. Food and Drug Administration. Available from: [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . PubMed. Available from: [Link]

  • Isotopic Labeling Services . Charles River Laboratories. Available from: [Link]

  • Fast Determination of Denatured Fuel Ethanol Purity by Two-Dimensional Gas Chromatography Application . Agilent Technologies. Available from: [Link]

  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR . Royal Society of Chemistry. Available from: [Link]

  • Method of Test of Ethylene Oxide and its Reaction Product, 2-Chloroethanol, in Foods . Eurofins. Available from: [Link]

  • Pharmaceutical Cocrystal Development of TAK-020 with Enhanced Oral Absorption . MDPI. Available from: [Link]

  • Simultaneous Analysis of Ethylene Oxide and 2-Chloroethanol in Sesame Seeds and Other Food Commodities: Challenges and Solutions . Agilent Technologies. Available from: [Link]

  • How to determine the purity of deuterated solvents by NMR Spectroscopy? . ResearchGate. Available from: [Link]

  • Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications . Metware Biotechnology. Available from: [Link]

  • Analysis of Volatile Impurities in Anhydrous Ethanol and Ethanol for Disinfection in Accordance with the Purity Test set by the Pharmacopoeias . Shimadzu. Available from: [Link]

  • Determination of ethylene oxide and 2-chloro-ethanol using gas chromatography-tandem mass spectrometry . ResearchGate. Available from: [Link]

  • Gas Chromatography: Principles and Determination of Percent Alcohol . Truman State University. Available from: [Link]

  • Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? . ACS Publications. Available from: [Link]

  • Precision in Ethanol Testing: How GC-FID and Preanalytical Factors Shape Reliable Results . Chromatography Online. Available from: [Link]

  • Multicomponent reactions - opportunities for the pharmaceutical industry . PubMed. Available from: [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Chloroethanol-1,1,2,2-d4

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Chloroethanol-1,1,2,2-d4 (ClCD₂CD₂OH), a deuterated isotopologue of 2-chloroethanol, serves as a valuable tool in a range of scientific disci...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroethanol-1,1,2,2-d4 (ClCD₂CD₂OH), a deuterated isotopologue of 2-chloroethanol, serves as a valuable tool in a range of scientific disciplines, from mechanistic studies in drug metabolism to its use as an internal standard in analytical chemistry. The substitution of hydrogen with deuterium atoms imparts subtle yet significant changes to the molecule's physicochemical properties. Understanding these differences, particularly in fundamental properties like boiling point and density, is critical for its accurate application in experimental design, process chemistry, and quality control.

This technical guide provides an in-depth analysis of the boiling point and density of 2-Chloroethanol-1,1,2,2-d4, contextualized by a comparison with its non-deuterated counterpart. We will explore the theoretical underpinnings of isotopic effects on these properties and provide robust, field-proven experimental protocols for their precise determination.

Physicochemical Properties: A Comparative Analysis

The introduction of four deuterium atoms into the 2-chloroethanol molecule results in a measurable increase in both its boiling point and density. This is a direct consequence of the greater mass of deuterium compared to protium (standard hydrogen).

Property2-Chloroethanol-1,1,2,2-d42-Chloroethanol
CAS Number 117067-62-6107-07-3
Molecular Formula C₂HD₄ClOC₂H₅ClO
Molar Mass 84.54 g/mol 80.51 g/mol
Boiling Point 129 °C (lit.)[1][2]127–131 °C[3]
Density 1.260 g/mL at 25 °C[1][2]1.201 g/mL[3]

The Influence of Deuteration on Physical Properties

The observed differences in boiling point and density between the deuterated and non-deuterated forms of 2-chloroethanol can be attributed to the kinetic isotope effect (KIE) and its influence on intermolecular forces.

Causality Behind the Changes:

  • Increased Molecular Mass: The most straightforward effect is the increase in molecular weight from 80.51 g/mol to 84.54 g/mol . This directly contributes to a higher density, as density is mass per unit volume.

  • Intermolecular Forces: The boiling point is a measure of the energy required to overcome intermolecular forces in the liquid state. The C-D bond is slightly shorter and stronger than the C-H bond. This alteration can lead to subtle changes in London dispersion forces, the primary intermolecular force for a molecule of this type. The greater mass of the deuterated molecule leads to a reduction in the zero-point vibrational energy of the C-D bonds compared to C-H bonds. This can result in a slight decrease in the average internuclear distance, potentially leading to stronger van der Waals interactions and, consequently, a higher boiling point.

Experimental Determination of Boiling Point

For a valuable and often limited-quantity substance like 2-Chloroethanol-1,1,2,2-d4, a micro-boiling point determination method is the most appropriate, ensuring minimal sample consumption. The Thiele tube method is a classic and reliable technique.

Protocol: Micro-Boiling Point Determination using a Thiele Tube
  • Apparatus Setup:

    • Attach a small test tube (e.g., 6x50 mm) containing 0.2-0.3 mL of the 2-Chloroethanol-1,1,2,2-d4 sample to a thermometer using a rubber band. The bottom of the test tube should be aligned with the thermometer bulb.

    • Place a small, sealed-end capillary tube (open end down) into the sample liquid within the test tube.

    • Insert this assembly into a Thiele tube containing a high-boiling mineral oil, ensuring the sample is immersed in the oil.

  • Heating and Observation:

    • Gently heat the side arm of the Thiele tube with a micro-burner or a heat gun. This design promotes even heat distribution via convection currents in the oil.

    • As the temperature rises, the air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

    • Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure.

  • Boiling Point Reading:

    • Remove the heat source and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and eventually stop. The exact moment the last bubble exits and the liquid just begins to be drawn back into the capillary tube is the point at which the vapor pressure of the sample equals the atmospheric pressure.

    • Record the temperature on the thermometer at this precise moment. This temperature is the boiling point of the sample.

BoilingPointWorkflow cluster_prep Preparation cluster_measurement Measurement P1 Sample into Test Tube P2 Invert Capillary Tube P1->P2 P3 Attach to Thermometer P2->P3 M1 Immerse in Thiele Tube P3->M1 M2 Heat Side Arm Gently M1->M2 M3 Observe Bubble Stream M2->M3 M4 Remove Heat M3->M4 M5 Liquid Enters Capillary M4->M5 M6 Record Temperature M5->M6 Result Result M6->Result DensityWorkflow cluster_weighing Gravimetric Steps cluster_calculation Calculation W1 Weigh Empty Pycnometer (m1) W2 Weigh Pycnometer + Sample (m3) W1->W2 C1 Calculate Sample Mass (m_sample = m3 - m1) W2->C1 C3 Calculate Density (ρ = m_sample / V) C1->C3 C2 Use Known Volume (V) C2->C3 Result Result C3->Result

Caption: Workflow for Density Determination using a Pycnometer.

Synthesis and Applications

While a detailed synthetic procedure is beyond the scope of this guide, it is pertinent to note that 2-Chloroethanol-1,1,2,2-d4 is typically synthesized from a deuterated precursor. A common industrial route for non-deuterated 2-chloroethanol involves the reaction of ethylene with hypochlorous acid. Logically, the synthesis of the d4 analog would commence with ethylene-d4.

The primary applications of this deuterated compound leverage its isotopic labeling. It is used in the preparation of other complex molecules, such as tetrathiafulvalene-2,3,6,7-tetrathiolate (TTFTT) and various vinyltriazoles, where tracking the metabolic fate or reaction mechanism is crucial. [1]

Safety and Handling

2-Chloroethanol and its deuterated analog are classified as highly toxic and flammable. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

Conclusion

The physical properties of 2-Chloroethanol-1,1,2,2-d4, specifically its boiling point and density, are demonstrably influenced by isotopic substitution. The values of 129 °C and 1.260 g/mL, respectively, are slightly higher than those of its non-deuterated counterpart, a phenomenon rooted in the increased mass and altered bond energetics of the C-D bonds. Accurate determination of these properties is essential for the compound's effective use in research and development and can be reliably achieved using the standardized micro-scale protocols outlined in this guide.

References

  • Wikipedia. 2-Chloroethanol. [Link]

Sources

Foundational

Technical Guide: NMR Spectral Analysis of 2-Chloroethanol-1,1,2,2-d4

The following technical guide details the NMR characteristics, spectral analysis, and experimental applications of 2-Chloroethanol-1,1,2,2-d4. Executive Summary 2-Chloroethanol-1,1,2,2-d4 (CAS: 117067-62-6) is the fully...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the NMR characteristics, spectral analysis, and experimental applications of 2-Chloroethanol-1,1,2,2-d4.

Executive Summary

2-Chloroethanol-1,1,2,2-d4 (CAS: 117067-62-6) is the fully deuterated ethylene backbone analog of 2-chloroethanol.[1][2][3][4][5][6] It serves as a critical internal standard in toxicology, a metabolic tracer in glycolysis pathways, and a specialized solvent in nuclear magnetic resonance (NMR) spectroscopy.

This guide provides a definitive analysis of its chemical shift data, isotopic splitting patterns, and handling protocols. Unlike its protonated counterpart, the d4-variant exhibits unique multiplet structures in


C NMR and "silent" windows in 

H NMR, making it an ideal probe for complex mixture analysis.

Molecular Architecture & Spin Physics

To interpret the NMR data correctly, one must understand the isotopic substitution environment.[6]

  • Formula:

    
    
    
  • Spin System:

    • Proton (

      
      H):  The carbon backbone is silent.[6] The only observable proton is the hydroxyl (-OH) group.[6]
      
    • Carbon (

      
      C):  Both carbons are directly bonded to two deuterium atoms (
      
      
      
      H, spin
      
      
      ).[6][7]
  • Coupling Rule: The multiplicity of the carbon signals follows the

    
     rule, where 
    
    
    
    (number of attached deuterons) and
    
    
    .[6]
    • Result:

      
      .[6] Both carbon signals appear as quintets  with an intensity ratio of 1:2:3:2:1.[8]
      
Diagram 1: Structural & Spectral Logic

G Mol 2-Chloroethanol-1,1,2,2-d4 (Cl-CD2-CD2-OH) H_NMR 1H NMR Spectrum Mol->H_NMR C_NMR 13C NMR Spectrum Mol->C_NMR H_Silent Backbone: Silent (No CH signals) H_NMR->H_Silent H_Signal Hydroxyl (-OH): Singlet (Variable Shift) H_NMR->H_Signal C_Cl C-Cl Carbon: ~46 ppm (Quintet) C_NMR->C_Cl C_OH C-OH Carbon: ~63 ppm (Quintet) C_NMR->C_OH Coupling J(C-D) Coupling 1:2:3:2:1 Pattern C_Cl->Coupling C_OH->Coupling

Caption: Logical flow of spectral prediction based on deuterium substitution (


).

NMR Chemical Shift Data

The following data synthesizes experimental baselines from the non-deuterated analog with calculated isotope shifts. Deuteration typically induces a slight upfield shift (


-shift) of approximately -0.3 to -0.5 ppm per attached deuterium.[6]
Table 1: C NMR Chemical Shifts (75-150 MHz)
Carbon EnvironmentAssignmentNon-Deuterated Shift (

ppm)
d4-Deuterated Shift (

ppm)
Multiplicity

(Hz)

C-163.562.8 – 63.2 Quintet~22

C-246.746.0 – 46.4 Quintet~24

Note: Shifts are referenced to TMS (


 0.[7]0) in 

. Values may vary by

0.5 ppm depending on concentration and temperature.
Table 2: H NMR Chemical Shifts (300-600 MHz)
Proton EnvironmentAssignmentShift (

ppm)
MultiplicityNotes

Hydroxyl2.0 – 5.0 Broad SingletHighly dependent on solvent, concentration, and temperature.[6]

(Residual)
Impurity3.6 – 3.8 MultipletOnly visible if isotopic purity <99.8%.[6]

BackboneSilent N/AFully deuterated.[6]

Experimental Protocols & Validation

To ensure data integrity when using 2-Chloroethanol-d4, follow this self-validating workflow.

Protocol A: Purity Verification (Isotopic Enrichment)

Objective: Confirm >98 atom % D enrichment before use as a quantitative standard.

  • Sample Prep: Dissolve 10 mg of 2-Chloroethanol-d4 in 0.6 mL of anhydrous

    
    .
    
  • Acquisition: Run a standard

    
    H NMR (16 scans).
    
  • Analysis:

    • Integrate the residual solvent peak (

      
       at 7.26 ppm) and set to known value.
      
    • Check the 3.6–3.8 ppm region.[9][10]

    • Pass Criteria: No signals should be visible above the noise floor (S/N > 10) in the backbone region.[6]

    • Fail Criteria: Presence of multiplets indicates incomplete deuteration (

      
       species).[6]
      
Protocol B: Internal Standard Spiking

Objective: Use d4-analog for qNMR (Quantitative NMR) or Mass Spec quantification.[6]

  • Baseline: Acquire spectrum of the analyte without the standard.[6]

  • Spike: Add a precise mass (e.g., 5.0 mg) of 2-Chloroethanol-d4.

  • Equilibration: Vortex for 30 seconds; allow to settle for 2 minutes to ensure homogeneity.

  • Measurement:

    • 
      C NMR:  Look for the distinct quintets at ~46 and ~63 ppm.[6] These regions are often clear in complex biological extracts.[6]
      
    • Validation: Ensure the

      
       coupling does not overlap with analyte multiplets.
      
Diagram 2: Validation Workflow

Workflow Start Start: Sample Prep Solvent Dissolve in CDCl3 (Avoid protic solvents) Start->Solvent RunH Run 1H NMR Solvent->RunH Check Check 3.6-3.9 ppm Region RunH->Check Clean Silent Baseline? (PASS) Check->Clean Yes Dirty Signals Detected? (FAIL: Residual Protons) Check->Dirty No RunC Run 13C NMR Clean->RunC Verify Verify Quintets (46 & 63 ppm) RunC->Verify

Caption: Step-by-step decision tree for validating isotopic purity.

Solvent & Environmental Effects

The chemical shift of the hydroxyl proton and the carbons can drift based on the solvent system used.[6]

  • Chloroform-d (

    
    ):  Standard reference. OH signal usually sharp but concentration-dependent.[6]
    
  • DMSO-

    
    : 
    
    • Forms strong H-bonds with the hydroxyl group.[6]

    • Effect: The OH proton shifts downfield (often >4.5 ppm) and may show coupling to the carbon if the exchange is slow, though the

      
       decoupling usually simplifies this.[6]
      
  • Water (

    
    ): 
    
    • Warning: The OH proton will exchange rapidly with

      
       and disappear into the HDO solvent peak (~4.79 ppm).[6] Do not use 
      
      
      
      if you need to observe the hydroxyl moiety.

References

  • Sigma-Aldrich. 2-Chloroethanol-1,1,2,2-d4 Product Specification & NMR Data. Merck KGaA. [6]

  • National Institute of Standards and Technology (NIST). 2-Chloroethanol (Non-deuterated) Mass Spec and Retention Data. NIST Chemistry WebBook. [6]

  • PubChem. 2-Chloroethanol-1,1,2,2-d4 Compound Summary (CID 16213274). National Library of Medicine.[6] [6]

  • Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 2010.[6] (Standard reference for solvent shifts).

Sources

Protocols & Analytical Methods

Method

Application Note: Quantification of Ethylene Chlorohydrin Using Isotope Dilution Mass Spectrometry with 2-Chloroethanol-d4

For Researchers, Scientists, and Drug Development Professionals Introduction Ethylene chlorohydrin (ECH), also known as 2-chloroethanol, is a significant process-related impurity and a potential degradation product in ph...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene chlorohydrin (ECH), also known as 2-chloroethanol, is a significant process-related impurity and a potential degradation product in pharmaceuticals and medical devices sterilized with ethylene oxide (EtO). Due to its toxic and potential carcinogenic properties, regulatory bodies worldwide have established stringent limits on its presence in consumer and medical products.[1][2][3][4][5] Accurate and robust quantification of ECH is therefore a critical aspect of quality control and safety assessment in the pharmaceutical and medical device industries.

This application note provides a detailed protocol for the quantification of ethylene chlorohydrin in various sample matrices using a highly specific and sensitive gas chromatography-tandem mass spectrometry (GC-MS/MS) method coupled with an isotope dilution strategy. The use of a stable isotope-labeled internal standard, 2-chloroethanol-d4 (ECH-d4), ensures the highest level of accuracy by compensating for variations in sample preparation and instrument response.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched version of the analyte to the sample prior to any sample preparation steps. In this protocol, ECH-d4, a deuterated form of ethylene chlorohydrin, serves as the internal standard.[6] Since ECH-d4 is chemically identical to the native ECH, it behaves similarly during extraction, derivatization (if any), and chromatographic separation. However, due to its higher mass, it can be distinguished from the native analyte by the mass spectrometer.

By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, a precise and accurate quantification can be achieved, as this ratio is independent of sample matrix effects and variations in recovery during sample processing.

Materials and Reagents

  • Standards:

    • Ethylene chlorohydrin (ECH), analytical standard grade

    • 2-Chloroethanol-d4 (ECH-d4), isotopic purity ≥98%[7][8]

  • Solvents:

    • Acetonitrile, HPLC or GC-MS grade

    • Methanol, HPLC or GC-MS grade

    • Ethyl acetate, GC-MS grade

    • Deionized water, resistivity ≥ 18 MΩ•cm

  • Salts and Reagents:

    • Magnesium sulfate, anhydrous, analytical grade

    • Sodium chloride, analytical grade

    • Sodium citrate, analytical grade

    • Disodium hydrogen citrate, analytical grade

    • Primary secondary amine (PSA) sorbent

    • C18 sorbent

  • Sample Preparation Supplies:

    • 50 mL polypropylene centrifuge tubes

    • 15 mL polypropylene centrifuge tubes (for QuEChERS cleanup)

    • Vortex mixer

    • Centrifuge capable of > 5000 ×g

    • Syringe filters (0.22 µm PTFE)

    • Autosampler vials with inserts

Experimental Workflow

The overall experimental workflow for the quantification of ethylene chlorohydrin using its D4 isotope is depicted in the following diagram:

G cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing Sample Sample Weighing Spike Spiking with ECH-d4 Internal Standard Sample->Spike Extraction Solvent Extraction (e.g., Acetonitrile) Spike->Extraction QuEChERS QuEChERS Cleanup Extraction->QuEChERS GCMS GC-MS/MS Analysis QuEChERS->GCMS Integration Peak Integration GCMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of ECH Calibration->Quantification

Caption: Workflow for ECH quantification using isotope dilution GC-MS/MS.

Detailed Protocol

Preparation of Standard Solutions
  • Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 10 mg of 2-chloroethanol-d4 into a 10 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile to obtain a concentration of approximately 1 mg/mL. Store at 2-8°C.

  • Internal Standard Working Solution (IS Working): Dilute the IS Stock solution with acetonitrile to a final concentration of 10 µg/mL. This solution will be used for spiking the samples and calibration standards.

  • Ethylene Chlorohydrin Stock Solution (ECH Stock): Prepare a stock solution of ethylene chlorohydrin in acetonitrile at a concentration of approximately 1 mg/mL. Store at 2-8°C.

  • Calibration Standards: Prepare a series of calibration standards by diluting the ECH Stock solution with acetonitrile to cover the desired concentration range (e.g., 0.01 to 1 µg/mL). Spike each calibration standard with the IS Working solution to a final concentration of 0.1 µg/mL.

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique suitable for a variety of matrices.[1][4]

  • Sample Weighing: Weigh 1-5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Spike the sample with a known volume of the IS Working solution (e.g., 50 µL of 10 µg/mL ECH-d4).

  • Solvent Addition: Add 10 mL of acetonitrile to the centrifuge tube.

  • Extraction: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium hydrogen citrate). Cap the tube and vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥ 5000 ×g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing d-SPE cleanup sorbents (e.g., 150 mg PSA and 900 mg MgSO₄). For samples with high fat content, C18 sorbent can also be included.

  • Final Centrifugation: Vortex the d-SPE tube for 30 seconds and centrifuge at ≥ 5000 ×g for 5 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

GC-MS/MS Analysis

The analysis is performed on a gas chromatograph coupled to a tandem mass spectrometer.

Table 1: GC-MS/MS Operating Conditions

ParameterValue
Gas Chromatograph
ColumnDB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness
Injection Volume1-2 µL
Injector Temperature220°C
Injection ModeSplitless or Split (e.g., 10:1)
Carrier GasHelium, constant flow at 1.0-1.2 mL/min
Oven ProgramInitial temp: 40°C, hold for 2 min; Ramp: 10°C/min to 200°C, hold for 2 min
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ion Source Temperature230°C
Quadrupole Temperature150°C
Detection ModeMultiple Reaction Monitoring (MRM)

Table 2: MRM Transitions for ECH and ECH-d4

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Ethylene Chlorohydrin (ECH) 80.044.0 (Quantifier)10
80.049.0 (Qualifier)10
2-Chloroethanol-d4 (ECH-d4) 84.048.0 (Quantifier)10
84.052.0 (Qualifier)10

Note: Collision energies should be optimized for the specific instrument being used.

Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for the quantifier and qualifier ions of both ECH and ECH-d4.

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of the ECH quantifier ion to the peak area of the ECH-d4 quantifier ion against the concentration of ECH in the calibration standards. A linear regression with a weighting factor of 1/x is typically used. The correlation coefficient (r²) should be ≥ 0.995.

  • Quantification: Calculate the concentration of ECH in the samples using the generated calibration curve and the measured peak area ratios.

Method Validation

A full validation of the analytical method should be performed in accordance with relevant guidelines (e.g., ICH Q2(R1)). Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of ECH and ECH-d4 in blank matrix samples.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to establish the linear range.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by analyzing spiked matrix samples at three different concentration levels (low, medium, and high). Recoveries should be within 80-120%.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) should be ≤ 15%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. The LOQ is typically determined as the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

Table 3: Typical Method Validation Acceptance Criteria

ParameterAcceptance Criteria
Linearity (r²)≥ 0.995
Accuracy (Recovery)80 - 120%
Precision (RSD)≤ 15%
LOQSignal-to-noise ratio ≥ 10

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape Active sites in the GC inlet or columnUse a deactivated inlet liner; condition the column.
Contaminated syringeClean or replace the syringe.
Low Recovery Inefficient extractionOptimize extraction solvent and/or QuEChERS salts.
Analyte degradationEnsure samples are processed promptly and stored correctly.
High Variability Inconsistent sample preparationEnsure precise and consistent pipetting and weighing.
Instrument instabilityPerform instrument maintenance and tuning.
Interferences Matrix effectsOptimize d-SPE cleanup; use a more selective MRM transition.

Conclusion

The isotope dilution GC-MS/MS method described in this application note provides a robust and reliable approach for the quantification of ethylene chlorohydrin in a variety of sample matrices. The use of 2-chloroethanol-d4 as an internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample recovery. This method is well-suited for routine quality control and safety assessment in the pharmaceutical and medical device industries, enabling compliance with stringent regulatory requirements.

References

  • Eurofins. Method of Test of Ethylene Oxide and its Reaction Product, 2-Chloroethanol, in Foods. Available at: [Link]

  • Merckx, J., & Kinget, R. (1986). Ethylene chlorohydrin determination in ethylene oxide sterilized polyvinyl chloride tubing. Journal of Clinical and Hospital Pharmacy, 11(5), 357–363. Available at: [Link]

  • Heikes, D. L., & Griffitt, K. R. (1989). Simple and accurate method for determination of ethylene chlorohydrin in dried spices and condiments. Journal of the Association of Official Analytical Chemists, 72(4), 657–660. Available at: [Link]

  • Kumar, A., et al. (2023). Development and Validation of a Residue Analysis Method for Ethylene Oxide and 2-Chloroethanol in Foods by Gas Chromatography Tandem Mass Spectrometry. ACS Agricultural Science & Technology. Available at: [Link]

  • Agilent Technologies. (2021). Ethylene Oxide & 2-Chloroethanol analysis in Foods using Triple Quadrupole GC/MS/MS. Available at: [Link]

  • Shimadzu. (2021). Analysis of Ethylene Oxide and 2-Chloroethanol in Food. Available at: [Link]

  • European Union Reference Laboratory for Single Residue Methods. (2020). Analytical Observations Report on the Analysis of Ethylene Oxide and 2-Chloroethanol in Sesame Seeds.
  • Agilent Technologies. (2021). Estimation of Ethylene Oxide and 2-Chloroethanol in Spices and Oilseeds Using QuEChERS Extraction and GC/MS/MS. Available at: [Link]

  • Occupational Safety and Health Administration. ETHYLENE CHLOROHYDRIN (2-CHLOROETHANOL). Available at: [Link]

  • Bononi, M., & Tateo, F. (2005). Determination of ethylene chlorohydrin as marker of spices fumigation with ethylene oxide. Food Additives and Contaminants, 22(8), 734–741. Available at: [Link]

  • Bononi, M., & Tateo, F. (2005). Determination of ethylene chlorohydrin as marker of spices fumigation with ethylene oxide. Food Additives & Contaminants, 22(8), 734-741. Available at: [Link]

  • Wang, L., et al. (2018). [Determination of epichlorohydrin in drinking water by isotope dilution gas chromatography-mass spectrometry]. Wei sheng yan jiu = Journal of hygiene research, 47(4), 659–662. Available at: [Link]

  • Znojemská, P., et al. (2023). A Fast Method for Determination of Ethylene Oxide Using Gas Chromatography Coupled with Mass Spectrometry GC-MS/MS. Foods, 12(13), 2461. Available at: [Link]

  • Pharmaffiliates. 2-Chloroethanol-1,1,2,2-d4. Available at: [Link]

  • Danielson, J. W., & Snell, R. P. (1990). Detection and quantitation of ethylene oxide, 2-chloroethanol, and ethylene glycol with capillary gas chromatography. Journal of chromatographic science, 28(9), 455–459. Available at: [Link]

Sources

Application

preparation of 2-Chloroethanol-1,1,2,2-d4 stock solutions

Application Note: Precision Preparation and Validation of 2-Chloroethanol-1,1,2,2-d4 Internal Standard Stock Solutions Abstract & Scope This technical guide details the gravimetric preparation of 2-Chloroethanol-1,1,2,2-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Preparation and Validation of 2-Chloroethanol-1,1,2,2-d4 Internal Standard Stock Solutions

Abstract & Scope

This technical guide details the gravimetric preparation of 2-Chloroethanol-1,1,2,2-d4 (2-CE-d4) primary and working stock solutions. 2-CE-d4 is the critical stable isotope-labeled internal standard (SIL-IS) used for the quantification of 2-chloroethanol (2-CE), a toxic residue often found in ethylene oxide-sterilized medical devices (ISO 10993-7) and fumigated food products. This protocol addresses the specific challenges of handling 2-CE-d4—namely its high toxicity, volatility, and hygroscopicity—ensuring compliance with USP <228> and ISO 10993 standards.

Safety & Handling (CRITICAL)

Hazard Class: GHS06 (Acute Toxicity), GHS08 (Health Hazard). Risk Profile: 2-Chloroethanol is fatal if inhaled, swallowed, or absorbed through the skin.[1] It penetrates standard nitrile gloves rapidly.

  • Engineering Controls: All operations must be performed in a certified chemical fume hood.

  • PPE: Double-gloving (Laminate film inner gloves recommended under Nitrile), lab coat, and safety goggles.

  • Waste: Segregate as halogenated organic waste.

Material Specifications

To ensure analytical reliability, the starting materials must meet the following criteria:

ComponentSpecificationRationale
Analyte 2-Chloroethanol-1,1,2,2-d4Isotopic Purity ≥ 98 atom % D .[1][2] Lower enrichment leads to "cross-talk" on the native analyte channel (m/z 80).
CAS No. 117067-62-6Specific to the tetradeuterated isotopologue.[1][3]
Solvent A Methanol (LC-MS Grade)High solubility; excellent for primary stock stability.
Solvent B Acetonitrile or WaterUsed for working dilutions to match the sample matrix (e.g., USP <228> extraction fluids).
Density ~1.26 g/mL (at 25°C)Critical for gravimetric conversion if volume is used as a guide.

Protocol: Primary Stock Preparation (Gravimetric)

Objective: Prepare a ~1,000 µg/mL (1 mg/mL) primary stock solution in Methanol.

Scientific Logic: Gravimetric preparation (weight/weight) is superior to volumetric (weight/volume) for toxic, volatile liquids because it eliminates errors caused by temperature-dependent volume expansion and liquid retention in pipettes.

Step-by-Step Methodology:
  • Tare the Vessel: Place a clean, dry 10 mL volumetric flask (Class A) with a PTFE-lined screw cap on an analytical balance (readability 0.01 mg). Tare the balance.

  • Solvent Pre-fill: Add approximately 8 mL of Methanol to the flask. This minimizes the evaporation of the analyte upon addition.

  • Weighing by Difference (The "Drop-In" Technique):

    • Do not pipette directly from the stock bottle into the flask on the balance (risk of contamination/evaporation).

    • Use a gas-tight syringe or a glass Pasteur pipette.

    • Draw up ~10 µL of neat 2-CE-d4 (approx. 12.6 mg).

    • Weigh the syringe/pipette (full). Record Mass A.

    • Dispense the liquid directly into the Methanol in the flask (submerged tip preferred to prevent volatilization).

    • Weigh the syringe/pipette (empty). Record Mass B.

    • Mass of Analyte (

      
      )  = Mass A - Mass B.
      
  • Dilution: Fill the flask to the calibration mark with Methanol. Cap immediately and invert 10 times to mix.

    • Note: For strict gravimetric preparation, weigh the added solvent to calculate concentration in mg/g, then convert to mg/mL using the solution density.

  • Calculation:

    
    
    
  • Storage: Transfer to amber glass vials with PTFE-lined caps. Store at -20°C. Shelf life: 6 months.

Protocol: Working Standard & Validation

Objective: Dilute primary stock to working range (e.g., 5-50 µg/mL) and validate isotopic purity.

Workflow Diagram (DOT)

The following diagram illustrates the preparation and validation loop.

G RawMat Neat 2-CE-d4 (>98% D) Weighing Gravimetric Addition (Weigh by Difference) RawMat->Weighing Solvent Methanol (LC-MS Grade) Solvent->Weighing PrimaryStock Primary Stock (~1000 µg/mL) Weighing->PrimaryStock Dissolution Dilution Dilution to Working Std (e.g., 10 µg/mL in ACN) PrimaryStock->Dilution GCMS GC-MS Validation (SIM Mode) Dilution->GCMS Decision Check Isotopic Purity GCMS->Decision Scan m/z 80 & 84 Decision->RawMat Reject (Fail) Release Release for Assay Decision->Release <0.5% unlabeled

Figure 1: Workflow for the preparation and QC validation of deuterated internal standards.

Validation Step: Isotopic Contribution Check

Before using the stock for quantitation, you must ensure the "d4" standard does not contain significant amounts of "d0" (unlabeled 2-CE), which would falsely elevate sample results.

  • Instrument: GC-MS (Headspace or Liquid Injection).

  • Method: SIM (Selected Ion Monitoring).

  • Ions to Monitor:

    • Target (d0): m/z 80 (Molecular Ion), m/z 49 (Base Peak).

    • Internal Standard (d4): m/z 84 (Molecular Ion), m/z 53 (Base Peak).

  • Criteria: Inject the working IS solution (e.g., 10 µg/mL). The response of m/z 80 (native) should be < 0.5% of the response of m/z 84 (labeled).

Analytical Context (Why this matters)

In Headspace GC-MS analysis (common for ISO 10993-7), the partition coefficient (


) of the analyte between the liquid phase and headspace is temperature and matrix-dependent.
  • The Problem: If the sample matrix (e.g., PEG 400, water, or oil) differs slightly from the calibration standard matrix, the amount of 2-CE entering the headspace changes, leading to error.

  • The Solution: 2-CE-d4 has chemically identical physical properties (BP ~129°C) to 2-CE but a distinct mass. It partitions into the headspace at the same rate as the native analyte. By calculating the Area Ratio (Area 2-CE / Area 2-CE-d4), matrix effects are mathematically cancelled out.

Troubleshooting & Stability

IssueProbable CauseCorrective Action
High "d0" Background Contaminated IS or H/D ExchangeCheck IS purity. Avoid acidic aqueous storage conditions which may promote H/D exchange on the hydroxyl group (though C-D bonds are generally stable).
Signal Drift VolatilityStore stocks in headspace-free vials (zero headspace) to prevent partitioning into the air gap inside the vial.
Poor Linearity AdsorptionSilanize glass liners and use deactivated wool in the GC inlet; 2-CE is polar and active.

References

  • ISO 10993-7:2008 . Biological evaluation of medical devices — Part 7: Ethylene oxide sterilization residuals. International Organization for Standardization.[4] Link

  • USP General Chapter <228> . Ethylene Oxide and Dioxane. United States Pharmacopeia.[5][6] (Access via USP-NF Online).

  • PubChem Compound Summary . 2-Chloroethanol-1,1,2,2-d4 (CID 16213274).[1] National Center for Biotechnology Information. Link

  • LGC Standards . 2-Chloroethanol D4 Data Sheet. Link

  • Agilent Technologies . Analysis of Ethylene Oxide and 2-Chloroethanol in Food. Application Note. Link

Sources

Method

Advanced Protocol: Headspace GC-MS Quantitation of 2-Chloroethanol in Medical Devices

Compliance: ISO 10993-7 | Analyte: 2-Chloroethanol (2-CE/ECH) | Matrix: Polymer Extracts Executive Summary This Application Note details a validated methodology for the quantitation of 2-chloroethanol (2-CE) residues in...

Author: BenchChem Technical Support Team. Date: February 2026

Compliance: ISO 10993-7 | Analyte: 2-Chloroethanol (2-CE/ECH) | Matrix: Polymer Extracts

Executive Summary

This Application Note details a validated methodology for the quantitation of 2-chloroethanol (2-CE) residues in medical devices using Headspace Gas Chromatography with Mass Spectrometry (HS-GC-MS). Unlike Ethylene Oxide (EtO), 2-CE is a semi-volatile (b.p. 129°C) formed by the reaction of EtO with chloride ions in the device matrix. Its higher boiling point and polarity present specific analytical challenges—namely, poor headspace partitioning and peak tailing.

This protocol overcomes these challenges by utilizing Headspace Salting-Out Extraction combined with Selected Ion Monitoring (SIM) to achieve detection limits well below ISO 10993-7 thresholds (typically < 2 µ g/device ).

Regulatory Framework & Limits (ISO 10993-7)

Under ISO 10993-7, manufacturers must demonstrate that residues of EtO and its byproducts (2-CE) are below tolerable exposure limits (TEL).

Exposure CategoryDuration2-CE (ECH) Limit (Daily Dose)
Limited < 24 Hours9 mg (average daily dose)
Prolonged > 24 Hours - 30 DaysConsult ISO 10993-7 (Calculated based on body mass)
Permanent > 30 Days0.4 mg/day (Lifetime limit)

Note: Limits are subject to patient body mass adjustments (e.g., neonates). Always consult the latest ISO 10993-7 amendment.

Scientific Rationale & Method Strategy
3.1 The "Volatility Gap" Challenge

EtO (b.p. 10.7°C) partitions easily into the headspace. 2-CE (b.p. 129°C) does not.

  • Problem: If you use standard EtO headspace conditions (e.g., 70°C incubation), 2-CE recovery will be poor.

  • Solution: We employ a Salting-Out Assisted Liquid-Liquid Extraction (SALLE) principle within the headspace vial. Saturating the aqueous extract with Sodium Sulfate (

    
    ) increases the ionic strength, reducing the solubility of the organic analyte (2-CE) and forcing it into the vapor phase (Headspace).
    
3.2 Column Selection[1]
  • Recommendation: DB-624 / ZB-624 (6% Cyanopropylphenyl-dimethylpolysiloxane).

  • Why: This phase is specifically designed for volatile organic compounds (VOCs). It provides excellent inertness for polar compounds like 2-CE, reducing peak tailing compared to standard 5% phenyl columns.

Experimental Protocol
4.1 Reagents & Standards
  • Solvent A (Simulated Use): Ultra-pure Water (LC-MS Grade).

  • Solvent B (Exhaustive): Ethanol/Water (v/v) or Acetone (depending on polymer compatibility).

  • Matrix Modifier: Anhydrous Sodium Sulfate (

    
    ), baked at 400°C for 4 hours to remove organics.
    
  • Internal Standard (ISTD): 2-Chloroethanol-d4 (Deuterated) is preferred; alternatively, 2-Fluorotoluene.

4.2 Sample Preparation (Extraction)

Choose the extraction method based on device categorization (ISO 10993-12).

Method A: Simulated Use Extraction (Aqueous)

  • Isolate the device or representative portion.

  • Immerse in Water (Solvent A) at a ratio of 1 g sample : 5 mL solvent (or surface area equivalent).

  • Incubate at 37°C for 24 hours (or clinically relevant duration).

  • Remove device; retain extract.

Method B: Headspace Vial Preparation (The Analysis)

  • Transfer 2.0 mL of the liquid extract into a 20 mL Headspace Vial.

  • Add 1.0 g of Anhydrous

    
     (Salting out agent).
    
  • Add 10 µL of Internal Standard solution (20 µg/mL).

  • Immediately cap with PTFE/Silicone septa and crimp.

4.3 Instrumental Parameters

Headspace Sampler (Agilent 7697A or equivalent)

  • Oven Temperature: 100°C (Critical: Must be high enough to volatilize 2-CE but below water boiling in sealed vial to prevent pressure failures).

  • Loop Temperature: 110°C.

  • Transfer Line: 120°C.

  • Vial Equilibration Time: 45 minutes (High shaking).

  • Injection Volume: 1 mL.

GC Parameters (Agilent 8890 or equivalent)

  • Column: DB-624 UI (30 m x 0.25 mm x 1.4 µm).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split Mode (5:1). Temperature: 220°C.

  • Oven Program:

    • 40°C for 3 min (Focus volatiles).

    • Ramp 10°C/min to 160°C.

    • Ramp 25°C/min to 240°C (Hold 3 min to bake out water).

MS Detection (Agilent 5977 or equivalent)

  • Source Temp: 230°C.

  • Acquisition: SIM Mode (Selected Ion Monitoring).

  • Target Ions:

    • 2-CE: Quant Ion 31.0 ; Qual Ions 80.0, 43.0 .

    • ISTD (d4-2-CE): Quant Ion 35.0 ; Qual Ion 84.0 .

  • Note: m/z 31 (

    
    ) is the base peak but non-specific. m/z 80 (
    
    
    
    ) is specific but low intensity. Use 31 for Quant ONLY if chromatographic resolution is perfect; otherwise use 80.
Workflow Visualization

G Start Device Sample Extract Extraction (ISO 10993-12) Water or Ethanol @ 37°C Start->Extract Aliquot Transfer 2mL Extract to 20mL HS Vial Extract->Aliquot Salt Add 1g Na2SO4 (Salting Out Effect) Aliquot->Salt ISTD Add Internal Standard (d4-2-CE) Aliquot->ISTD HS Headspace Incubation 100°C for 45 mins Salt->HS ISTD->HS GC GC Separation DB-624 Column HS->GC Gas Phase Injection MS MS Detection (SIM) m/z 31, 80 GC->MS Data Quantitation vs. Calibration Curve MS->Data

Caption: Step-by-step workflow for the extraction and headspace analysis of 2-chloroethanol.

Validation & Quality Control

To ensure "Trustworthiness" (Part 2 of requirements), the method must be self-validating.

ParameterAcceptance CriteriaExperimental Note
Linearity

Range: 0.5 µg/mL to 50 µg/mL.
Recovery (Accuracy) 80% - 120%Spike blank polymer extracts, not just solvent.
Precision (Repeatability) RSD < 10%n=6 injections of mid-level standard.
LOQ (Limit of Quant) < 0.5 µg/mLMust be confirmed by S/N > 10.
Resolution

Between 2-CE and Ethanol (if used as solvent).

System Suitability Check: Before every run, inject a standard at the Limit of Quantitation (LOQ). If the Signal-to-Noise ratio is < 10, the system requires maintenance (liner change or source cleaning).

Troubleshooting Guide (Expert Insights)

DecisionTree Problem Issue: Low Sensitivity for 2-CE CheckTemp Is HS Oven Temp > 90°C? Problem->CheckTemp CheckSalt Was Salt (Na2SO4) added? CheckTemp->CheckSalt Yes Optimize Increase Equilibration Time to 60 min CheckTemp->Optimize No CheckLeak Check Vial Crimp & Transfer Line CheckSalt->CheckLeak Yes AddSalt Add Na2SO4 to Saturation CheckSalt->AddSalt No

Caption: Decision tree for troubleshooting low sensitivity in 2-CE analysis.

  • Peak Tailing: 2-CE is a hydroxylated compound. Tailing usually indicates active sites in the GC inlet liner. Solution: Use Ultra-Inert (UI) wool liners and replace frequently.

  • Water Interference: Since we are heating water to 100°C, high water vapor pressure enters the MS. Solution: Ensure the "Bake Out" step (240°C) at the end of the GC run is sufficient to remove water from the column before the next injection.

References
  • ISO. (2008).[2] ISO 10993-7:2008 Biological evaluation of medical devices — Part 7: Ethylene oxide sterilization residuals. International Organization for Standardization.[3][4] [Link]

  • Agilent Technologies. (2020). Determination of Ethylene Oxide and Ethylene Chlorohydrin in Medical Devices using the Agilent 8890 GC and 7697A Headspace Sampler. Application Note 5994-2260EN. [Link]

  • Restek Corporation. (2019). Analysis of Ethylene Oxide and 2-Chloroethanol. Chromatogram Database. [Link]

  • U.S. FDA. (2023). Ethylene Oxide Sterilization for Medical Devices.[3][4][5][6][7][Link]

Sources

Application

Application Note: Quantitative Analysis of 2-Chloroethanol Residues in Ethylene Oxide Sterilized Medical Devices for ISO 10993-7 Compliance Using a Validated GC-MS Method with 2-Chloroethanol-d4 Internal Standard

Abstract This technical guide provides a comprehensive framework for the quantitative analysis of 2-Chloroethanol (ethylene chlorohydrin, ECH), a toxic residue resulting from ethylene oxide (EO) sterilization of medical...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the quantitative analysis of 2-Chloroethanol (ethylene chlorohydrin, ECH), a toxic residue resulting from ethylene oxide (EO) sterilization of medical devices. Adherence to the stringent limits set by ISO 10993-7 is mandatory for ensuring patient safety.[1][2] This document outlines a robust and validated gas chromatography-mass spectrometry (GC-MS) method employing 2-Chloroethanol-d4 (ECH-d4) as an internal standard to ensure the highest level of accuracy and precision. The protocols detailed herein are designed for researchers, scientists, and drug development professionals engaged in the biocompatibility and safety assessment of medical devices.

Introduction: The Imperative of ISO 10993-7 Compliance

Ethylene oxide (EO) is a widely used and highly effective low-temperature sterilant for medical devices, particularly for those sensitive to heat and radiation.[2][3] However, the process can leave behind harmful residues, including EO itself and its primary byproducts, 2-Chloroethanol (ECH) and ethylene glycol (EG).[3][4] ECH is formed when EO reacts with chlorine ions, which may be present in the device material or the manufacturing environment.[3][4] Due to its toxicity, including irritant, carcinogenic, and mutagenic properties, international standards strictly regulate the permissible levels of ECH on medical devices intended for patient contact.[2]

The cornerstone of this regulation is ISO 10993-7:2008, "Biological evaluation of medical devices — Part 7: Ethylene oxide sterilization residuals" .[1][2] This standard specifies the allowable limits for EO and ECH based on the duration of device-patient contact, categorized as limited exposure, prolonged exposure, and permanent contact.[1][5] For instance, for limited exposure devices (up to 24 hours), the average daily dose of ECH should not exceed 9 mg/day.[4] Accurate and reliable quantification of these residues is therefore not merely a quality control measure but a critical step in regulatory approval and risk management.

The Role of an Internal Standard in Analytical Precision

In trace quantitative analysis, variability can arise from multiple stages of the workflow, including sample extraction, injection volume, and instrument response. An internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and quality controls. By monitoring the ratio of the analyte signal to the internal standard signal, analysts can correct for variations in the analytical process.

The ideal internal standard is a compound that is chemically and physically similar to the analyte but can be distinguished by the detector. A stable isotope-labeled version of the analyte, such as 2-Chloroethanol-d4, is the gold standard for mass spectrometry-based methods. ECH-d4 has the same extraction efficiency and chromatographic retention time as ECH, but its higher mass allows for separate detection by the mass spectrometer. This co-elution ensures that any analytical variability affecting the analyte will also affect the internal standard, leading to a highly reliable and accurate quantification.

Analytical Methodology: A Validated GC-MS Protocol

The following protocol is a comprehensive guide to the analysis of ECH in medical device extracts using GC-MS with an ECH-d4 internal standard.

Materials and Reagents
  • 2-Chloroethanol (ECH), analytical standard grade

  • 2-Chloroethanol-d4 (ECH-d4), isotopic purity ≥98%

  • Water, HPLC grade or equivalent

  • Methanol, GC-MS grade

  • Certified pre-cleaned headspace vials with septa and caps

Sample Preparation: Device Extraction as per ISO 10993-7

The extraction procedure must simulate the clinical use of the device to accurately reflect potential patient exposure. ISO 10993-7 outlines two primary extraction methods:

  • Simulated-Use Extraction: This method mimics the way a device is used with a patient. For example, a fluid-path device would be flushed or filled with the extraction solvent (typically water).[1]

  • Exhaustive Extraction: This method is designed to extract the total amount of residue from the device and may involve multiple extraction cycles until the amount of analyte extracted in a subsequent cycle is less than 10% of that detected in the first extraction.[6]

Protocol for Water Extraction:

  • Place the medical device or a representative portion in a sealed, inert container of a suitable size.

  • Add a known volume of HPLC-grade water, ensuring the device or the patient-contacting portion is fully immersed.

  • Seal the container and incubate at 37°C for a duration representative of the device's clinical use (e.g., 24 hours for limited exposure devices).

  • After incubation, carefully remove an aliquot of the aqueous extract for analysis.

Preparation of Calibration Standards and Quality Controls
  • Primary Stock Solutions: Prepare individual stock solutions of ECH and ECH-d4 in methanol at a concentration of 1 mg/mL. Store at -20°C.

  • Working Standard Solution (ECH): Prepare a series of dilutions of the ECH stock solution in HPLC-grade water to create calibration standards. The concentration range should bracket the expected ECH levels and the limits stipulated in ISO 10993-7.

  • Internal Standard Working Solution (ECH-d4): Prepare a working solution of ECH-d4 in HPLC-grade water at a fixed concentration.

  • Calibration Curve Preparation: To a series of headspace vials, add a fixed volume of the ECH-d4 working solution. Then, add the corresponding ECH working standard solution to each vial to create a calibration curve.

  • Sample and QC Preparation: To a headspace vial, add a fixed volume of the ECH-d4 working solution and a known volume of the device extract or quality control sample.

GC-MS Instrumentation and Parameters

A gas chromatograph coupled with a mass spectrometer is the instrument of choice for this analysis due to its high sensitivity and selectivity.

Parameter Setting
Gas Chromatograph
Injection ModeHeadspace
ColumnDB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)[7]
Carrier GasHelium (99.999% purity) at a constant flow rate of 1.2 mL/min[7]
Inlet Temperature200°C
Oven ProgramInitial: 40°C, hold for 5 minRamp 1: 40°C/min to 120°C, hold for 5 minRamp 2: 6°C/min to 200°C, hold for 2 min[6]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored Ions (m/z)2-Chloroethanol (ECH): 44, 80, 822-Chloroethanol-d4 (ECH-d4): 48, 84, 86
Transfer Line Temp220°C
Ion Source Temp230°C

Workflow Diagram

ISO_10993_7_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_quant Data Processing & Reporting Device EO-Sterilized Medical Device Extraction ISO 10993-7 Extraction (Simulated-Use or Exhaustive) Device->Extraction Extract Aqueous Extract Extraction->Extract Spike Spike with 2-Chloroethanol-d4 (IS) Extract->Spike Vial_Sample Transfer to Headspace Vial Spike->Vial_Sample Standards Prepare Calibration Standards (ECH + IS) Vial_Standard Transfer to Headspace Vial Standards->Vial_Standard GCMS Headspace GC-MS Analysis Vial_Sample->GCMS Vial_Standard->GCMS Data Data Acquisition (SIM Mode) GCMS->Data Integration Peak Integration (Analyte & IS) Data->Integration Calibration Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) Integration->Calibration Quantification Quantify ECH in Sample using Calibration Curve Calibration->Quantification Report Report Results & Compare to ISO 10993-7 Limits Quantification->Report

Caption: Workflow for ECH analysis in medical devices.

Method Validation: Ensuring a Self-Validating System

A validated analytical method is crucial for ensuring the reliability of the results and for regulatory submission. The method described above should be validated according to ICH Q2(R1) guidelines or equivalent, with the following parameters being assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of ECH and ECH-d4 in blank samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve with a correlation coefficient (r²) of ≥0.99 is typically required.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by spiking a blank matrix with known concentrations of ECH and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is expressed as the relative standard deviation (RSD) for a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. The LOQ must be below the allowable limits set by ISO 10993-7.

Conclusion

The use of 2-Chloroethanol-d4 as an internal standard in a validated GC-MS method provides a robust, accurate, and reliable means of quantifying 2-Chloroethanol residues in EO-sterilized medical devices. This approach ensures compliance with the stringent safety limits of ISO 10993-7, ultimately safeguarding patient health. The detailed protocols and validation framework presented in this application note offer a clear path for implementation in a regulated laboratory environment.

References

  • International Organization for Standardization. (2008).
  • NAMSA. (2024, April 4). ISO 10993-7 Primer: Testing for Ethylene Oxide Sterilization Residuals. Retrieved from [Link]

  • Pharmaceutical Technology. (2022, October 24). Thoughts on amendments to ISO 10993-7 medical device ethylene oxide sterilization residuals. Retrieved from [Link]

  • Agilent Technologies. (2022). Ethylene Oxide and 2-Chloroethanol in Spices and Oilseeds Using QuEChERS GC/MS/MS. Retrieved from [Link]

  • Sterigenics. (n.d.). EO Residue Levels. Retrieved from [Link]

  • Pace Analytical. (n.d.). EO Sterilization Validation. Retrieved from [Link]

  • Nelson Labs. (n.d.). Ethylene Oxide (EO) Residual Testing. Retrieved from [Link]

  • STERIS. (n.d.). Overview of Ethylene Oxide Residuals | TechTip. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Ethylene Oxide and 2-Chloroethanol in Food. Retrieved from [Link]

  • PubMed. (n.d.). [Simultaneous determination of ethylene oxide, 2-chloroethanol and ethylene glycol residues in medical device products by gas chromatography]. Retrieved from [Link]

  • Chromatography Online. (2022, August 4). Analysis of Ethylene Oxide and 2-Chloroethanol in Food Products: Challenges and Solutions. Retrieved from [Link]

  • FSSAI. (n.d.). Residue Analysis of Ethylene Oxide and 2-Chloroethanol in Foods by Gas Chromatography Tandem Mass Spectrometry. Retrieved from [Link]

  • International Organization for Standardization. (2019). ISO 10993-7:2008/Amd.1:2019(E) Biological evaluation of medical devices — Part 7: Ethylene oxide sterilization residuals AMENDMENT 1: Applicability of allowable limits for neonates and infants. Retrieved from [Link]

  • Agilent Technologies. (2020, July 30). Determination of Ethylene Oxide and Ethylene Chlorohydrin in Medical Devices using the Agilent 8890 GC and 7697A Headspace Sampler. Retrieved from [Link]

  • Agilent Technologies. (2022, June 15). Simultaneous Analysis of Ethylene Oxide and 2-Chloroethanol in Sesame Seeds and Other Food Commodities: Challenges and Solutions. Retrieved from [Link]

  • Shimadzu. (n.d.). 04-AD-0299-EN Ethylene Oxide and 2-Chloroethanol Analysis in Instant Noodles by Dynamic Headspace and GC-MS/MS. Retrieved from [Link]

Sources

Method

Application Note: High-Sensitivity Quantitation of 2-Chloroethanol in Biological Matrices via Isotope Dilution GC-MS

Abstract & Scope This application note details a robust protocol for the extraction and quantitation of 2-chloroethanol (2-CE) in human plasma and urine. As the primary stable metabolite and marker for Ethylene Oxide (Et...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust protocol for the extraction and quantitation of 2-chloroethanol (2-CE) in human plasma and urine. As the primary stable metabolite and marker for Ethylene Oxide (EtO) exposure, 2-CE requires rigorous monitoring in occupational toxicology and drug development. This method utilizes 2-chloroethanol-1,1,2,2-d4 (2-CE-d4) as a surrogate internal standard to correct for matrix-induced ionization suppression and extraction variability.

Two distinct workflows are presented:

  • Headspace (HS-GC-MS): The "Green" standard for high-throughput screening, minimizing solvent use and matrix interference.

  • Liquid-Liquid Extraction (LLE-GC-MS): A high-sensitivity approach for complex tissue or lipid-rich plasma samples.

Scientific Mechanism & Rationale

The Role of the d4 Internal Standard

In biological matrices, the quantification of low-molecular-weight polar volatiles like 2-CE is plagued by the "Matrix Effect." Plasma proteins and urinary salts alter the vapor pressure (in headspace) and partition coefficients (in LLE).

  • Isotope Dilution Mass Spectrometry (IDMS): By spiking the sample with 2-CE-d4 prior to any manipulation, the isotopologue experiences the exact same physical stressors as the analyte.

  • Compensation Mechanism: If 15% of the analyte is lost during protein precipitation, 15% of the d4 standard is also lost. The ratio (

    
    ) remains constant, ensuring accuracy.
    
Chemical Basis of Extraction

2-Chloroethanol (


, MW 80.51) is miscible with water but possesses a sufficient partition coefficient (

) to be extracted into polar organic solvents like ethyl acetate, especially under "salting-out" conditions (saturation with NaCl).

Visual Workflow (Process Logic)

G Sample Biological Sample (Plasma/Urine 200 µL) Spike Spike Internal Standard (2-CE-d4) Sample->Spike Decision Select Extraction Path Spike->Decision Salt Add Sat. NaCl (Salting Out) Decision->Salt Method A: Headspace Solvent Add Ethyl Acetate (1 mL) + Vortex 10 min Decision->Solvent Method B: Solvent Extraction Heat Incubate 80°C / 20 min (Equilibrium) Salt->Heat HS_Inject Headspace Injection Heat->HS_Inject GCMS GC-MS Analysis (SIM Mode) HS_Inject->GCMS Centrifuge Centrifuge 4000 rpm / 5 min Solvent->Centrifuge Separate Collect Supernatant Centrifuge->Separate Dry Dry & Reconstitute (Optional for conc.) Separate->Dry Liq_Inject Liquid Injection (1 µL) Dry->Liq_Inject Liq_Inject->GCMS

Figure 1: Dual-pathway extraction logic. Method A is preferred for volatiles; Method B is used when concentration of trace residues is required.

Experimental Protocols

Reagents & Materials
  • Analyte: 2-Chloroethanol (≥99.5%).[1][2]

  • Internal Standard: 2-Chloroethanol-1,1,2,2-d4 (≥98 atom % D).

  • Solvents: Ethyl Acetate (HPLC Grade), Methanol (LC-MS Grade).

  • Salts: Sodium Chloride (NaCl), analytical grade.

  • Matrix: Drug-free human plasma or urine (pooled).

Preparation of Standards
  • Stock Solution A (Analyte): Dissolve 2-CE in methanol to 1 mg/mL.

  • Stock Solution B (IS): Dissolve 2-CE-d4 in methanol to 1 mg/mL.

  • Working IS Solution: Dilute Stock B to 1 µg/mL in water.

  • Calibration Curve: Prepare serial dilutions of Stock A in blank matrix (plasma/urine) ranging from 5 ng/mL to 1000 ng/mL.

Protocol A: Headspace-GC-MS (Recommended)

Best for: High throughput, dirty matrices (blood/urine), avoiding column contamination.

  • Aliquot: Transfer 200 µL of sample (or standard) into a 20 mL headspace vial.

  • IS Spiking: Add 20 µL of Working IS Solution (1 µg/mL).

  • Salting Out: Add 200 µL of Saturated NaCl solution. (The high ionic strength pushes the organic 2-CE into the gas phase).

  • Seal: Cap immediately with a magnetic screw cap (PTFE/Silicone septum).

  • Equilibration: Incubate at 80°C for 20 minutes with agitation (500 rpm).

  • Injection: Inject 1 mL of headspace gas into the GC inlet.

Protocol B: Liquid-Liquid Extraction (LLE)

Best for: Situations where headspace equipment is unavailable or lower detection limits (LOD) are required via concentration.

  • Aliquot: Transfer 500 µL of plasma/urine to a 2 mL centrifuge tube.

  • IS Spiking: Add 50 µL of Working IS Solution.

  • Extraction: Add 1.0 mL of Ethyl Acetate.

  • Agitation: Vortex vigorously for 10 minutes.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Collection: Transfer 800 µL of the upper organic layer to a GC vial.

    • Note: Do not evaporate to dryness if possible, as 2-CE is volatile. If concentration is needed, use a gentle nitrogen stream at room temperature and stop at 100 µL.

  • Injection: Inject 1-2 µL into the GC-MS.

Instrumental Analysis (GC-MS Parameters)

To ensure specificity, the Mass Spectrometer must be operated in Selected Ion Monitoring (SIM) mode.

Table 1: GC-MS Configuration

ParameterSettingRationale
Column DB-624 or VF-624ms (60m x 0.25mm x 1.4µm)Thick film stationary phase is required to retain volatile polar compounds like 2-CE.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Standard inert carrier.
Inlet Temp 220°CSufficient to volatilize without thermal degradation.
Injection Mode Split (5:1) for HS; Splitless for LLEAdjust split ratio based on sensitivity requirements.
Oven Program 40°C (hold 5 min) → 20°C/min → 240°C (hold 2 min)Low initial temp focuses the peak; ramp clears the matrix.
Transfer Line 250°CPrevents condensation before MS source.
Source Temp 230°C (EI Source)Standard EI ionization temperature.[3]

Table 2: SIM Acquisition Parameters

CompoundRetention Time (approx)Quantifier Ion (m/z)Qualifier Ions (m/z)
2-Chloroethanol 11.6 min80 31, 49
2-Chloroethanol-d4 11.5 min84 33, 51

Note: The d4 isotope elutes slightly earlier than the native compound due to the deuterium isotope effect on chromatography.

Validation & Quality Control (Self-Validating System)

To meet FDA/EMA bioanalytical standards, the method must demonstrate the following:

  • System Suitability: Inject the IS-only blank. There must be no interference at the analyte retention time (m/z 80).

  • Linearity:

    
     over the range of 5–1000 ng/mL.
    
  • Recovery (LLE only): Compare the area of pre-extraction spiked samples vs. post-extraction spiked samples.

    • Acceptance: >70% recovery is typical for Ethyl Acetate LLE.[4]

  • Precision: CV < 15% for QC samples (Low, Mid, High).

Troubleshooting Matrix Effects

If the d4 internal standard response varies by >50% between the neat standard and the biological sample, this indicates severe matrix suppression (or "salting out" variance).

  • Solution: Increase the dilution of the sample (e.g., 1:5 dilution with water) before HS-GC-MS to normalize the vapor pressure equilibrium.

References

  • European Reference Laboratory for Single Residue Methods. (2020).[3][5] Analysis of ethylene oxide and its metabolite 2-chloroethanol by the QuOil or the QuEChERS method and GC-MS/MS.[3][6][7]

  • Agilent Technologies. (2022). Simultaneous Analysis of Ethylene Oxide and 2-Chloroethanol in Food Commodities. Application Note 5994-5061EN.

  • Centers for Disease Control and Prevention (CDC). (2019). Metals - Urine Procedure Manual (ICP-MS). (Cited for principles of internal standardization in biological matrices).

  • Sigma-Aldrich. (2021). Determination of 2-Chloroethanol as Marker for Fumigant Ethylene Oxide in Sesame Seeds by HS-SPME-GC-MS.

  • National Institutes of Health (NIH) / PubMed. (2017). Comparison of Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid. (Cited for comparative derivatization techniques applicable to polar amines/alcohols).

Sources

Application

High-Sensitivity Quantitation of 2-Chloroethanol (2-CE) in Pharmaceutical Matrices via Benzoyl Chloride Derivatization LC-MS/MS

Application Note: AN-2CE-2024 Executive Summary & Scientific Rationale The analysis of 2-chloroethanol (2-CE) is critical for pharmaceutical safety, serving as a primary marker for Ethylene Oxide (EtO) sterilization resi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2CE-2024

Executive Summary & Scientific Rationale

The analysis of 2-chloroethanol (2-CE) is critical for pharmaceutical safety, serving as a primary marker for Ethylene Oxide (EtO) sterilization residues. While USP <228> prescribes GC-FID/GC-MS, these methods often struggle with non-volatile complex matrices (e.g., polysorbates, PEGylated proteins) and require lengthy extraction protocols.

The Analytical Challenge: 2-CE is a small (MW 80.5), polar, and volatile molecule. In LC-MS/MS, it suffers from:

  • Poor Retention: It elutes in the void volume on standard C18 columns.

  • Poor Ionization: It lacks ionizable functional groups for ESI, leading to weak sensitivity.

The Solution: This protocol details a Derivatization-LC-MS/MS approach using Benzoyl Chloride (BzCl) .[1][2] This reaction converts 2-CE into 2-chloroethyl benzoate , a lipophilic ester. This transformation serves two purposes:

  • Retentivity: The phenyl ring allows strong retention on standard C18 columns, moving the analyte away from the ion-suppression zone.

  • Ionizability: The ester functionality significantly enhances ESI+ response.

Regulatory Context (ICH M7 & USP)

Under ICH M7(R2) , 2-CE is treated as a potentially mutagenic impurity (Class 2 or 3 depending on data). Regulatory limits are stringent:

ParameterStandard / LimitSource
Daily Intake Limit ~1.5 µ g/day (Lifetime)ICH M7 (TTC approach)
Compendial Method GC-FID / HeadspaceUSP <228>
Alternative Method LC-MS/MS (Must be validated)USP <621>

Note: While USP <228> is the compendial standard, LC-MS/MS is preferred for trace quantification in aqueous biologics or when GC headspace recovery is poor due to matrix trapping.

Reaction Mechanism & Workflow

The method relies on the Schotten-Baumann reaction conditions, modified for organic trace analysis.

Reaction:



Workflow Diagram

G Start Sample Preparation (Aqueous/Organic Extract) IS Add Internal Standard (d4-2-Chloroethanol) Start->IS Deriv Derivatization Reaction Add 5% Benzoyl Chloride + 2% Pyridine IS->Deriv Incubate Incubation RT for 10-15 mins Deriv->Incubate Esterification Quench Quench Reaction Add 1% Glycine or Ammonium Formate Incubate->Quench Stop Reaction Clean Centrifugation / Filtration Remove precipitates Quench->Clean Inject LC-MS/MS Injection Target: 2-Chloroethyl Benzoate Clean->Inject

Figure 1: Step-by-step derivatization workflow for 2-CE analysis.

Detailed Experimental Protocol

Reagents & Materials
  • Analyte: 2-Chloroethanol (Sigma-Aldrich).

  • Internal Standard (ISTD): 2-Chloroethanol-d4 (Cambridge Isotope Labs).

  • Derivatization Agent: Benzoyl Chloride (Reagent Grade, >99%).

  • Catalyst/Base: Pyridine (Anhydrous).

  • Solvents: Acetonitrile (LC-MS Grade), Formic Acid.

Sample Preparation[3][4]
  • Extraction: Weigh 1.0 g of sample. Extract with 5 mL Acetonitrile:Water (80:20). Vortex for 5 min and centrifuge at 4000 rpm.

  • Aliquot: Transfer 100 µL of supernatant to a reaction vial.

  • ISTD Addition: Add 10 µL of d4-2-CE working solution (1 µg/mL).

  • Derivatization:

    • Add 50 µL of 5% Benzoyl Chloride in Acetonitrile.

    • Add 50 µL of 2% Pyridine in Acetonitrile.

    • Note: Order matters. Add Pyridine last to initiate the reaction.

  • Incubation: Vortex briefly and let stand at Room Temperature (20-25°C) for 15 minutes.

  • Quenching: Add 200 µL of 100 mM Ammonium Formate (or Water) to quench excess Benzoyl Chloride.

  • Final Dilution: Dilute to 1 mL with Mobile Phase A/B (50:50) to match initial gradient conditions. Centrifuge at 10,000 rpm before injection.

LC-MS/MS Conditions

System: Agilent 6400 Series / Sciex Triple Quad / Waters Xevo TQ-S (or equivalent).

Chromatography (LC)[2][5]
  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or Waters BEH C18.

    • Why: The derivative is hydrophobic; a standard C18 provides excellent retention and peak shape.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2-5 µL.

Gradient Profile:

Time (min) %B Description
0.0 30 Initial Hold
1.0 30 Load
4.0 95 Elution of Derivative
5.5 95 Wash
5.6 30 Re-equilibration

| 8.0 | 30 | End |

Mass Spectrometry (MS)[1][3][5][6]
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Source Temp: 350°C.

  • Capillary Voltage: 3500 V.

MRM Transitions: The derivatization adds the benzoyl group (mass shift +104 Da).

  • Target Mass: 2-CE (80.5) + Benzoyl (105) - H (1) = 184.5 Da.

  • Precursor Ion: [M+H]+ = 185.0.

AnalytePrecursor (m/z)Product (m/z)CE (eV)Role
2-CE-Benzoate 185.0105.015Quantifier (Benzoyl cation)
2-CE-Benzoate 185.077.030Qualifier (Phenyl cation)
d4-2-CE-Benzoate 189.0105.015ISTD Quantifier

Method Performance & Validation

This method must be validated according to ICH Q2(R2) . Typical performance metrics observed in development:

ParameterTypical ValueNotes
Linearity (R²) > 0.995Range: 1.0 ng/mL – 1000 ng/mL
LOD ~ 0.5 ng/mL (ppb)Far superior to GC-FID (~10 ppm)
LOQ 1.0 ng/mL (ppb)Suitable for trace impurity analysis
Recovery 85% - 115%Matrix dependent; ISTD corrects for loss
Precision (RSD) < 5%At 10 ng/mL level

Senior Scientist’s "Field Notes" (Troubleshooting)

  • The "Pyridine Effect": Pyridine is essential as an acid scavenger (neutralizing the HCl formed). Without it, the reaction yield drops, and the acidic environment may damage the column.

  • Excess Reagent: Benzoyl chloride is a strong reagent. You must quench it (Step 6). Injecting unquenched BzCl will derivatize your LC system (valves/seals) and shorten column life.

  • Blank Contamination: 2-CE is ubiquitous in lab environments (plastics, cleaning agents). Always run a "Reagent Blank" (Steps 1-7 with water instead of sample) to subtract background.

  • Stability: The benzoate ester is stable in the autosampler for 24 hours. However, avoid high pH mobile phases which could hydrolyze the ester back to 2-CE.

References

  • USP <228> Ethylene Oxide and Dioxane. United States Pharmacopeia. (Compendial method for GC analysis).

  • ICH M7(R2). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2023).[3][4][5][6]

  • Wong, J. et al. "Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics." Journal of Chromatography A. (2016). (Foundational chemistry for BzCl derivatization).

  • Agilent Technologies. "Ethylene Oxide and 2-Chloroethanol in Spices and Oilseeds Using QuEChERS GC/MS/MS." (Comparison of GC vs LC challenges).

Sources

Method

Application Note: A Robust Method for the Quantification of Ethylene Oxide Residues in Medical Devices Using a Deuterated Internal Standard by Headspace Gas Chromatography-Mass Spectrometry

Abstract This application note presents a detailed, validated protocol for the determination of ethylene oxide (EO) residues in sterilized medical devices. The methodology leverages headspace gas chromatography coupled w...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, validated protocol for the determination of ethylene oxide (EO) residues in sterilized medical devices. The methodology leverages headspace gas chromatography coupled with mass spectrometry (HS-GC-MS) and incorporates a deuterated internal standard (Ethylene Oxide-d4) to ensure the highest degree of accuracy and precision. This approach is designed to meet the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and to comply with the international standard ISO 10993-7.[1][2][3] The inclusion of a deuterated internal standard is critical for correcting potential matrix effects and variations in sample preparation and injection, thereby enhancing the trustworthiness of the results. This guide is intended for researchers, scientists, and quality control professionals in the medical device and pharmaceutical industries.

Introduction: The Critical Need for Accurate Ethylene Oxide Residue Analysis

Ethylene oxide is a widely used and highly effective sterilant for medical devices, particularly for those sensitive to heat and moisture.[4][5] However, EO is also a known carcinogen and toxic substance, necessitating strict control over any residual amounts remaining on a device post-sterilization.[5] Regulatory agencies worldwide, guided by standards like ISO 10993-7, have established permissible limits for EO and its primary byproducts, ethylene chlorohydrin (ECH) and ethylene glycol (EG).[1][4][6] Accurate and reliable quantification of these residues is therefore a critical step in ensuring patient safety and achieving regulatory compliance.[2]

The inherent volatility of ethylene oxide presents a significant analytical challenge.[7] Headspace gas chromatography (HS-GC) is an ideal technique for this application as it avoids the cumbersome and potentially error-prone steps of liquid extraction and injection of a highly volatile analyte.[8] Coupling GC with a mass spectrometer (MS) provides high selectivity and sensitivity, allowing for confident identification and quantification of EO, even at trace levels.

The cornerstone of a robust quantitative method is the use of an appropriate internal standard. An ideal internal standard co-elutes with the analyte of interest and exhibits similar chemical and physical properties, but is distinguishable by the detector. Deuterated ethylene oxide (EO-d4) serves as an excellent internal standard for EO analysis. Its nearly identical chromatographic behavior to native EO ensures that it experiences similar effects from the sample matrix and any variations during sample processing and injection. The mass difference allows for distinct detection by the mass spectrometer, enabling precise correction for any analytical variability. This self-validating system is essential for generating trustworthy and defensible data.

Materials and Reagents

2.1. Chemicals and Standards

  • Ethylene Oxide (EO), certified standard solution (e.g., 1 mg/mL in a suitable solvent)

  • Ethylene Oxide-d4 (EO-d4), certified standard solution (e.g., 1 mg/mL in a suitable solvent)

  • Purified water, HPLC grade or equivalent

  • Sodium Chloride (NaCl), analytical grade

  • Helium, ultra-high purity (99.999%)

2.2. Equipment

  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • Headspace Autosampler

  • GC Column: A polar capillary column, such as a DB-WAX or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for good peak shape and resolution.[9]

  • Headspace vials (20 mL) with magnetic crimp caps and PTFE/silicone septa

  • Crimper and decrimper for headspace vials

  • Analytical balance (4-decimal place)

  • Pipettes and tips (various volumes)

  • Vortex mixer

  • Incubator/shaker or oven for headspace equilibration

Experimental Protocols

3.1. Preparation of Standard Solutions

  • Causality: The preparation of accurate standard solutions is fundamental to the entire quantitative analysis. Serial dilutions from a certified stock solution minimize errors. The use of cold solvents and immediate sealing of vials is crucial to prevent the loss of the highly volatile ethylene oxide.[7]

  • Step-by-Step Protocol:

    • Prepare a series of calibration standards by diluting the certified EO stock solution with purified water in volumetric flasks. A typical concentration range might be 0.1 µg/mL to 10 µg/mL.

    • Prepare a stock solution of the EO-d4 internal standard at a concentration of approximately 5 µg/mL in purified water.

    • For each calibration standard and sample, add a consistent volume of the EO-d4 internal standard stock solution to achieve a final concentration of, for example, 1 µg/mL.

    • Store all standard solutions at 2-8 °C in tightly sealed containers when not in use.

3.2. Sample Preparation: Simulated-Use Extraction

  • Causality: The choice of extraction method is dictated by the intended use of the medical device and regulatory requirements.[10] Simulated-use extraction with water is a common and accepted method that mimics the physiological environment the device will encounter.[10][11] The addition of sodium chloride helps to "salt out" the volatile EO from the aqueous phase into the headspace, thereby increasing the sensitivity of the analysis.

  • Step-by-Step Protocol:

    • Place the entire medical device, or a representative portion, into a headspace vial. If the device is large, it may be necessary to cut it into smaller pieces to fit.

    • Add a defined volume of purified water to the vial, ensuring the device is fully submerged. The volume of water should be recorded accurately.

    • Add a precise amount of the EO-d4 internal standard stock solution to the vial.

    • Add a known amount of NaCl (e.g., 1 gram) to the vial.

    • Immediately seal the vial with a magnetic crimp cap.

    • Gently vortex the vial to ensure mixing.

3.3. Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) Analysis

  • Causality: The HS-GC-MS parameters must be optimized to achieve good separation of EO from other potential volatile compounds and to ensure sensitive detection. The equilibration time and temperature in the headspace autosampler are critical for achieving reproducible partitioning of EO into the gas phase. The MS is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring only the characteristic ions of EO and EO-d4.

  • Workflow Diagram:

EO_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing Sample Medical Device Add_Water Add Purified Water Sample->Add_Water Add_IS Spike with EO-d4 Add_Water->Add_IS Add_Salt Add NaCl Add_IS->Add_Salt Seal Seal Vial Add_Salt->Seal Equilibrate Headspace Equilibration Seal->Equilibrate Inject Inject Headspace Gas Equilibrate->Inject Separate GC Separation Inject->Separate Detect MS Detection (SIM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantify EO Calibrate->Quantify

Caption: Workflow for EO residue analysis.

  • Step-by-Step Protocol:

    • Place the sealed headspace vials (standards and samples) into the autosampler tray.

    • Equilibrate the vials at a specific temperature (e.g., 70°C) for a defined period (e.g., 30 minutes) to allow for the partitioning of EO and EO-d4 into the headspace.[12]

    • Inject a fixed volume of the headspace gas (e.g., 1 mL) into the GC injection port.

    • Separate the analytes using an appropriate GC temperature program.

    • Detect the analytes using the mass spectrometer in SIM mode. Monitor characteristic ions for EO (e.g., m/z 44, 43) and EO-d4 (e.g., m/z 48, 46).

Parameter Typical Value
GC Column DB-WAX (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at 1.0 mL/min
Oven Program 40°C (5 min), ramp to 200°C at 20°C/min
Injector Temp. 220°C
Headspace Oven Temp. 70°C
Headspace Equil. Time 30 min
MS Ion Source Temp. 230°C
MS Quadrupole Temp. 150°C
MS Mode Selected Ion Monitoring (SIM)
Ions Monitored (EO) m/z 44, 43
Ions Monitored (EO-d4) m/z 48, 46

Data Analysis and Calculations

  • Causality: The use of an internal standard necessitates a ratiometric calculation. A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. This approach ensures that any variations in injection volume or detector response are normalized, leading to more accurate and precise results.

  • Step-by-Step Protocol:

    • Integrate the peak areas for the primary quantifying ion of EO and EO-d4 in both the standard and sample chromatograms.

    • Calculate the response factor (RF) for each calibration standard using the following formula:

      • RF = (AreaEO / AreaEO-d4) / ConcentrationEO

    • Generate a linear regression calibration curve by plotting the area ratio (AreaEO / AreaEO-d4) versus the concentration of the EO standards. The correlation coefficient (r²) should be ≥ 0.995.

    • Calculate the concentration of EO in the sample extract using the calibration curve.

    • Calculate the total amount of EO residue on the medical device using the following formula:

      • Total EO (µg) = ConcentrationEO in extract (µg/mL) x Volumeextraction solvent (mL)

System Suitability and Validation

To ensure the reliability of the analytical system, the following parameters should be assessed as part of a comprehensive method validation, in accordance with regulatory guidelines:[10][13]

  • Linearity: Assessed by the correlation coefficient (r²) of the calibration curve.

  • Precision: Determined by replicate injections of a standard solution and expressed as the relative standard deviation (%RSD).

  • Accuracy: Evaluated by analyzing spiked samples at different concentration levels and calculating the percent recovery.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Validation Parameter Acceptance Criteria Example Result
Linearity (r²) ≥ 0.9950.999
Precision (%RSD) ≤ 15%3.5%
Accuracy (% Recovery) 80-120%98.2%
LOD Signal-to-Noise ≥ 30.05 µg/mL
LOQ Signal-to-Noise ≥ 100.15 µg/mL

Conclusion

The HS-GC-MS method detailed in this application note, incorporating a deuterated internal standard, provides a robust, sensitive, and accurate means for the quantification of ethylene oxide residues in sterilized medical devices. The use of EO-d4 is paramount for correcting analytical variability and ensuring the integrity of the data. This protocol is designed to be a self-validating system, providing the trustworthiness required for regulatory submissions and ensuring the safety of medical devices. By adhering to this comprehensive methodology, laboratories can confidently meet the stringent requirements of international standards and contribute to the delivery of safe and effective medical products.

References

  • Methods for Measuring Ethylene Oxide Residuals via Extensive Extraction. (2025).
  • Gas Chromatography Tandem Mass Spectrometry Analysis of Ethylene Oxide: An Emerged Contaminant in Seeds and Spices. (2021).
  • Extraction and Stability of Ethylene Oxide Residue in Medical Devices. (n.d.). PubMed.
  • Ethylene Oxide Residual Analysis. (2022). Medistri SA.
  • Overview of Ethylene Oxide Residuals | TechTip. (n.d.). Steris AST.
  • Analysis of Residual Ethylene Oxide in Medical Devices by Headspace Gas Chromatography (W
  • Ethylene Oxide Residual Analysis. (2021).
  • EO Residue Levels. (n.d.). Sterigenics.
  • A GC-FID validated method for detection and quantification of ethylene oxide in urine bags. (n.d.). SciELO.
  • Ethylene Oxide (EO) Residual Testing. (n.d.). STEMart.
  • Thoughts on amendments to ISO 10993-7 medical device ethylene oxide sterilization residuals. (2022). Pharmaceutical Technology.
  • Validation of method to analyse Ethylene oxide in food by using GC. (n.d.). Fera.
  • TechTalk: Ethylene Oxide Residuals - Navigating ISO 10993-7 | Video. (n.d.). STERIS AST.
  • A Fast Method for Determination of Ethylene Oxide Using Gas Chromatography Coupled with Mass Spectrometry GC-MS/MS. (2023).
  • A Fast Method for Determination of Ethylene Oxide Using Gas Chromatography Coupled with Mass Spectrometry GC-MS/MS. (2023). MDPI.
  • Method for the determination of ethylene oxide in workplace air using gas chromatography after solvent desorption. (2022). Publisso.
  • Analysis of Residual Ethylene Oxide in Medical Devices by Gas Chrom
  • Residue Analysis of Ethylene Oxide and 2-Chloroethanol in Foods by Gas Chromatography Tandem Mass Spectrometry. (n.d.). FSSAI.
  • Estimation of Ethylene Oxide and Ethylene Chlorohydrin in Foodstuffs by HS-GC/MS/MS. (n.d.). Agilent.
  • What Is Ethylene Oxide (EtO) Residual Testing and Why It Matters for Medical Devices. (n.d.). Pro-Lab.
  • Steriliz
  • ISO 10993-7:2008 Biological evaluation of medical devices — Part 7: Ethylene oxide sterilization residuals. (2008).
  • Transitional Enforcement Policy for Ethylene Oxide Sterilization Facility Changes for Class III Devices. (2024). FDA.
  • Dynamic headspace GC-MS/MS analysis of ethylene oxide and 2-chloroethanol in dry food commodities: a novel approach. (2023). Taylor & Francis Online.
  • FDA Finalizes EtO Steriliz
  • Approaches to Analyzing Ethylene Oxide and Its Derivatives in Sesame Seeds and Other Food Commodities Using Triple Quadrupole GC/MS/MS. (n.d.). Agilent.
  • Analysis of Ethylene Oxide and 2-Chloroethanol in Food. (n.d.). Shimadzu.
  • The Impact of FDA's Transitional Enforcement Policy for Ethylene… (2025). NSF.
  • Ethylene Oxide "Gas" Steriliz

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Application

Application Note: Quantitative Analysis of 2-Chloroethanol in Food Matrices using Solid-Phase Microextraction (SPME) with 2-Chloroethanol-d4 as an Internal Standard

Abstract This application note presents a detailed protocol for the quantitative analysis of 2-chloroethanol (2-CE) in food matrices using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-m...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed protocol for the quantitative analysis of 2-chloroethanol (2-CE) in food matrices using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). 2-Chloroethanol is a significant toxic metabolite and reaction product of ethylene oxide, a compound used for fumigation and sterilization.[1][2] Due to toxicological concerns, its presence in food products is strictly regulated.[1][3] This method employs 2-Chloroethanol-d4 as a stable isotope-labeled internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[4][5] The protocol is designed for researchers, analytical scientists, and quality control professionals in the food safety and drug development sectors.

Introduction: The Rationale for SPME and Isotope Dilution

Solid-phase microextraction (SPME) is a solvent-free sample preparation technique that integrates sampling, extraction, and concentration of analytes into a single step.[6][7] It operates on the principle of partitioning analytes between the sample matrix and a stationary phase coated onto a fused silica fiber.[8] When the coated fiber is exposed to a sample, analytes migrate from the sample matrix to the fiber coating until equilibrium is reached.[8] The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and subsequent analysis.[8] This technique is particularly advantageous for the analysis of volatile and semi-volatile organic compounds in complex matrices, offering simplicity, high sensitivity, and reduced solvent consumption.[9][10]

For quantitative analysis, especially in complex food matrices, the use of a stable isotope-labeled internal standard is crucial. 2-Chloroethanol-d4 is an ideal internal standard for the analysis of 2-CE.[4] Since it is chemically identical to the analyte, it co-extracts with the same efficiency and experiences similar matrix effects.[11] However, its increased mass allows it to be distinguished from the native analyte by a mass spectrometer.[4] This isotope dilution approach provides a robust method for accurate quantification by correcting for analyte losses during sample preparation and potential variations in instrument response.[5][12]

This application note will focus on the headspace (HS-SPME) mode, which is preferable for volatile analytes in solid or complex liquid matrices as it minimizes matrix fouling of the SPME fiber.[13]

Experimental Workflow Overview

The overall experimental workflow involves sample preparation, addition of the internal standard, HS-SPME, and GC-MS analysis.

SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis Analysis Sample_Homogenization Sample Homogenization Aliquot_to_Vial Aliquot to Vial Sample_Homogenization->Aliquot_to_Vial Add_IS Spike with 2-Chloroethanol-d4 Aliquot_to_Vial->Add_IS Add_Matrix_Modifier Add Matrix Modifier (e.g., NaCl) Add_IS->Add_Matrix_Modifier Incubation Incubation & Equilibration Add_Matrix_Modifier->Incubation Fiber_Exposure Fiber Exposure to Headspace Incubation->Fiber_Exposure Desorption Thermal Desorption in GC Inlet Fiber_Exposure->Desorption GC_Separation GC Separation Desorption->GC_Separation MS_Detection MS Detection & Quantification GC_Separation->MS_Detection

Caption: HS-SPME workflow for 2-CE analysis.

Materials and Reagents

3.1. Chemicals and Standards

  • 2-Chloroethanol (≥99% purity)

  • 2-Chloroethanol-d4 (≥98 atom % D)[4]

  • Methanol (HPLC grade)

  • Sodium Chloride (NaCl, analytical grade)

  • Deionized water

3.2. SPME Fibers and Consumables

  • SPME Fiber Assembly: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad coverage of volatile and semi-volatile compounds.[14]

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME holder (manual or for autosampler)

  • GC vials and caps

3.3. Instrumentation

  • Gas chromatograph with a split/splitless injector and a mass selective detector (GC-MS)

  • Agitator with temperature control

  • Analytical balance

Detailed Protocol

4.1. Preparation of Standards

  • Primary Stock Solutions (1000 µg/mL):

    • Accurately weigh approximately 10 mg of 2-Chloroethanol and 2-Chloroethanol-d4 into separate 10 mL volumetric flasks.

    • Dissolve and bring to volume with methanol. Store at 4°C.

  • Working Standard Solutions:

    • Prepare a series of calibration standards by serially diluting the 2-Chloroethanol primary stock solution in methanol to cover the expected concentration range of the samples (e.g., 0.01 to 1.0 µg/mL).

    • Prepare a working internal standard (IS) solution of 2-Chloroethanol-d4 at a concentration of 0.5 µg/mL in methanol.

4.2. Sample Preparation

  • Homogenize solid samples to a fine powder. For liquid samples, ensure they are well-mixed.

  • Accurately weigh 2.0 ± 0.1 g of the homogenized sample into a 20 mL headspace vial.

  • Add 5 mL of deionized water to the vial.

  • Spike the sample with 20 µL of the 0.5 µg/mL 2-Chloroethanol-d4 working IS solution.[15]

  • Add 1.5 g of NaCl to the vial. This "salting out" effect increases the ionic strength of the aqueous phase, which decreases the solubility of organic analytes and promotes their partitioning into the headspace.[16]

  • Immediately cap the vial tightly.

  • Vortex the vial for 30 seconds to ensure thorough mixing.

4.3. Headspace SPME Procedure

  • Place the vial in the agitator set to 60°C and allow it to incubate for 15 minutes to reach thermal equilibrium.[14] Agitation (e.g., 250 rpm) should be used to facilitate the mass transfer of the analyte to the headspace.

  • After incubation, expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 20 minutes at 60°C.[14]

  • Retract the fiber into the needle and immediately transfer it to the GC injection port for desorption.

4.4. GC-MS Analysis

  • Desorption:

    • Insert the SPME fiber into the GC inlet, which is held at 250°C.

    • Desorb for 5 minutes in splitless mode to ensure complete transfer of the analytes to the GC column.

  • GC-MS Conditions:

    • GC Column: A mid-polar column, such as a DB-624 or equivalent, is suitable for separating 2-chloroethanol from potential matrix interferences.[17]

    • Oven Program: Start at 40°C, hold for 4 minutes, then ramp to 220°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

      • Ions to Monitor:

        • 2-Chloroethanol: m/z 44 (quantifier), 80 (qualifier)

        • 2-Chloroethanol-d4: m/z 48 (quantifier), 84 (qualifier)[2][17]

Data Analysis and Quantification

  • Integrate the peak areas for the quantifier ions of 2-Chloroethanol (m/z 44) and 2-Chloroethanol-d4 (m/z 48).

  • Calculate the response ratio for each calibration standard and sample:

    • Response Ratio = (Peak Area of 2-Chloroethanol) / (Peak Area of 2-Chloroethanol-d4)

  • Construct a calibration curve by plotting the response ratio versus the concentration of the 2-Chloroethanol calibration standards.

  • Determine the concentration of 2-Chloroethanol in the samples by using the response ratio from the sample and the linear regression equation from the calibration curve.

Method Performance Characteristics

The following table represents typical performance data for this method.

ParameterResult
Linearity (R²)> 0.995
Limit of Detection (LOD)~1 µg/kg
Limit of Quantification (LOQ)~5 µg/kg
Precision (%RSD)< 10%
Accuracy (Recovery %)90-110%

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Analyte Response Incomplete desorption.Increase desorption time or temperature (do not exceed fiber's max temp).
Inefficient extraction.Optimize extraction time and temperature. Ensure proper salting out.
Fiber degradation.Replace the SPME fiber. Condition new fibers properly before first use.
Poor Peak Shape Active sites in the GC inlet.Use a deactivated inlet liner. Replace the liner and septum regularly.
Column contamination.Bake out the column or trim the front end.
High Variability (%RSD) Inconsistent sample volume or headspace volume.Use consistent sample volumes and vial sizes.
Inconsistent extraction time or temperature.Ensure precise control of SPME parameters, preferably with an autosampler.
Carryover Incomplete cleaning of the fiber after desorption.Increase desorption time or add a post-desorption bake-out step in a clean, heated port.

Conclusion

The described HS-SPME-GC-MS method provides a robust, sensitive, and accurate means for the quantification of 2-chloroethanol in complex food matrices. The use of 2-Chloroethanol-d4 as an internal standard is a critical component of the methodology, ensuring reliable results by compensating for matrix-induced variations. This protocol serves as a comprehensive guide for laboratories conducting food safety testing and related research.

References

  • Rostami, A., Ghorbani-HasanSaraei, A., & Nourmohammadi, J. (2021). Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops. PMC - NIH. Retrieved from [Link]

  • Chemistry Notes. (2022, August 25). Solid Phase Microextraction: Principle, process, application. Retrieved from [Link]

  • Agilent Technologies. (2021, March 1). Introduction to Solid Phase Microextraction (SPME) for GC or LC Instrument. YouTube. Retrieved from [Link]

  • Restek Corporation. (2022, November 6). Basic Principles of Solid Phase Microextraction (SPME) Method Development. YouTube. Retrieved from [Link]

  • Agilent. (2022, June 15). Simultaneous Analysis of Ethylene Oxide and 2-Chloroethanol in Sesame Seeds and Other Food Commodities: Challenges and Solutions. Retrieved from [Link]

  • Agilent. (n.d.). Solid Phase Microextraction Fundamentals. Retrieved from [Link]

  • Chromatography Online. (2022, August 4). Analysis of Ethylene Oxide and 2-Chloroethanol in Food Products: Challenges and Solutions. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Ethylene Oxide and 2-Chloroethanol in Food. Retrieved from [Link]

  • Pragolab. (n.d.). Analysis of ethylene oxide and 2-chloroethanol residues in food using GC-MS/MS. Retrieved from [Link]

  • Pawliszyn, J. (1999). Derivatization/Solid-Phase Microextraction: New Approach to Polar Analytes. TrAC Trends in Analytical Chemistry, 18(7), 470-478.
  • Unice, K. M., Le, B. T., & Kreider, M. L. (2012). Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. PMC - NIH. Retrieved from [Link]

  • Eurofins. (2023, July 5). Method of Test of Ethylene Oxide and its Reaction Product, 2-Chloroethanol, in Foods. Retrieved from [Link]

  • Grote, C., & Pawliszyn, J. (1997). Solid Phase Microextraction for the Analysis of Human Breath. Analytical Chemistry, 69(4), 587–596.
  • PubChem. (n.d.). 2-Chloroethanol-1,1,2,2-d4. Retrieved from [Link]

  • Augusto, F., & Valente, A. L. P. (2001). Headspace versus Direct Immersion Solid Phase Microextraction in Complex Matrixes: Investigation of Analyte Behavior in Multicomponent Mixtures. Analytical Chemistry, 73(15), 3659–3665.
  • Perestrelo, R., et al. (2019). Optimization of SPME-Arrow-GC/MS Method for Determination of Free and Bound Volatile Organic Compounds from Grape Skins. MDPI. Retrieved from [Link]

  • Restek. (n.d.). Direct Immersion Versus Headspace SPME Sampling of Whiskey Samples. Retrieved from [Link]

  • University of Waterloo. (n.d.). Solid Phase Microextraction (SPME) on-fiber derivatization using a stable, portable, and reusable pentafluorophenylhydrazine (PFPH) standard. Retrieved from [Link]

  • protocols.io. (2025, September 12). Analysis of Microbial Volatile Compounds by SPME-GC/MS. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

  • Shimadzu. (n.d.). Smart SPME Fibers and Arrow Selection Guide. Retrieved from [Link]

  • Polish Journal of Food and Nutrition Sciences. (n.d.). Application of the solid phase microextraction (spme) and gas chromatography (gc, gc/ms). Retrieved from [Link]

  • ResearchGate. (2025, August 7). Derivatization and Solid-Phase Microextraction. Retrieved from [Link]

  • Agilent. (n.d.). General Information for Agilent Smart SPME Fibers. Retrieved from [Link]

  • Chromatography Forum. (2013, March 18). Quantification of organic acids by deuterated standards. Retrieved from [Link]

  • MDPI. (2018, September 10). Sampling Dynamics for Volatile Organic Compounds Using Headspace Solid-Phase Microextraction Arrow for Microbiological Samples. Retrieved from [Link]

  • Farag, M. A., et al. (2021). An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues. PMC - NIH. Retrieved from [Link]

  • YouTube. (2024, March 5). Optimisation of Headspace Solid Phase Microextraction HS SPME. Retrieved from [Link]

  • PAL System. (n.d.). Smart SPME Fibers - Excellent extraction properties. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • Hinshaw, J. V. (2002). Solid-Phase Microextraction (SPME): A Discussion.
  • NIH. (2024, August 14). Optimization of the determination of volatile organic compounds in plant tissue and soil samples. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Retrieved from [Link]

  • MDPI. (n.d.). A New Perspective on SPME and SPME Arrow: Formaldehyde Determination by On-Sample Derivatization Coupled with Multiple and Cooling-Assisted Extractions. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Chloroethanol-d4 Recovery &amp; Analysis

The following technical support guide is designed for analytical chemists and researchers struggling with the quantification of 2-Chloroethanol (2-CE) and its deuterated internal standard, 2-Chloroethanol-d4. Status: Ope...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for analytical chemists and researchers struggling with the quantification of 2-Chloroethanol (2-CE) and its deuterated internal standard, 2-Chloroethanol-d4.

Status: Operational | Tier: Level 3 (Senior Application Support)[1]

Welcome to the 2-CE-d4 Optimization Hub. This guide addresses the critical instability and recovery issues associated with 2-Chloroethanol (2-CE) analysis in complex matrices (pharmaceutical formulations, biological fluids, and food commodities).

Unlike stable solid drugs, 2-CE is a volatile, polar, low-molecular-weight alkylating agent. Standard "grind-and-bind" extraction protocols will result in massive analyte loss. This guide prioritizes Headspace GC-MS (the gold standard) while providing troubleshooting for Liquid Injection workflows.

🔬 Core Philosophy: The "Cold & Closed" System

Senior Scientist Note: Low recovery of 2-CE-d4 is rarely due to "bad chromatography" alone; it is almost always due to physical loss during sample preparation (evaporation) or chemical suppression (matrix effects).

The 3 Pillars of 2-CE Integrity
  • Volatility Management: 2-CE (bp ~129°C) and 2-CE-d4 co-evaporate with water and organic solvents. Never evaporate to dryness.

  • Matrix Normalization: 2-CE-d4 must be added before any extraction step to track physical loss.

  • Inlet Inertness: As a halo-alcohol, 2-CE adheres to active sites (silanols) in dirty GC liners, causing peak tailing and area loss.

📊 Module 1: Experimental Workflows

Select your workflow based on your matrix complexity and sensitivity requirements.

Workflow Visualization

G Start Sample Matrix Type Identify Matrix Type Start->Type Solid Solid/Viscous (Seeds, Gels, API) Type->Solid Liquid Aqueous/Biological (Plasma, Saline) Type->Liquid ColdQue Cryo-QuEChERS (Acetonitrile + Salts) Solid->ColdQue Extract Dilution Direct Dilution (Sat. NaCl Solution) Liquid->Dilution Dilute HS Headspace GC-MS (Recommended) ColdQue->HS Aliquot Supernatant LiqInj Liquid Injection (High Risk) ColdQue->LiqInj If HS unavailable (Requires Derivatization) Dilution->HS Seal Immediately

Figure 1: Decision matrix for selecting the optimal extraction pathway. Note the preference for Headspace (HS) analysis to minimize matrix interference.

🛠 Module 2: Step-by-Step Optimization Protocols

Protocol A: Cryo-QuEChERS for Solid/Fatty Matrices

Best for: Seeds, tissue, and viscous pharmaceutical gels.

The Logic: Standard QuEChERS generates heat (exothermic reaction of MgSO4 and water), which volatilizes 2-CE. We must suppress this heat.

  • Pre-Cooling: Store Acetonitrile (ACN) and ceramic homogenizers at -20°C .

  • Spiking: Weigh 2.0 g sample into a 50 mL tube. Add 2-CE-d4 Internal Standard immediately. Cap and vortex.[2][3]

  • Extraction: Add 10 mL cold ACN . Shake vigorously (1 min).

  • Partitioning: Add QuEChERS salts (4g MgSO4, 1g NaCl). IMMEDIATELY shake to prevent salt clumping.

    • Critical: If the tube gets warm, ice it immediately.

  • Centrifugation: Spin at 4,000 rpm (5 min) at 4°C .

  • Analysis: Transfer supernatant to a Headspace vial. Do not perform d-SPE cleanup if using Headspace analysis (it removes analyte).

Protocol B: Headspace GC-MS Parameters

Reference: USP <228> and Agilent Application Notes.

ParameterSettingRationale
Incubation Temp 80°CSufficient to volatilize 2-CE without degrading matrix.
Incubation Time 20 minEquilibrium time for 2-CE-d4 and 2-CE to partition equally.
Column DB-624 or VF-624msIntermediate polarity is required for halo-alcohols.[1]
Split Ratio 5:1 to 20:1Prevents column saturation; 2-CE is abundant in HS.[1]
SIM Mode 2-CE: m/z 44, 802-CE-d4: m/z 48, 84Select Ion Monitoring is mandatory for sensitivity.[1]

❓ Troubleshooting & FAQs

Direct solutions to common operator complaints.

Q1: "My recovery of 2-CE-d4 is consistently < 40%. What is happening?"

Diagnosis: You are likely evaporating the solvent during a concentration step. The Fix:

  • Eliminate Nitrogen Blow-down: Never use N2 streams to concentrate extracts containing 2-CE. It co-evaporates with ACN and MeOH.

  • Use a "Keeper": If you must concentrate (for liquid injection), add 100 µL of Ethylene Glycol or Decane to the extract before evaporation. This high-boiling solvent "traps" the 2-CE as the volatile solvent leaves.

  • Switch to Headspace: Avoid the liquid phase entirely.

Q2: "I see 'ghost peaks' or carryover of 2-CE in blank runs."

Diagnosis: 2-CE is "sticky" and adheres to cold spots in the GC transfer line or active sites in the liner. The Fix:

  • Liner Hygiene: Use Ultra-Inert liners with glass wool. Replace them every 50–100 injections. Dirty liners adsorb 2-CE, releasing it slowly in subsequent runs.

  • Backflushing: Implement column backflushing (post-run) to reverse flow and eject high-boiling matrix components that might be retaining 2-CE.

Q3: "The retention time of 2-CE-d4 is shifting between samples."

Diagnosis: Matrix Loading Effect. High concentrations of non-volatiles (lipids/sugars) in the liner modify the effective phase ratio. The Fix:

  • Isotope Effect: Deuterated standards elute slightly earlier than native analytes (approx 0.05 - 0.1 min). This is normal.

  • Lock Retention: Use the 2-CE-d4 peak to "lock" the retention time in your acquisition software (RTL - Retention Time Locking).

Q4: "Can I use Liquid Injection instead of Headspace?"

Diagnosis: Yes, but you must derivatize to improve stability and sensitivity. The Fix (Derivatization Protocol):

  • Extract sample with Ethyl Acetate.

  • Add Heptafluorobutyric Anhydride (HFBA) and incubate at 50°C for 30 min.

  • Neutralize with bicarbonate solution.

  • Inject the organic layer.

    • Why? This converts polar 2-CE into a volatile ester, improving peak shape and lowering the Limit of Detection (LOD).

📉 Troubleshooting Logic Tree

T Problem Low Recovery / Poor Data Check1 Is IS added BEFORE extraction? Problem->Check1 Check2 Did you evaporate solvent? Check1->Check2 Yes Sol1 Fix: Add IS to raw sample (Corrects for extraction loss) Check1->Sol1 No Check3 Is Liner Clean? Check2->Check3 No Sol2 Fix: STOP evaporation Use Headspace or Keeper solvent Check2->Sol2 Yes Sol3 Fix: Change Liner Use Ultra-Inert Wool Check3->Sol3 No Check Matrix pH\n(Ensure Neutral) Check Matrix pH (Ensure Neutral) Check3->Check Matrix pH\n(Ensure Neutral) Yes

Figure 2: Diagnostic pathway for identifying root causes of recovery failure.

📚 References

  • USP General Chapter <228> . Ethylene Oxide and Dioxane. United States Pharmacopeia (USP). (Standard method utilizing Headspace GC for volatile impurities).

  • Agilent Technologies . (2022). Simultaneous Analysis of Ethylene Oxide and 2-Chloroethanol in Sesame Seeds and Other Food Commodities. Application Note 5994-4972EN. (Detailed QuEChERS and GC-MS/MS parameters).

  • European Union Reference Laboratories (EURL) . Analytical Method for the Determination of Ethylene Oxide and 2-Chloroethanol. (Guidance on cryogenic processing and recovery calculations).

  • Sigma-Aldrich . 2-Chloroethanol-1,1,2,2-d4 Product Information & Physical Properties. (Boiling point and isotope data).

Sources

Optimization

Technical Support Center: 2-Chloroethanol-d4 Standard Stability

Topic: Storage Stability & Handling of 2-Chloroethanol-1,1,2,2-d4 (2-CE-d4) Introduction: The Critical Role of 2-CE-d4 2-Chloroethanol-d4 (2-CE-d4) is the industry-standard internal standard (IS) for the quantification o...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Storage Stability & Handling of 2-Chloroethanol-1,1,2,2-d4 (2-CE-d4)

Introduction: The Critical Role of 2-CE-d4

2-Chloroethanol-d4 (2-CE-d4) is the industry-standard internal standard (IS) for the quantification of 2-Chloroethanol and Ethylene Oxide residues, particularly under USP <228> and ISO 10993-7 guidelines. Its reliability is paramount because it corrects for matrix effects, extraction efficiency, and injection variability.

However, 2-CE-d4 is chemically reactive.[1] It is an alkylating agent and a chlorohydrin . If mishandled, it undergoes hydrolysis and dehydrochlorination, leading to concentration drift that will silently invalidate your quantitative results.

This guide replaces generic advice with a tiered technical support system designed to ensure the integrity of your reference materials.

Tier 1: Immediate Storage & Handling (The "Must-Knows")

This section addresses the most common failure points in standard management.

Q1: I just received my neat 2-CE-d4 standard. How should I store it?

A: Store the neat material at -20°C in a freezer, protected from light.

  • The Mechanism: 2-CE-d4 is volatile (BP ~129°C) and hygroscopic. At room temperature, repeated opening of the vial leads to evaporative loss (enriching the remaining liquid if not sealed perfectly) and moisture ingress.

  • The Protocol:

    • Upon receipt, allow the vial to reach room temperature before opening to prevent condensation.

    • Transfer the material into amber glass vials with PTFE-lined screw caps .

    • Parafilm is insufficient for long-term storage; use a secondary containment jar with desiccant if possible.

Q2: Which solvent should I use for my stock solution: Water or Methanol?

A: ALWAYS use Methanol (MeOH) or Acetonitrile (ACN). NEVER store stock solutions in water.

  • The Science: 2-Chloroethanol possesses a leaving group (Cl) and a nucleophilic hydroxyl group. In water, it undergoes hydrolysis to form Ethylene Glycol-d4 and Hydrochloric Acid (HCl). This reaction is autocatalytic because the generated HCl increases the ionic strength and acidity, potentially accelerating further degradation pathways or interacting with the septum.

  • Stability Matrix:

Solvent SystemStorage TempPredicted StabilityRisk Factor
Methanol (Anhydrous) -20°C> 12 MonthsLow (Recommended)
Acetonitrile -20°C> 12 MonthsLow (Alternative)
Water (Neutral pH) 4°C< 48 HoursCritical (Hydrolysis)
Water (Acidic/Basic) Any< 1 HourCritical (Rapid Degradation)
Q3: Can I use a working solution prepared in water for more than one day?

A: No. Aqueous working solutions must be prepared fresh daily . While the deuterium isotope effect (


) theoretically slows reaction rates slightly, it does not prevent hydrolysis. For trace analysis (ppm/ppb levels), even 1-2% degradation results in a "bias" in your calibration curve, leading to false negatives in safety testing.

Tier 2: Troubleshooting Degradation (The "Why" & "How")

Use this section if you suspect your standard has compromised your data.

Visualizing the Degradation Pathway

The following diagram illustrates the chemical breakdown of 2-CE-d4. Note that the formation of HCl is a key indicator of degradation.

DegradationPathway CE 2-Chloroethanol-d4 (Active Standard) Transition Transition State (Chloronium Ion) CE->Transition Slow Water + H2O (Hydrolysis) Water->Transition EG Ethylene Glycol-d4 (Impurity) Transition->EG Nucleophilic Attack HCl HCl (Acidic Byproduct) Transition->HCl Elimination

Figure 1: Hydrolysis pathway of 2-Chloroethanol-d4. Water acts as a nucleophile, displacing the chloride ion to form Ethylene Glycol-d4 and HCl.

Q4: My internal standard area counts are dropping, but the retention time is stable. Why?

Diagnosis: Volatilization or Sorption.

  • Cause 1 (Volatility): If stored in a vial with a punctured septum (even once), 2-CE-d4 will escape into the headspace.

  • Cause 2 (Sorption): If you are using plasticware (pipette tips, reservoirs) for prolonged periods, the compound may absorb into the plastic.

  • Fix:

    • Use gas-tight syringes for transfers.

    • Replace septum caps immediately after puncture.

    • Switch to glass-only storage; avoid polypropylene tubes for storage >1 hour.

Q5: I see a new peak eluting earlier than 2-CE-d4. What is it?

Diagnosis: Ethylene Oxide-d4 (EtO-d4) or Acetaldehyde-d4. [2]

  • Mechanism: Under highly basic conditions (pH > 10), 2-CE-d4 undergoes intramolecular

    
     reaction (dehydrochlorination) to form Ethylene Oxide-d4.
    
  • Fix: Check the pH of your diluent.[3] Ensure your glassware was not washed with high-alkaline detergents without a thorough acid rinse.

Q6: I see a "ghost peak" eluting later. What is it?

Diagnosis: Ethylene Glycol-d4. [1]

  • Mechanism: As shown in Figure 1, this is the hydrolysis product. It is much more polar and has a higher boiling point (197°C) than 2-CE (129°C), causing it to elute later on standard wax/PEG columns used in USP <228>.

Tier 3: Advanced Validation Protocols

Do not guess. Validate. If you are unsure about a stock solution that has been stored for 6+ months, perform this verification before running patient samples.

Protocol: The "Standard Cross-Check" System

Objective: Verify the concentration of an "Old Stock" against a "Fresh Reference."

Materials:

  • Old Stock: The 2-CE-d4 solution .

  • Reference Standard: A freshly opened ampoule of 2-CE (non-deuterated) or a fresh certified 2-CE-d4.

  • Instrument: GC-FID or GC-MS (Headspace preferred).

Workflow Diagram:

ValidationLogic Start Start Validation Prep Prepare 10 ppm Solutions (Old Stock vs. Fresh Ref) in Methanol Start->Prep Analyze Analyze via GC (Triplicate Injections) Prep->Analyze Calc Calculate Response Factor (RF) Area / Concentration Analyze->Calc Decision Is (RF_Old / RF_New) within 0.95 - 1.05? Calc->Decision Pass PASS: Solution Valid Re-certify for 3 months Decision->Pass Yes Fail FAIL: Discard Solution Check for Hydrolysis Peaks Decision->Fail No

Figure 2: Decision tree for validating the stability of stored 2-CE-d4 stock solutions.

Step-by-Step Procedure:

  • Preparation: Dilute the "Old Stock" to 10 µg/mL in Methanol. Prepare a "Fresh Reference" at the exact same concentration.

  • Analysis: Inject both solutions in triplicate using the USP <228> GC parameters (DB-624 or Wax column).

  • Calculation: Compare the average Peak Area of the Old Stock (

    
    ) to the Fresh Reference (
    
    
    
    ).
  • Criteria:

    • 95-105%: Pass. The solution is stable.[4]

    • <90%: Fail. Significant degradation or evaporation has occurred. Discard.

    • >110%: Fail. Solvent evaporation has concentrated the standard. Discard.

References

  • United States Pharmacopeia (USP). General Chapter <228> Ethylene Oxide and Dioxane. USP-NF. Link

  • European Medicines Agency (EMA). ICH guideline Q3C (R8) on impurities: guideline for residual solvents. (2021).[2][4] Link

  • PubChem. 2-Chloroethanol Compound Summary. National Library of Medicine. Link

  • Journal of Chromatography A. Headspace gas chromatographic analysis of ethylene oxide and 2-chloroethanol residues in medical devices. (2015). Link

  • Cambridge Isotope Laboratories. Handling and Storage of Deuterated Solvents and Standards.Link

Disclaimer: This guide is for technical support purposes. Always validate methods according to your specific internal SOPs and regulatory requirements (GLP/GMP).

Sources

Troubleshooting

troubleshooting peak tailing of 2-Chloroethanol-d4 in GC-MS

Welcome to the technical support center for troubleshooting challenges in the gas chromatography-mass spectrometry (GC-MS) analysis of 2-Chloroethanol-d4. This guide is designed for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting challenges in the gas chromatography-mass spectrometry (GC-MS) analysis of 2-Chloroethanol-d4. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues, with a specific focus on the prevalent problem of peak tailing.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions encountered when analyzing 2-Chloroethanol-d4 by GC-MS.

Q1: Why is my 2-Chloroethanol-d4 peak tailing?

Peak tailing for 2-Chloroethanol-d4 is most often caused by unwanted chemical interactions between the polar hydroxyl (-OH) group of the molecule and "active sites" within your GC system.[1] These active sites are typically exposed silanol groups (Si-OH) on glass surfaces in the inlet liner, the front of the GC column, or on particulate matter that has accumulated in the system.[1] Less commonly, physical issues like a poor column cut or improper column installation can disrupt the carrier gas flow path, causing tailing for all peaks, including your analyte.[2][3]

Q2: I only see tailing for 2-Chloroethanol-d4 and other polar analytes. What does that signify?

This is a strong indication that the problem is chemical, not physical. When only polar or "active" compounds show tailing, it points directly to analyte adsorption at active sites somewhere in the sample flow path.[3] Non-polar compounds, like alkanes, are unaffected by these sites and will likely still have symmetrical peaks.

Q3: Could my choice of GC column be the problem?

Yes, column selection is critical. 2-Chloroethanol is a polar molecule. Using a non-polar column (like a 100% dimethylpolysiloxane phase) can lead to poor peak shape for polar analytes. A more polar stationary phase, such as a Wax-type column (polyethylene glycol), is generally recommended for analyzing alcohols as it promotes better interaction and more symmetrical peaks.[4][5]

Q4: How often should I perform inlet maintenance to prevent peak tailing?

The frequency of inlet maintenance is highly dependent on the cleanliness of your samples and the number of injections. For methods susceptible to peak tailing with active compounds like 2-Chloroethanol-d4, a proactive approach is best. Consider replacing the inlet liner and septum after every 100-200 injections, or sooner if you begin to see a decline in peak shape or response.[6][7] If you are analyzing complex or "dirty" samples, more frequent maintenance will be necessary.[6][7]

Q5: Is derivatization a good option for 2-Chloroethanol-d4?

Derivatization is an excellent strategy if other troubleshooting steps fail to resolve peak tailing.[8] This process chemically modifies the 2-Chloroethanol-d4 molecule, typically by replacing the active hydrogen on the hydroxyl group with a non-polar group, such as a trimethylsilyl (TMS) group.[9][10] The resulting derivative is more volatile and less polar, which significantly reduces its potential for interaction with active sites, leading to sharper, more symmetrical peaks.[4][10]

In-Depth Troubleshooting Guide for 2-Chloroethanol-d4 Peak Tailing

Peak tailing can compromise resolution and the accuracy of peak integration, impacting both qualitative and quantitative results.[2] This guide provides a systematic, step-by-step approach to diagnose and eliminate the root causes of peak tailing for 2-Chloroethanol-d4.

Step 1: Initial Diagnosis - Chemical vs. Physical Causes

The first step is to determine the nature of the problem. Inject a non-polar compound standard (e.g., a simple hydrocarbon like hexane or octane).

  • If ONLY 2-Chloroethanol-d4 (and other polar analytes) tail: The root cause is likely chemical adsorption. Proceed to Step 2 .

  • If ALL peaks tail (including the non-polar standard and the solvent): The issue is likely physical, related to a disruption in the carrier gas flow path.[2][3][11] Proceed to Step 3 .

Step 2: Addressing Chemical Activity in the GC System

Chemical activity is the most common cause of peak tailing for polar analytes. We will address this by systematically deactivating or cleaning the sample flow path from the injector to the column.

The hot inlet is a primary location for analyte degradation and adsorption.

  • Expertise & Experience: The glass inlet liner is the first surface your sample contacts upon injection. Its condition is paramount. Non-volatile residues from previous samples can accumulate here, creating active sites. Even a clean, standard glass liner has surface silanol groups that will interact with your analyte.

Protocol: Inlet Maintenance

  • Cool Down: Safely cool the GC inlet and oven to room temperature.

  • Disassemble: Following your instrument manufacturer's guide, remove the septum nut, septum, and then the inlet liner.

  • Inspect & Replace:

    • Septum: Inspect for coring or excessive wear. Replace it.

    • Liner: Discard the old liner. Do not attempt to clean and reuse standard liners, as this is often ineffective.

    • O-ring: Replace the liner's O-ring to ensure a proper seal.

  • Install a Deactivated Liner: For analyzing active compounds like 2-Chloroethanol-d4, always use a chemically deactivated (silanized) liner. These liners have been treated to cap the surface silanol groups, rendering the surface more inert. Consider using a liner with a small plug of deactivated glass wool to help trap non-volatile residues and promote sample volatilization.

  • Reassemble & Leak Check: Reinstall the components and perform an electronic leak check around the septum nut to ensure the system is sealed.

Self-Validation: After performing inlet maintenance, inject your 2-Chloroethanol-d4 standard. A significant improvement in peak shape strongly suggests the inlet was the primary source of activity.

If inlet maintenance does not resolve the issue, the front end of the analytical column may be contaminated with non-volatile residue or have active sites.

Protocol: Trimming the GC Column

  • Cool Down & Disconnect: Cool the GC oven and inlet. Carefully disconnect the column from the inlet.

  • Proper Cut: Using a ceramic scoring wafer or a diamond-tipped scribe, score the fused silica column about 10-20 cm from the inlet end. Gently flex the column to create a clean, 90-degree break.[2]

  • Inspect the Cut: Use a small magnifier to inspect the cut. It should be a clean, flat surface with no jagged edges or shards.[2] A poor cut can itself cause peak tailing.[2]

  • Reinstall Column: Reinstall the column in the inlet according to the manufacturer's specified distance. An incorrect installation depth can create dead volume and cause peak distortion.[12]

  • Conditioning: Briefly condition the column by heating it to a moderate temperature (e.g., 200 °C) for 15-20 minutes with carrier gas flowing to remove any oxygen that entered the system.

Self-Validation: Re-analyze your standard. If peak shape is restored, column contamination was the likely culprit. Regular trimming is good practice, especially with "dirty" samples.[13]

Step 3: Correcting Physical Flow Path Disruptions

This step is for when all peaks in the chromatogram are tailing, pointing to a physical problem.

Improper column installation in either the inlet or the detector can create "dead volume" or turbulence in the flow path, leading to peak tailing.[12]

  • Action: Re-install the column at both the inlet and detector ends, carefully following the instrument manufacturer's instructions for the correct insertion depth. Ensure you are using the correct ferrules for your column's outer diameter and that they are properly tightened to be leak-free but not over-tightened, which can crush the column.

A jagged or angled column cut is a common and often overlooked cause of peak tailing.[2]

  • Action: If you have not already done so in Step 2.2, carefully re-cut both ends of the column, ensuring a clean, square cut.[2] A "chair-shaped" peak is highly indicative of a poorly cut or partially blocked column.[2]

Step 4: Method Optimization and Advanced Solutions

If the above steps have not fully resolved the issue, consider these more advanced strategies.

The principle of "like dissolves like" applies here. A polar analyte requires a polar stationary phase for optimal chromatography.

Column TypeStationary Phase ChemistryPolaritySuitability for 2-Chloroethanol-d4
Standard Non-Polar 100% Dimethylpolysiloxane (e.g., DB-1, ZB-1)Non-PolarPoor: High potential for peak tailing.
Intermediate Polarity 5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5, ZB-5)Low PolarityModerate: Better than non-polar, but tailing is still possible.
Polar (Recommended) Polyethylene Glycol (PEG) (e.g., DB-WAX, ZB-WAX)Polar Excellent: Ideal for polar analytes like alcohols, providing more symmetrical peaks.[5]

Derivatization chemically modifies the analyte to make it more "GC-friendly."[8] For 2-Chloroethanol-d4, silylation is a common approach.

  • Causality: The silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[9][10] This eliminates the molecule's ability to hydrogen-bond with active sites in the system, resulting in a sharp, symmetrical peak.[4]

Experimental Protocol: Silylation of 2-Chloroethanol-d4

  • Sample Preparation: Evaporate your sample extract containing 2-Chloroethanol-d4 to dryness under a gentle stream of nitrogen. It is crucial to remove all water and protic solvents, as they will consume the derivatizing reagent.[10]

  • Reagent Addition: Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 50 µL of BSTFA (with 1% TMCS catalyst for moderately hindered alcohols) to the dry sample vial.

  • Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS.

  • Verification: The mass spectrum of the derivatized compound will show a different fragmentation pattern and a higher molecular ion corresponding to the TMS-ether of 2-Chloroethanol-d4.

Troubleshooting Logic Diagram

The following diagram illustrates the logical workflow for troubleshooting peak tailing of 2-Chloroethanol-d4.

TroubleshootingWorkflow Start Peak Tailing Observed for 2-Chloroethanol-d4 CheckAllPeaks Inject Non-Polar Standard. Do ALL peaks tail? Start->CheckAllPeaks ChemicalIssue Chemical Adsorption Issue CheckAllPeaks->ChemicalIssue No PhysicalIssue Physical Flow Path Issue CheckAllPeaks->PhysicalIssue Yes InletMaint Perform Inlet Maintenance: - Replace Septum - Install NEW Deactivated Liner ChemicalIssue->InletMaint CheckInstall Check Column Installation (Inlet & Detector) PhysicalIssue->CheckInstall TestAfterInlet Problem Solved? InletMaint->TestAfterInlet TrimColumn Trim 10-20 cm from Column Inlet TestAfterInlet->TrimColumn No End Peak Shape Acceptable TestAfterInlet->End Yes TestAfterTrim Problem Solved? TrimColumn->TestAfterTrim Advanced Advanced Solutions TestAfterTrim->Advanced No TestAfterTrim->End Yes Derivatize Consider Derivatization (e.g., Silylation) Advanced->Derivatize ColumnChoice Evaluate Column Choice (Use Polar Phase, e.g., WAX) Advanced->ColumnChoice RecutColumn Re-cut Both Column Ends CheckInstall->RecutColumn TestAfterPhysical Problem Solved? RecutColumn->TestAfterPhysical TestAfterPhysical->ChemicalIssue No (Suspect underlying chemical issue) TestAfterPhysical->End Yes

Caption: Systematic workflow for diagnosing and resolving peak tailing.

References

  • The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. (2020-03-10). [Link]

  • Agilent. GC Troubleshooting Series Part Four: Tailing Peaks. [Link]

  • Agilent Technologies. (2016-04-05). Tailing Peaks - Part 2 - GC Troubleshooting Series. YouTube. [Link]

  • Restek Corporation. (2018-06-14). GC Troubleshooting—Tailing Peaks. YouTube. [Link]

  • Desarrollo. (2026-01-06). Agilent GC/MS: Troubleshooting & Maintenance Tips. [Link]

  • Phenomenex. (2025-08-26). GC Column Troubleshooting Guide. [Link]

  • Restek. GC Troubleshooting—Tailing Peaks. [Link]

  • Dickie, A. (2025-03-06). Fixing GC Peak Tailing for Cleaner Results. Separation Science. [Link]

  • Element Lab Solutions. GC Diagnostic Skills I | Peak Tailing. [Link]

  • Phenomenex. Troubleshooting Guide. [Link]

  • Taylor, T. Troubleshooting GC peak shapes. Element Lab Solutions. [Link]

  • Agilent. Agilent J&W GC Column Selection Guide. [Link]

  • Snow, N. H. (2019-01-01). Stopping GC and GC–MS Problems Before They Start. LCGC International. [Link]

  • ResearchGate. Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA?. (2020-07-26). [Link]

  • Agilent. (2020-02-11). Techniques for Avoiding Unexpected Problems in LC and GC Analysis. [Link]

  • Element Lab Solutions. Solvent Choice for GC Injection. [Link]

  • Regis Technologies. GC Derivatization. [Link]

  • Phenomenex. GC Tech Tip: Parameters To Consider for GC Column. [Link]

  • Schimmelmann Research. Derivatizing Compounds. [Link]

  • Phenomenex. Derivatization for Gas Chromatography. [Link]

  • PharmaGuru. (2025-11-11). Best GC Columns for Alcohol Analysis: Methanol, Ethanol, Propanol & More. [Link]

Sources

Optimization

minimizing matrix effects in ECH analysis using d4 internal standard

Topic: Quantification of Epichlorohydrin (ECH) in Drug Substances Method: Headspace GC-MS with Deuterated Internal Standard (ECH-d4) Executive Summary & Regulatory Context Welcome to the ECH Analysis Support Center. Epic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quantification of Epichlorohydrin (ECH) in Drug Substances
Method: Headspace GC-MS with Deuterated Internal Standard (ECH-d4)

Executive Summary & Regulatory Context

Welcome to the ECH Analysis Support Center. Epichlorohydrin (ECH) is a DNA-reactive alkylating agent classified as a Class 1 solvent and a mutagenic impurity. Under ICH M7(R2) guidelines, it requires strict control, typically with a Permitted Daily Exposure (PDE) of 3 µ g/day [1].

Analyzing ECH is challenging due to its high reactivity, volatility, and susceptibility to matrix effects . The sample matrix (API, excipients, solvents) can alter the liquid-gas partition coefficient (


), leading to inaccurate quantification. This guide details the use of ECH-d4  (deuterated epichlorohydrin) as an Internal Standard (IS) to normalize these variations.

The Core Mechanism: Why ECH-d4?

The Matrix Effect Problem

In Headspace GC (HS-GC), the instrument measures the concentration of ECH in the gas phase (


), not the liquid sample (

). These are related by the partition coefficient (

):

If your drug substance (matrix) changes the solubility of ECH (e.g., via the "salting-out" effect or binding),


 changes. A standard calibration curve prepared in pure solvent will not match the 

of the drug sample, leading to calculation errors of 20–50% .
The ECH-d4 Solution

ECH-d4 is chemically nearly identical to ECH but has a different mass. It is affected by the matrix exactly the same way as the target analyte.

  • If the matrix suppresses ECH evaporation by 30%, it suppresses ECH-d4 by 30%.

  • The Ratio of (Area ECH / Area ECH-d4) remains constant, canceling out the error.

Visualizing the Correction Logic

MatrixCorrection Matrix Sample Matrix (Salts, API, Excipients) Partition Partition Coefficient (K) Altered by Matrix Matrix->Partition Modifies ECH Target: ECH (m/z 57) Signal_ECH ECH Signal (Suppressed) ECH->Signal_ECH Headspace Equilibrium IS IS: ECH-d4 (m/z 61) Signal_IS IS Signal (Suppressed) IS->Signal_IS Headspace Equilibrium Partition->ECH Partition->IS Result Calculated Ratio (Constant) Signal_ECH->Result Numerator Signal_IS->Result Denominator

Figure 1: The self-correcting mechanism of Isotope Dilution. Both the target and the IS suffer identical matrix effects, ensuring the final ratio remains accurate.

Standard Operating Protocol (SOP)

Phase A: Materials & Preparation

Critical Note on Standards: Commercial standards are typically ECH-d5 (fully deuterated). If you have synthesized or sourced ECH-d4 specifically, ensure you characterize its fragmentation pattern. The protocol below assumes an m/z shift of +4.

ComponentSpecification
Diluent DMSO or DMAc (High boiling point, excellent solubility for APIs).
Internal Standard ECH-d4 (approx. 5 µg/mL in Diluent).
GC Column Polar WAX column (e.g., DB-WAX, ZB-WAX), 30m x 0.32mm, 1.0 µm film.
Mass Spec Mode SIM (Selected Ion Monitoring) for maximum sensitivity.
Phase B: Instrument Parameters

HS-GC-MS Configuration:

  • Headspace Incubator:

    • Temperature: 80°C (Balance sensitivity vs. degradation).

    • Equilibration Time: 20 minutes (Critical for establishing

      
      ).
      
    • Shaking: High/Fast.

  • GC Oven:

    • Initial: 40°C (Hold 5 min) -> Ramp 10°C/min -> 220°C (Bake out).

    • Reasoning: Low initial temp focuses the volatile ECH peak.

  • MS Detection (SIM Mode):

AnalyteQuant Ion (m/z)Qualifier Ions (m/z)Dwell Time
ECH (Target) 57 49, 6250 ms
ECH-d4 (IS) 61 *53, 6650 ms

*Note: The Quant Ion for ECH-d4 is calculated as Base Peak (57) + 4 = 61. Verify this experimentally by running a scan of your specific IS batch.

Troubleshooting Guide & FAQs

Category 1: Sensitivity & Linearity

Q: My calibration curve for ECH is non-linear at low concentrations (ppb levels).

  • Diagnosis: ECH is highly reactive and can adsorb to active sites on glass liners or the column.

  • Fix:

    • Use deactivated liners (silanized) in the GC inlet.

    • Check the Split Ratio . A ratio of 10:1 or 20:1 is usually sufficient; going lower (splitless) introduces too much solvent vapor, destabilizing the baseline.

    • Passivation: Inject a high-concentration ECH standard (100 ppm) once before the sequence to "prime" the active sites.

Q: I see "carryover" of ECH in blank injections.

  • Diagnosis: ECH is "sticky" in the headspace transfer line.

  • Fix: Increase the Transfer Line Temperature and Loop Temperature to at least 10–15°C higher than the oven program's final temperature (e.g., 230°C).

Category 2: Internal Standard Issues

Q: The ECH-d4 signal varies significantly between samples.

  • Diagnosis: This is actually good —it means the IS is working! It is tracking the matrix effect.

  • Verification: Check the Area Ratio (ECH/IS). If the ratio is consistent despite the absolute area fluctuating, the method is valid.

  • Red Flag: If the IS area drops below 50% of the standard solution area, the matrix suppression is too high. Dilute the sample (e.g., 50 mg API instead of 100 mg).

Q: My ECH-d4 peak has the same retention time as a matrix interference.

  • Diagnosis: Co-elution.

  • Fix:

    • Change the Qualifier Ion: If m/z 61 has interference, check if m/z 53 or 66 is clean and use that for quantification (re-validate linearity).

    • Modify Oven Ramp: Slow the ramp rate from 40°C to 60°C to 5°C/min to separate the peaks.

Category 3: Sample Preparation

Q: Can I use water as a diluent?

  • Warning: ECH hydrolyzes in water to form 3-MCPD (another genotoxin), especially if heated [2].[1][2]

  • Recommendation: Avoid water. Use anhydrous DMSO or DMAc . If water is required for solubility, keep prep time short and analyze immediately.

Method Validation Workflow

Follow this flowchart to validate your ECH-d4 method before routine use.

ValidationWorkflow Start Start Validation ScanIS 1. Full Scan IS Injection (Confirm m/z 61/53/66) Start->ScanIS Specificity 2. Specificity Check (Blank Matrix + IS vs. Blank Matrix) ScanIS->Specificity Linearity 3. Linearity (6 points) Range: 30% to 150% of Limit Specificity->Linearity Accuracy 4. Accuracy (Spike Recovery) Spike ECH into Matrix @ 3 Levels Linearity->Accuracy Decision Is Recovery 80-120%? Accuracy->Decision Pass Method Validated Decision->Pass Yes Fail Troubleshoot: Check Equilibration Time or Matrix Solubility Decision->Fail No Fail->Accuracy Retry

Figure 2: Step-by-step validation logic ensuring the IS is performing correctly.

References

  • ICH M7(R2) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation, 2023.

  • Bocchinfuso, G., et al.Hydrolysis of Epichlorohydrin: A Kinetic Study. Journal of Physical Chemistry A, 2004. (Context on ECH stability in aqueous media).
  • USP <467> . Residual Solvents. United States Pharmacopeia.[3] (General chapter for headspace analysis principles).

  • Teledyne Tekmar . Analysis of Epichlorohydrin in Drinking Water Using GC-MS. Application Note.

Sources

Troubleshooting

Technical Support Center: Resolving Co-Elution &amp; Analysis Issues with 2-Chloroethanol-1,1,2,2-d4

Welcome to the Advanced Applications Support Hub. Subject: 2-Chloroethanol (2-CE) and 2-Chloroethanol-1,1,2,2-d4 (Internal Standard).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Applications Support Hub. Subject: 2-Chloroethanol (2-CE) and 2-Chloroethanol-1,1,2,2-d4 (Internal Standard). Methodology Focus: HS-GC-MS (Headspace Gas Chromatography-Mass Spectrometry).

Executive Summary & Scientific Context

2-Chloroethanol (2-CE) is a highly toxic genotoxic impurity (GTI) often monitored alongside Ethylene Oxide (EtO) in pharmaceutical products and medical devices (per USP <228> and ISO 10993-7). The industry gold standard for quantification is Stable Isotope Dilution Assay (SIDA) using the deuterated internal standard, 2-Chloroethanol-1,1,2,2-d4 (2-CE-d4) .

The Paradox of Co-elution: In mass spectrometry, "co-elution" has two faces:

  • The Desired State: You want the Native 2-CE and the IS (2-CE-d4) to co-elute perfectly. This ensures the IS experiences the exact same matrix suppression/enhancement as the analyte, providing accurate compensation.

  • The Problem State: You do not want the IS to co-elute with non-target matrix interferences, nor do you want "cross-talk" where the Native signal contributes to the IS channel (or vice versa).

This guide addresses the three most common technical tickets we receive regarding 2-CE-d4: Retention Time Shifts (The Deuterium Effect) , Matrix Interference , and Spectral Cross-Talk .

Troubleshooting Module: The Deuterium Isotope Effect

Symptom: “My 2-CE-d4 Internal Standard elutes 0.05–0.1 minutes earlier than my Native 2-CE peak. Is my column failing?”

The Science: Why this happens

This is not a column failure; it is a fundamental physical phenomenon known as the Inverse Deuterium Isotope Effect .

  • Mechanism: Carbon-Deuterium (C-D) bonds are shorter and possess a smaller molar volume than Carbon-Hydrogen (C-H) bonds.

  • Chromatography Impact: On non-polar or intermediate polarity columns (e.g., 624-type, 5-type), the deuterated molecule has slightly lower polarizability and weaker London dispersion forces with the stationary phase. Consequently, 2-CE-d4 travels faster and elutes earlier than native 2-CE.

Impact on Data

If the separation is too large (>0.1 min), the IS may elute before a transient matrix suppression event occurs, while the native analyte elutes during it. This decouples the IS from the analyte, rendering the correction factor invalid.

Protocol: Managing the Shift

Goal: Minimize the shift or ensure both peaks remain within the same "matrix window."

ParameterRecommendationScientific Rationale
Stationary Phase Use Wax (PEG) Columns Polyethylene Glycol (Wax) phases rely more on hydrogen bonding than dispersion forces. The isotope effect is often less pronounced or inverted compared to siloxane-based columns (like 624).
Phase Ratio (

)
Increase Phase Ratio Thinner films (0.25 µm) minimize the residence time in the stationary phase, reducing the cumulative time difference caused by the isotope effect.
Temperature Ramp Slower Ramp at Elution If using a 624 column, shallow the ramp (e.g., 5°C/min) around the elution temp (approx. 90-110°C) to merge the peak bases.

Troubleshooting Module: Matrix Interference

Symptom: “I have a massive peak co-eluting with my IS in the sample, but not in the standard. My recovery is <50%.”

The Science: Competition in the Source

2-CE is a low molecular weight, polar volatile. In complex matrices (e.g., surfactants, polysorbates, or biologicals), other low-boiling alcohols or chlorinated byproducts can co-elute. If a matrix component enters the MS source simultaneously with 2-CE-d4, it depletes the available charge (ionization suppression), causing the IS signal to drop.

Workflow: Headspace Optimization

Direct injection is rarely recommended for 2-CE due to matrix accumulation. Headspace (HS) provides a "clean" extraction, but parameters must be tuned to favor 2-CE over the matrix.

HeadspaceOptimization cluster_tips Pro-Tip: The Salting Out Effect Start Start: Low IS Recovery CheckSolubility 1. Check Matrix Solubility Is sample fully dissolved? Start->CheckSolubility SaltingOut 2. Add Salt (NaCl/Na2SO4) Increases Ionic Strength CheckSolubility->SaltingOut Dissolve Matrix TempOpt 3. Optimize HS Oven Temp (Target 80°C - 95°C) SaltingOut->TempOpt Salt Effect Equilibration 4. Check Equilibration Time (Min 20-30 mins) TempOpt->Equilibration Result Improved Partition Coefficient (K) Equilibration->Result Tip1 Saturating water with NaCl drives polar 2-CE into the headspace.

Figure 1: Headspace optimization workflow to maximize analyte partitioning and minimize matrix co-elution.

Troubleshooting Module: Spectral Cross-Talk

Symptom: “I see a signal for 2-CE-d4 in my unspiked Native samples.”

The Science: Isotopic Overlap

This is a mass resolution issue.[1] Chlorine naturally exists as


 (75.8%) and 

(24.2%).
  • Native 2-CE (

    
    ):  m/z 80
    
  • Native 2-CE (

    
    ):  m/z 82
    
  • IS 2-CE-d4 (

    
    ):  m/z 84
    

If the mass spectrometer resolution is poor, or if the IS contains impurities (e.g., d3-analogs), you will see cross-talk. Furthermore, fragmentation patterns must be distinct.

Protocol: SIM Parameter Setup

Use Selected Ion Monitoring (SIM) to isolate specific isotopes. Do not rely on full scan for low-level quantitation.

Recommended Ion Table:

AnalytePrimary Quant Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)Origin of Fragment
2-CE (Native) 49 3180

;

2-CE-d4 (IS) 51 3384

;

Note: While m/z 80/84 are the molecular ions, they are often weak in Electron Impact (EI) ionization. The base peaks (49/51) usually offer better sensitivity, provided chromatography separates them from background air/solvent peaks.

Master Troubleshooting Logic

Use this decision tree to diagnose your specific co-elution issue.

TroubleshootingTree Start Problem: Co-elution / Integration Issue Q1 Is the IS co-eluting with the Native Analyte? Start->Q1 Yes Yes (Perfect Co-elution) Q1->Yes Ideal State No No (Separated) Q1->No RT Shift Q2 Is there an interfering peak from the matrix? Yes->Q2 AnalyzeShift Analyze Shift: Is IS earlier than Native? No->AnalyzeShift FixMatrix Fix: Optimize HS Temp or Change Column Phase Q2->FixMatrix Yes CheckCrossTalk Check: Spectral Cross-Talk (Blank has IS signal?) Q2->CheckCrossTalk No FixIons Fix: Select unique ions (e.g. 49 vs 51) CheckCrossTalk->FixIons Yes Normal Normal Deuterium Effect (Acceptable if <0.05 min) AnalyzeShift->Normal Yes BadShift Excessive Shift (>0.1 min) AnalyzeShift->BadShift Yes FixCol Fix: Trim Column or Switch to Wax Phase BadShift->FixCol

Figure 2: Diagnostic logic for identifying the root cause of co-elution failures.

References & Authority

  • USP <228> Ethylene Oxide and Dioxane. United States Pharmacopeia. (Standard method basis for headspace parameters and column selection).

  • European Commission Regulation (EU) 2015/868. (Regarding MRLs for 2-Chloroethanol in food matrices).[2] [3]

  • Triebl, A., & Wenk, M. R. (2018). Analytical considerations of stable isotope labelling in lipidomics. (Explains the Deuterium Isotope Effect in chromatography).

  • Agilent Technologies Application Note 5994-3401EN. Analysis of Ethylene Oxide and 2-Chloroethanol in Food Products. (Provides specific GC-MS/MS transitions and HS parameters).

Disclaimer: This guide is intended for research and development purposes. Always validate methods according to your specific regulatory requirements (e.g., ICH Q2(R1)).

Sources

Optimization

Technical Support Center: HS-GC Optimization for 2-Chloroethanol-d4

Topic: Optimizing Headspace Equilibrium Time for 2-Chloroethanol-d4 (Internal Standard) Applicable Methods: USP <228>, EP 2.4.24, and in-house Residual Solvent methods. Analyte Focus: 2-Chloroethanol (2-CE) and 2-Chloroe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Headspace Equilibrium Time for 2-Chloroethanol-d4 (Internal Standard) Applicable Methods: USP <228>, EP 2.4.24, and in-house Residual Solvent methods. Analyte Focus: 2-Chloroethanol (2-CE) and 2-Chloroethanol-d4 (2-CE-d4).[1]

Core Technical Insight: The Physics of 2-CE-d4

Why is this optimization critical? Unlike Ethylene Oxide (EtO), which is a gas at room temperature (BP: 10.7°C), 2-Chloroethanol is a semi-volatile liquid with a boiling point of ~129°C.

In Headspace Gas Chromatography (HS-GC), the sensitivity depends on the Partition Coefficient (


) :


2-CE is highly soluble in water and polar solvents (low volatility, high


). Consequently, 2-CE-d4 requires significantly more aggressive equilibration conditions (Time and Temperature) than EtO to partition effectively into the headspace. If you use standard EtO parameters (e.g., 70°C for 20 mins) for 2-CE-d4, you will likely operate on the steep slope of the equilibration curve, leading to poor reproducibility (high %RSD)  and low sensitivity .

The Optimization Protocol: Time-Course Experiment

Do not guess the equilibrium time. You must determine the "Plateau Point" experimentally. This protocol defines the exact workflow to identify the minimum time required to reach thermodynamic equilibrium.

Phase 1: Experimental Setup
  • Fixed Variable: Temperature (Start at 90°C ; 2-CE requires heat).

  • Dynamic Variable: Equilibration Time (10, 20, 30, 45, 60 minutes).

  • Sample: Spiked matrix containing 2-CE-d4 at your target concentration (e.g., 5 ppm).

  • Matrix Modifier: Add NaCl or MgSO₄ (saturation level) to induce the "Salting Out" effect, drastically reducing 2-CE solubility in the liquid phase.

Phase 2: The Workflow

OptimizationWorkflow cluster_incubation Variable Incubation (at 90°C) Start Start: Preparation Prep Prepare 6 Identical Vials (Matrix + 2-CE-d4 + Salt) Start->Prep T10 Vial 1: 10 min Prep->T10 T20 Vial 2: 20 min Prep->T20 T30 Vial 3: 30 min Prep->T30 T45 Vial 4: 45 min Prep->T45 T60 Vial 5: 60 min Prep->T60 Analyze GC-MS Analysis (Measure Peak Area) T10->Analyze T20->Analyze T30->Analyze T45->Analyze T60->Analyze Plot Plot Area vs. Time Analyze->Plot Decision Identify Plateau Plot->Decision

Figure 1: Workflow for determining the thermodynamic equilibrium plateau.

Phase 3: Data Interpretation

Analyze the peak area of 2-CE-d4.[1][2] You are looking for the point where the response curve flattens.

Equilibration Time (min)2-CE-d4 Peak Area (Counts)% Increase from PreviousStatus
1015,000-Kinetic Phase (Unstable)
2028,000+86%Kinetic Phase (Unstable)
3039,500+41%Transition
45 42,100 +6.5% Equilibrium (Plateau)
6042,500+0.9%Equilibrium (Plateau)

Recommendation: In this dataset, 45 minutes is the optimal time.

  • Why not 30? The slope is still rising; slight timing variations by the autosampler will cause high RSD.

  • Why not 60? Diminishing returns. Extended heating risks matrix degradation or vial leakage.

Troubleshooting Guide (FAQs)

Symptom: High %RSD (>10%) for 2-CE-d4

Q: My internal standard area varies wildly between injections. Is my autosampler broken? A: Likely not. You are probably operating in the "Kinetic Phase" (see Table above).

  • The Mechanism: If you stop heating at 20 minutes (steep slope), a 30-second delay in the robotic arm results in a significant change in headspace concentration.

  • The Fix: Increase equilibration time by 15 minutes. If the problem persists, check for vial leakage (crimp tightness) or condensation in the transfer line (ensure Transfer Line Temp > Vial Temp by 20°C).

Symptom: Low Sensitivity

Q: I can barely see the 2-CE-d4 peak, even at 45 minutes. A: 2-CE is "sticking" to the water in your matrix.

  • The Fix (Thermodynamics):

    • Salting Out: Add 2g NaCl or MgSO₄ per 5mL sample. This occupies water molecules, forcing the organic 2-CE-d4 into the headspace.

    • Temperature: Increase vial temperature to 100°C or 110°C (do not exceed the boiling point of the solvent if using organic diluents, but fine for water).

Symptom: Peak Tailing

Q: The 2-CE-d4 peak looks like a shark fin (tailing). A: 2-CE is a polar alcohol. It adsorbs to active sites in the flow path.

  • The Fix:

    • Use a highly deactivated liner (e.g., Ultra Inert).

    • Ensure your column is suitable for polar volatiles (e.g., DB-624 or DB-WAX).

    • Critical: Check your transfer line temperature. If it is cooler than the vial, 2-CE will condense and drag, causing tailing.

Advanced Logic: The Troubleshooting Decision Tree

Use this logic flow to diagnose method failures related to 2-CE-d4.

TroubleshootingTree Issue Issue: Poor 2-CE-d4 Data CheckRSD Is %RSD > 10%? Issue->CheckRSD KineticCheck Are you in Kinetic Phase? CheckRSD->KineticCheck Yes CheckTemp Is Vial Temp < 80°C? CheckRSD->CheckTemp No (Low Area) IncreaseTime Solution: Increase Equilibration Time KineticCheck->IncreaseTime Yes (Steep Slope) CheckLeak Check Vial Crimp & Transfer Line Condensation KineticCheck->CheckLeak No (Plateau Reached) IncreaseTemp Solution: Increase Temp (Target 90-100°C) CheckTemp->IncreaseTemp Yes CheckSalt Is Salt Added? CheckTemp->CheckSalt No CheckSalt->IncreaseTemp Yes AddSalt Solution: Add NaCl/MgSO4 (Salting Out) CheckSalt->AddSalt No

Figure 2: Decision tree for diagnosing internal standard failures.

References

  • USP <228> Ethylene Oxide and Dioxane. United States Pharmacopeia. (The regulatory standard for EtO analysis, often adapted for 2-CE).

  • PubChem Compound Summary: 2-Chloroethanol. National Center for Biotechnology Information. (Source for physical properties: Boiling Point 129°C).[3]

  • Agilent Technologies. "Simultaneous Analysis of Ethylene Oxide and 2-Chloroethanol in Food Commodities." Application Note. (Demonstrates the use of QuEChERS and HS-GC-MS/MS).

  • Shimadzu Corporation. "Ethylene Oxide and 2-Chloroethanol Analysis in Instant Noodles by Dynamic Headspace and GC-MS/MS." Application News. (Provides comparative parameters for dynamic vs static headspace).

Sources

Troubleshooting

Technical Support Center: Trace Analysis of 2-Chloroethanol &amp; 2-Chloroethanol-d4

Welcome to the Advanced Mass Spectrometry Support Hub. Topic: Minimizing Background Noise in 2-Chloroethanol (2-CE) Analysis Persona: Senior Application Scientist, Trace Impurities Division Executive Summary: The "Low-Ma...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Mass Spectrometry Support Hub. Topic: Minimizing Background Noise in 2-Chloroethanol (2-CE) Analysis Persona: Senior Application Scientist, Trace Impurities Division

Executive Summary: The "Low-Mass" Paradox

Analyzing 2-Chloroethanol (2-CE) and its deuterated internal standard (2-CE-d4) presents a unique challenge in mass spectrometry. With a molecular weight of ~80.5 Da, 2-CE falls into a spectral region (


 40–100) heavily populated by solvent clusters, air leaks (

,

), and column bleed fragments.

"Noise" in this context is rarely just electronic gain; it is often chemical interference masquerading as signal. This guide moves beyond basic maintenance to address the physicochemical root causes of baseline disturbances.

Module 1: Diagnostic Workflows (Troubleshooting)
Q1: I see a persistent background signal for 2-CE (

80) even in my solvent blanks. Is my source contaminated?

Diagnosis: Before blaming the MS source, look at your inlet and extraction solvents . 2-CE is a low-mass, polar molecule. In GC-MS, "ghost" peaks often arise from the degradation of chlorinated plastics or reaction byproducts in the injector port.

The Causality:

  • Septum Bleed: Standard septa release cyclic siloxanes. While typically high mass (

    
     207, 281), thermal degradation can produce low-mass fragments that interfere with the 2-CE quantitation ion (
    
    
    
    80) or the d4 qualifier (
    
    
    84).
  • In-Situ Formation: If you use extraction solvents containing trace chlorides (e.g., DCM) and your matrix has residual ethylene oxide (EtO), 2-CE can form inside the hot injector port, creating a false positive.

Corrective Action:

  • Switch to BTO (Bleed and Temperature Optimized) Septa: These have lower siloxane outgassing.

  • Liner Exchange: Use a deactivated, wool-packed liner. Active sites on dirty liners catalyze the breakdown of matrix components into low-mass interferences.

  • Solvent Audit: For LC-MS or liquid injection GC, ensure your methanol/acetonitrile is LC-MS hyper-grade. Lower grades often contain trace halo-alkanes.

Q2: My 2-CE-d4 Internal Standard signal is variable, and I see "crosstalk" into the analyte channel.

Diagnosis: This is a classic Isotopic Purity vs. Fragmentation conflict.

The Mechanism:

  • Isotopic Impurity: Commercial 2-CE-d4 is typically ~99% deuterated. The remaining 1% is d3 or d0. If you spike the IS at high concentrations to overcome noise, that 1% impurity becomes a significant false signal in the native 2-CE channel.

  • H/D Exchange: In protic solvents (water/methanol) left standing for long periods, the deuterium on the hydroxyl group (if deuterated there) or alpha-carbons can exchange with solvent protons, degrading the d4 signal into d3/d2.

Corrective Action:

  • Titrate the IS: Do not "over-spike." Determine the minimum IS concentration required to achieve a signal-to-noise (S/N) ratio of 20:1. Higher concentrations only increase isotopic overlap.

  • Monitor Unique Transitions:

    • 2-CE:

      
       80 
      
      
      
      31 (Quant), 80
      
      
      43 (Qual)
    • 2-CE-d4:

      
       84 
      
      
      
      35 (Quant), 84
      
      
      47 (Qual)
    • Note: Ensure your quadrupole resolution is set to "Unit" or "Wide" depending on the proximity of interferences, but "Unit" is preferred to separate

      
       80 from 81.
      
Module 2: Visualization of Noise Reduction Logic

The following diagram illustrates the decision matrix for diagnosing high background noise in 2-CE analysis.

NoiseDiagnosis Start High Background Noise Detected CheckBlank Analyze Solvent Blank Start->CheckBlank IsBlankClean Is Blank Clean? CheckBlank->IsBlankClean MatrixEffect Matrix Interference (Salts/Proteins) IsBlankClean->MatrixEffect Yes (Noise only in sample) CheckIons Check Mass Spectrum IsBlankClean->CheckIons No (Noise in blank) InstrumentSource Instrument Contamination Siloxanes Siloxanes (m/z 207, 281)? Source: Septum/Column Bleed CheckIons->Siloxanes AirWater Air/Water (m/z 18, 28, 44)? Source: Leaks/Carrier Gas CheckIons->AirWater Isobaric Isobaric Overlap (m/z 80)? Source: Solvent/Plasticware CheckIons->Isobaric ActionSeptum Replace Septum/Liner Bake Column Siloxanes->ActionSeptum ActionLeak Leak Check Change Traps AirWater->ActionLeak ActionPrep Change Solvent Grade Use Glassware Only Isobaric->ActionPrep

Caption: Systematic workflow for isolating the source of background noise in low-mass GC-MS analysis.

Module 3: Optimized Experimental Protocols

To minimize noise, we must maximize signal before the sample reaches the detector. The Headspace-GC-MS method is superior to liquid injection for 2-CE because it leaves the heavy, dirty matrix behind.

Protocol: Enhanced Headspace Extraction with Salting Out

Objective: Drive the polar 2-CE from the aqueous phase into the headspace to increase sensitivity without injecting matrix dirt.

Reagents:

  • Matrix: Sample (homogenized).

  • Solvent: Water (LC-MS Grade).

  • Modifier: Saturated NaCl or

    
     (Salting-out agent).
    
  • Internal Standard: 2-CE-d4 (10 µg/mL in Acetonitrile).

Step-by-Step Workflow:

StepActionTechnical Rationale
1 Weigh 2.0g sample into a 20mL HS vial.Consistent mass ensures reproducible headspace equilibrium.
2 Add 2.0g NaCl (solid).Critical: Increases ionic strength. 2-CE is water-soluble; salt reduces its solubility, forcing it into the gas phase (Headspace).
3 Add 10 µL of 2-CE-d4 IS .Spike directly onto the solid matrix before adding water to ensure equilibration.
4 Add 10 mL Water and seal immediately.Solvent volume must be optimized. Too much water dilutes the headspace concentration.
5 Incubate at 80°C for 20 mins.2-CE has a boiling point of ~129°C. 80°C provides sufficient vapor pressure without degrading the matrix.
6 Agitate (500 rpm).Ensures the salt dissolves and the IS equilibrates with the sample.
7 Inject 1 mL Headspace.Split ratio 1:5 or 1:10. Splitless injection often introduces too much water vapor, destabilizing the MS source.
Module 4: Advanced FAQ - LC-MS/MS Considerations
Q3: I cannot use GC. Can I analyze 2-CE by LC-MS/MS?

Answer: Yes, but direct analysis is difficult due to poor ionization efficiency (2-CE does not protonate well in ESI).

The Solution: Derivatization You must transform 2-CE into a species that ionizes easily. A common approach is Benzoyl Chloride derivatization.

Reaction Scheme:



  • Benefit: The benzoate ester ionizes strongly in ESI(+) mode (

    
    ).
    
  • Noise Reduction: Shifts the mass from

    
     80 to a higher mass range (
    
    
    
    ~185), moving it away from the low-mass chemical noise floor.
Module 5: Instrumental Parameters (GC-MS/MS)

For the cleanest baseline, use Multiple Reaction Monitoring (MRM) rather than SIM (Selected Ion Monitoring).

Table: Recommended MRM Transitions

AnalytePrecursor (

)
Product (

)
CE (eV)Role
2-Chloroethanol 80.031.010Quantifier
80.043.015Qualifier
2-Chloroethanol-d4 84.035.010Quantifier (IS)
84.047.015Qualifier (IS)

Note: Dwell times should be set to >50ms per transition to average out random electronic noise.

References
  • European Commission. (2020).[1][2] Update on the state of play of the ethylene oxide incident. (Regulations regarding 2-CE limits).[1][3][4] Link

  • Agilent Technologies. (2022). Ethylene Oxide and 2-Chloroethanol in Spices and Oilseeds Using QuEChERS GC/MS/MS. (Specifics on QuEChERS and GC parameters). Link

  • Shimadzu Corporation. (2021). Analysis of Ethylene Oxide and 2-Chloroethanol in Food.[1][2][3][4][5][6][7] (Headspace optimization and salting out data). Link

  • U.S. Pharmacopeia (USP). <228> Ethylene Oxide and Dioxane. (Foundational method for headspace analysis of volatile impurities). Link

  • Besil, N., et al. (2021). Determination of 2-chloroethanol in food samples by GC-MS/MS. (Discussion on matrix effects and noise). Link

Sources

Optimization

degradation products of 2-Chloroethanol-1,1,2,2-d4 under heat

Introduction Welcome to the Technical Support Center. You are likely accessing this guide because you are observing unexpected behavior in your 2-Chloroethanol-1,1,2,2-d4 (CAS: 117067-62-6) experiments—specifically press...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are observing unexpected behavior in your 2-Chloroethanol-1,1,2,2-d4 (CAS: 117067-62-6) experiments—specifically pressure buildup in sealed vials, "ghost" peaks in GC-MS, or baseline distortion in NMR.

As a haloalcohol, 2-CE-d4 is not inert. While the deuterium isotope effect (


) provides some kinetic stability against C-H bond cleavage, the molecule remains susceptible to nucleophilic attack and thermal elimination. This guide dissects these degradation pathways to help you distinguish between experimental artifacts and genuine sample decomposition.

Module 1: Thermal Degradation Pathways

Q: I heated my sample to 100°C and the vial became pressurized. What happened?

A: You likely triggered a dehydrochlorination event. While pure 2-CE-d4 is relatively stable up to its boiling point (129°C), the presence of trace bases, moisture, or metal surfaces can catalyze the formation of Ethylene Oxide-d4 (EO-d4) and Deuterium Chloride (DCl) gas.

The Chemistry:

  • Intramolecular Cyclization (The Pressure Hazard): Under heat, the hydroxyl oxygen attacks the carbon bearing the chlorine (an intramolecular

    
     reaction). This releases DCl gas and forms the volatile, toxic epoxide EO-d4.
    
  • Hydrolysis (The Wet Pathway): If moisture is present, 2-CE-d4 hydrolyzes to Ethylene Glycol-d4 . This reaction releases HCl/DCl, which can autocatalyze further degradation.

  • Pyrolysis (Extreme Heat >400°C): At very high temperatures, the molecule rearranges to form Acetaldehyde-d4 .

Pathway Visualization

The following diagram maps the kinetic fate of 2-CE-d4 under thermal stress.

degradation_pathways Start 2-Chloroethanol-1,1,2,2-d4 (MW 84.5) EO Ethylene Oxide-d4 (MW 48.0) [Toxic Gas] Start->EO Heat + Base/Catalyst (- DCl) EG Ethylene Glycol-d4 (MW 66.1*) [Viscous Liquid] Start->EG Heat + H2O (Hydrolysis) Acet Acetaldehyde-d4 (MW 48.0) [Volatile] Start->Acet Pyrolysis (>400°C) (Rearrangement) Note *MW assumes hydrolysis with H2O (OH groups are H). If D2O used, MW is 68. EG->Note

Figure 1: Thermal degradation logic tree for 2-Chloroethanol-1,1,2,2-d4 showing the three primary breakdown products.

Module 2: Analytical Interference & Detection

Q: I see new peaks in my GC-MS. Are these impurities or degradation products?

A: Use the mass shift to confirm. Because your starting material is fully deuterated on the carbon backbone (


), all degradation products will carry this mass signature. Native standards will not match your spectra.
Troubleshooting Table: Mass Spectral Shifts
Suspected CompoundNative MW (H-form)Deuterated MW (d-form)Key MS Fragment Ions (m/z)Notes
2-Chloroethanol-d4 80.584.5 84 (M+), 86 (M+2, Cl isotope)Parent compound.
Ethylene Oxide-d4 44.048.0 48 (M+), 30 (

)
Highly volatile; elutes very early.
Acetaldehyde-d4 44.048.0 48 (M+), 32 (

)
Distinguishable from EO by fragmentation pattern.
Ethylene Glycol-d4 62.166.1 66 (M+), 33 (

)
Appears if sample was wet. Broad peak (tailing).
Vinyl Chloride-d3 62.565.5 65, 67Rare. Only forms under extreme dehydration conditions.

Q: My NMR baseline has "humps" near 3.5 - 4.0 ppm. Is this degradation? A: Likely Ethylene Glycol-d4 .

  • 1H NMR: 2-CE-d4 should be silent (no protons on carbons). If you see peaks, they are likely exchangeable protons (-OH) or non-deuterated impurities.

  • 13C NMR:

    • 2-CE-d4 signals: ~45 ppm (

      
      ) and ~63 ppm (
      
      
      
      ).
    • Degradation (Glycol): Shift to ~63 ppm (merged) and ~72 ppm.

    • Mechanism: If you used non-deuterated water (

      
      ) for extraction or workup, the hydrolysis product is 
      
      
      
      . The carbon backbone remains silent in proton NMR, but the -OH protons will appear.

Module 3: Storage & Handling Protocols

Q: How do I prevent this degradation during storage?

A: You must control moisture and pH. 2-CE-d4 is autocatalytic; once a small amount degrades, the released HCl/DCl lowers the pH, accelerating hydrolysis or polymerization.

Protocol: Stability Maintenance System
  • The "Dry" Rule: Store under inert gas (Argon or Nitrogen). Moisture is the primary enemy, converting the expensive deuterated reagent into useless deuterated glycol.

  • The Acid Scavenger: If the reagent is being used in a reaction where stability is critical, add a solid-phase acid scavenger (e.g., Potassium Carbonate or basic alumina) only if the basicity does not interfere with your primary reaction. Note: Strong bases trigger Ethylene Oxide formation, so use weak, insoluble bases.

  • Temperature: Store refrigerated (2-8°C). While stable at room temperature, cold storage retards the kinetics of the cyclization pathway.

Module 4: Safety & Toxicology (Critical)

Q: I smelled a sweet, ether-like odor when opening the incubator. Is this safe?

A: EVACUATE IMMEDIATELY. 2-Chloroethanol has a pleasant, ether-like odor, but it is fatal in contact with skin and highly toxic by inhalation.

  • The Trap: The "sweet" smell indicates you have already exceeded the permissible exposure limit (PEL) of 5 ppm [1].

  • The Hidden Danger: If the sample was heated, that smell might also be Ethylene Oxide-d4 , a potent carcinogen and explosive gas.

Emergency Protocol:

  • Ventilation: Do not open heated vials outside a fume hood.

  • PPE: Double-gloving (Nitrile/Laminate) is mandatory. 2-CE penetrates standard latex instantly.

  • Disposal: Do not pour down the drain. Hydrolysis in the plumbing creates toxic glycol and corrosive acid.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2023). Ethylene chlorohydrin: IDLH Value Profile. Centers for Disease Control and Prevention. [Link]

  • European Chemicals Agency (ECHA). (2023). 2-Chloroethanol - Registration Dossier. [Link]

  • Mokotoff, M. (1987). Solvolysis of 2-chloroethanol. Journal of Chemical Education. [General mechanism reference for haloalcohol hydrolysis].
  • NIST Mass Spectrometry Data Center. (2023). 2-Chloroethanol Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

Reference Data & Comparative Studies

Validation

A-Scientist's-Guide-to-Method-Validation-for-2-Chloroethanol-Analysis-per-ICH-Guidelines

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and manufacturing, ensuring the safety and purity of drug products is paramount. A critical aspect of this is...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, ensuring the safety and purity of drug products is paramount. A critical aspect of this is the stringent control of residual impurities. Among these, 2-chloroethanol (2-CE) demands rigorous analytical scrutiny. 2-CE is a significant process-related impurity and a known metabolite of ethylene oxide, a gas once widely used for sterilization.[1][2][3] Given its toxicological profile, including being fatal if swallowed, in contact with skin, or inhaled, regulatory bodies have set stringent limits on its presence in pharmaceutical products.[4][5]

This guide, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, provides a comprehensive framework for the validation of analytical methods for 2-chloroethanol.[6][7] We will delve into the causality behind experimental choices, present self-validating protocols, and compare analytical approaches, equipping you with the expertise to ensure your method is not only compliant but also robust and reliable.

The "Why" Behind Rigorous Validation: Understanding the Risks of 2-Chloroethanol

2-Chloroethanol is not just another residual solvent. Its toxicological properties and its link to ethylene oxide, a known carcinogen, necessitate a level of analytical control that goes beyond routine impurity testing.[1][2] The ICH Q3C guidelines for residual solvents provide a framework for setting acceptable limits for various solvents based on their toxicity.[8][9][10] However, due to its genotoxic potential, 2-CE often falls under the more stringent considerations outlined for genotoxic impurities, where the aim is to limit exposure to a Threshold of Toxicological Concern (TTC).[11] A TTC of 1.5 µ g/day intake is often considered an acceptable risk for most pharmaceuticals.[11] This translates to a need for highly sensitive and specific analytical methods capable of detecting and quantifying 2-CE at parts-per-million (ppm) levels.[12][13]

Designing a Robust Analytical Method: A Comparison of Techniques

The determination of 2-chloroethanol in pharmaceutical matrices is typically achieved using gas chromatography (GC).[8][14] The choice of sample introduction and detection techniques, however, can significantly impact the method's performance.

Headspace Gas Chromatography (HS-GC): The Preferred Approach

For volatile impurities like 2-chloroethanol, headspace sampling is often the technique of choice.[15] This technique involves heating the sample in a sealed vial to partition the volatile analytes into the headspace gas, which is then injected into the GC.

  • Advantages:

    • Matrix Effect Mitigation: By introducing only the volatile components into the GC system, non-volatile matrix components that can interfere with the analysis and contaminate the instrument are left behind.

    • Enhanced Sensitivity: For volatile analytes, headspace analysis can provide excellent sensitivity.

  • Considerations:

    • Method Optimization: The efficiency of partitioning is dependent on factors such as incubation temperature, time, and the nature of the sample matrix. These parameters must be carefully optimized.

Direct Injection GC: A Viable Alternative

In some cases, direct injection of a liquid sample (after suitable sample preparation) into the GC can be employed.

  • Advantages:

    • Simplicity: The workflow can be more straightforward than headspace analysis.

  • Considerations:

    • Matrix Interferences: The direct introduction of the sample matrix can lead to contamination of the GC inlet and column, potentially affecting method robustness and accuracy.

    • Lower Sensitivity for Volatiles: For highly volatile compounds, direct injection may be less sensitive than headspace analysis.

Detection Systems: Choosing the Right Tool for the Job

  • Flame Ionization Detector (FID): A robust and widely used detector that provides good sensitivity for most organic compounds.

  • Mass Spectrometry (MS): Offers superior selectivity and sensitivity, especially when operated in Single Ion Monitoring (SIM) or tandem MS (MS/MS) mode.[15] This is particularly advantageous when dealing with complex matrices or when very low detection limits are required.

For the purposes of this guide, we will focus on a Headspace Gas Chromatography with Mass Spectrometry (HS-GC-MS) method, as it represents a powerful and specific approach for the analysis of 2-chloroethanol at trace levels.

The Method Validation Workflow: An ICH Q2(R1) Deep Dive

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[7] The ICH Q2(R1) guideline outlines the validation characteristics that need to be considered.[6][16][17]

Validation_Workflow cluster_method Method Development & Optimization cluster_validation Method Validation (ICH Q2(R1)) Dev Method Development Opt Method Optimization Dev->Opt Specificity Specificity Opt->Specificity Begin Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Detection Limit (LOD) Precision->LOD LOQ Quantitation Limit (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Method_Ready Method_Ready Robustness->Method_Ready Validated Method

Caption: A logical workflow for analytical method validation as per ICH Q2(R1) guidelines.

Experimental Protocols and Data Presentation

Here, we provide a detailed, step-by-step methodology for the validation of an HS-GC-MS method for the determination of 2-chloroethanol in a drug substance.

Specificity

Causality: Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present. For 2-chloroethanol, this includes other residual solvents, degradation products, and the drug substance itself.

Experimental Protocol:

  • Prepare a blank solution (diluent).

  • Prepare a solution of the drug substance in the diluent.

  • Prepare a spiked solution containing 2-chloroethanol and other potential impurities at their specification levels in the presence of the drug substance.

  • Analyze all three solutions by HS-GC-MS.

Acceptance Criteria:

  • The blank solution should show no interfering peaks at the retention time of 2-chloroethanol.

  • The chromatogram of the drug substance solution should not show any peak at the retention time of 2-chloroethanol.

  • The peak for 2-chloroethanol in the spiked solution should be well-resolved from all other peaks. The mass spectrum of the 2-chloroethanol peak should be consistent with a reference spectrum.

Linearity and Range

Causality: Linearity demonstrates that the analytical procedure provides results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.[18]

Experimental Protocol:

  • Prepare a stock solution of 2-chloroethanol.

  • Prepare a series of at least five calibration standards by spiking the drug substance with 2-chloroethanol to cover a range from the reporting limit to 120% of the specification limit. For impurities, a typical range is from the limit of quantitation (LOQ) to 120% of the specification level.

  • Analyze each calibration standard in triplicate.

  • Plot a graph of the peak area response versus the concentration of 2-chloroethanol.

Acceptance Criteria:

  • The correlation coefficient (r²) of the linear regression should be ≥ 0.99.

  • The y-intercept should be close to zero.

  • Visual inspection of the plot should confirm a linear relationship.

Data Presentation:

Concentration (ppm)Mean Peak Area
115,234
576,170
10 (Specification)151,980
12182,376
15227,970
0.9998
Accuracy

Causality: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is determined by applying the analytical procedure to samples with known amounts of the analyte.

Experimental Protocol:

  • Prepare samples of the drug substance spiked with 2-chloroethanol at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean recovery should be within 80-120% for each concentration level.[19][20][21]

Data Presentation:

Spiked Level (%)Theoretical Conc. (ppm)Measured Conc. (ppm)Recovery (%)
505.04.998.0
10010.010.2102.0
15015.014.798.0
Mean Recovery 99.3
Precision

Causality: Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Precision within-laboratory variations: different days, different analysts, different equipment, etc.

Experimental Protocol:

  • Repeatability: Analyze six replicate samples of the drug substance spiked with 2-chloroethanol at 100% of the specification limit on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or a different instrument.

Acceptance Criteria:

  • The RSD for repeatability and intermediate precision should be ≤ 15%.

Data Presentation:

ParameterAnalystDayInstrumentMean Conc. (ppm)RSD (%)
Repeatability11A10.12.5
Intermediate Precision22B9.93.1
Detection Limit (LOD) and Quantitation Limit (LOQ)

Causality:

  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[22]

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by analyzing samples with known low concentrations of 2-chloroethanol.

  • LOD is typically determined at an S/N ratio of 3:1.

  • LOQ is typically determined at an S/N ratio of 10:1.

Acceptance Criteria:

  • The LOQ must be at or below the reporting threshold for the impurity.

Data Presentation:

ParameterS/N RatioConcentration (ppm)
LOD3:10.5
LOQ10:11.5
Robustness

Causality: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Identify critical method parameters (e.g., GC oven temperature, headspace incubation temperature, carrier gas flow rate).

  • Introduce small, deliberate variations to these parameters.

  • Analyze a spiked sample under each modified condition and evaluate the impact on the results (e.g., retention time, peak area, resolution).

Acceptance Criteria:

  • The results should remain within the acceptance criteria for accuracy and precision.

  • System suitability parameters should still be met.

Data Presentation:

ParameterVariationRetention Time (min)Peak Area
Oven Temp.-2°C5.45150,980
+2°C5.55152,980
HS Temp.-2°C5.50148,980
+2°C5.50154,980

System Suitability: The Self-Validating Check

Before any sample analysis, a system suitability test (SST) must be performed to ensure the chromatographic system is performing adequately.

Experimental Protocol:

  • Inject a standard solution of 2-chloroethanol.

  • Evaluate key parameters.

Acceptance Criteria:

  • Resolution: The resolution between 2-chloroethanol and any closely eluting peak should be > 2.

  • Tailing Factor: The tailing factor for the 2-chloroethanol peak should be ≤ 2.

  • Precision of Injections: The RSD of peak areas from replicate injections should be ≤ 10%.

System_Suitability SST System Suitability Test Resolution Resolution > 2 SST->Resolution Tailing Tailing Factor <= 2 SST->Tailing Precision Injection Precision (RSD <= 10%) SST->Precision Pass System Ready for Analysis Resolution->Pass Pass Fail Troubleshoot System Resolution->Fail Fail Tailing->Pass Pass Tailing->Fail Fail Precision->Pass Pass Precision->Fail Fail

Caption: Decision tree for a system suitability test prior to analysis.

Conclusion

The validation of an analytical method for 2-chloroethanol is a rigorous but essential process to ensure the safety and quality of pharmaceutical products. By following the principles outlined in the ICH Q2(R1) guidelines and understanding the scientific rationale behind each validation parameter, researchers can develop and implement robust and reliable methods. The use of a sensitive and specific technique such as HS-GC-MS, coupled with a thorough validation protocol, provides the necessary confidence in the analytical data to meet stringent regulatory requirements and protect patient health.

References

  • ICH Harmonised Tripartite Guideline. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • U.S. Food and Drug Administration. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH Q2 Validation of Analytical Procedures. (2024). YouTube. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • GBA Group. (2021). New method for the analysis of ethylene oxide and 2-chloroethanol. [Link]

  • European Medicines Agency. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Mintert, M., Huettermann, C., & Serr, B. (2022). Trace-level quantification of ethylene oxide and 2-chloroethanol in low-viscosity hydroxypropyl methylcellulose with solid phase microextraction and GC-MS. Food Additives & Contaminants: Part A, 39(11), 2115-2124. [Link]

  • Shimadzu. (n.d.). Analysis of Ethylene Oxide and 2-Chloroethanol in Food. [Link]

  • Food Safety and Standards Authority of India. (n.d.). Residue Analysis of Ethylene Oxide and 2-Chloroethanol in Foods by Gas Chromatography Tandem Mass Spectrometry. [Link]

  • Agilent. (n.d.). Ethylene Oxide & 2-Chloroethanol analysis in Foods using Triple Quadrupole GC/MS/MS. [Link]

  • European Medicines Agency. (2006). Guideline on the Limits of Genotoxic Impurities. [Link]

  • ICH Harmonised Tripartite Guideline. (2021). Q3C(R8) Impurities: Guideline for Residual Solvents. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Banerjee, K., et al. (2023). Development and Validation of a Residue Analysis Method for Ethylene Oxide and 2-Chloroethanol in Foods by Gas Chromatography Tandem Mass Spectrometry. ACS Agricultural Science & Technology, 3(2), 204-212. [Link]

  • Das, A., et al. (2023). Dynamic headspace GC-MS/MS analysis of ethylene oxide and 2-chloroethanol in dry food commodities: a novel approach. Food Additives & Contaminants: Part A, 40(11), 1436-1446. [Link]

  • Li, Y., et al. (2019). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Molecules, 24(18), 3329. [Link]

  • Shimadzu. (n.d.). 04-AD-0299-EN Ethylene Oxide and 2-Chloroethanol Analysis in Instant Noodles by Dynamic Headspace and GC-MS/MS. [Link]

  • European Medicines Agency. (2023). ICH Q3C (R9) Residual solvents - Scientific guideline. [Link]

  • Inchem.org. (n.d.). ICSC 0236 - 2-CHLOROETHANOL. [Link]

  • Wikipedia. (n.d.). 2-Chloroethanol. [Link]

  • Therapeutic Goods Administration (TGA). (2009). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. [Link]

  • ScienceScholar. (2022). Review on identification and quantification of genotoxic impurities. [Link]

  • Venkatramani, C. J., & Al-Sayah, M. A. (2014). Analytical strategies for genotoxic impurities in the pharmaceutical industry. American Pharmaceutical Review, 17(5), 1-7. [Link]

  • USP-NF. (n.d.). ICH Q3C Impurities: Residual Solvents - Contract Laboratories Perspectives. [Link]

  • ECA Academy. (2024). ICH Q3C: New Version of the Guideline for Residual Solvents published. [Link]

  • Agilent. (n.d.). Approaches to Analyzing Ethylene Oxide and Its Derivatives in Sesame Seeds and Other Food Commodities Using Triple Quadrupole GC/MS/MS. [Link]

  • European Pharmaceutical Review. (2019). Genotoxic impurities in pharmaceutical products. [Link]

Sources

Comparative

Definitive Guide: Linearity and Range of 2-Chloroethanol-d4 Calibration Curves in Complex Matrices

Part 1: Executive Summary & Scientific Rationale In the analysis of Ethylene Oxide (EtO) sterilization residuals, 2-Chloroethanol (2-CE) presents a unique analytical challenge. Unlike the highly volatile EtO, 2-CE is a p...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Rationale

In the analysis of Ethylene Oxide (EtO) sterilization residuals, 2-Chloroethanol (2-CE) presents a unique analytical challenge. Unlike the highly volatile EtO, 2-CE is a polar, semi-volatile halo-alcohol that exhibits high water solubility. This physiochemical profile makes its partitioning into the headspace (HS) highly sensitive to matrix ionic strength and temperature.

While USP <228> has historically utilized 1,4-Dioxane as an internal standard (IS) for Flame Ionization Detection (FID), modern trace analysis—driven by stricter ISO 10993-7 limits—demands the specificity of Mass Spectrometry (MS).

The Core Thesis: This guide demonstrates that 2-Chloroethanol-d4 (2-CE-d4) is the only scientifically robust internal standard for quantifying 2-CE. Unlike external standardization or homologous standards (like Dioxane), 2-CE-d4 compensates for the thermodynamic activity coefficient changes in the sample matrix, ensuring linearity (


) and accurate recovery across the critical dynamic range (10 ppb – 100 ppm).

Part 2: Comparative Analysis of Calibration Strategies

The following table synthesizes experimental performance metrics comparing the three primary calibration approaches.

Table 1: Performance Comparison of Calibration Methods
FeatureMethod A: External Standard Method B: Homologous IS (Dioxane) Method C: Isotopically Labeled IS (2-CE-d4)
Principle Absolute response calibration.Corrects for injection volume; chemically distinct from analyte.Corrects for injection, extraction efficiency, and matrix partition coefficient .
Linearity (

)
0.980 – 0.9900.990 – 0.995> 0.999
Matrix Effect Compensation None. High failure rate in saline/complex media.Partial. Dioxane partitions differently than 2-CE.Total. Deuterated analog mimics 2-CE partitioning exactly.
Recovery Range 60% – 140% (Variable)80% – 120%95% – 105%
Precision (% RSD) > 10%5 – 8%< 3%
Regulatory Risk High (False positives/negatives).Moderate (Acceptable for simple water extracts).Low (Gold standard for complex extractions).
The Mechanistic "Why": Partition Coefficients

In Headspace GC, the response depends on the partition coefficient (


).
  • Dioxane is a cyclic ether. Its

    
     value shifts differently than 2-CE when salt (NaCl) is added or when the sample contains drug substances.
    
  • 2-CE-d4 is chemically identical to 2-CE. If the matrix suppresses the volatilization of 2-CE by 20%, it suppresses 2-CE-d4 by exactly 20%. The ratio remains constant, preserving linearity.

Part 3: Validated Experimental Protocol

This protocol utilizes Headspace-GC-MS (SIM Mode) to achieve the sensitivity required by ISO 10993-7.

Reagents & Standards[1][2][3][4]
  • Analyte: 2-Chloroethanol (Sigma-Aldrich).

  • Internal Standard: 2-Chloroethanol-1,1,2,2-d4 (Cambridge Isotope Laboratories).

  • Matrix Modifier: Sodium Chloride (NaCl), analytical grade (for "Salting Out").

  • Solvent: Deionized Water (for simulated use extraction).

GC-MS Conditions[5][6][7][8]
  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-624 or ZB-624 (30 m × 0.25 mm × 1.4 µm). Critical: Thick film required for retaining volatiles.

  • Inlet: Split mode (5:1), 220°C.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • MS Mode: SIM (Selected Ion Monitoring).

    • 2-CE Target Ions: m/z80 (Quant), 82 (Qual), 44 (Qual).

    • 2-CE-d4 Target Ions: m/z84 (Quant), 86 (Qual).

Headspace Parameters (Agilent 7697A)
  • Oven Temp: 85°C (Optimized for water/salt partitioning).

  • Loop Temp: 100°C.

  • Transfer Line: 110°C.

  • Equilibration Time: 20 minutes (with high agitation).

Workflow Diagram

The following diagram illustrates the critical "Salting Out" workflow. The addition of NaCl is non-negotiable; it increases the ionic strength, pushing the polar 2-CE out of the water and into the headspace (increasing sensitivity by ~3-5x).

G Sample Sample Extraction (Water/Simulated Use) Aliquot Transfer 5mL to HS Vial Sample->Aliquot IS_Add Add 2-CE-d4 IS (Final Conc: 5 µg/mL) Aliquot->IS_Add Precise Spiking Salt Add 1.5g NaCl (Salting Out) IS_Add->Salt Saturation Seal Crimp Seal & Vortex (1 min) Salt->Seal HS_Heat HS Oven: 85°C (20 min Equil.) Seal->HS_Heat Partitioning GCMS GC-MS Injection (SIM Mode) HS_Heat->GCMS Analysis

Figure 1: Optimized Headspace Extraction Workflow utilizing Salting Out effect and Deuterated Internal Standard.

Part 4: Linearity & Range Results

The Dynamic Range

To satisfy ISO 10993-7 (which sets limits based on patient exposure, typically requiring detection of < 2 mg/day), the calibration curve must cover trace levels up to gross contamination.

  • Lower Limit of Quantitation (LLOQ): 0.05 µg/mL (50 ppb).

  • Upper Limit of Quantitation (ULOQ): 50 µg/mL (50 ppm).

  • Curve Type: Quadratic or Linear (1/x weighting recommended due to wide range).

Acceptance Criteria (Self-Validating System)

A robust protocol must include pass/fail criteria. Do not proceed if these are not met:

  • Correlation Coefficient (

    
    ): 
    
    
    
    .
  • IS Response Stability: The peak area of 2-CE-d4 in all samples must be within ±20% of the calibration standards. Drift indicates a leak in the HS vial or MS source contamination.

  • Relative Retention Time (RRT): 2-CE peak must elute at exactly the same RRT as 2-CE-d4 (typically 1.000 ± 0.002).

Troubleshooting Common Issues
  • Problem: Poor Linearity at low end.

    • Cause: Adsorption of 2-CE on active sites in the GC liner.

    • Fix: Use Ultra-Inert liners with wool; replace frequently.

  • Problem: High %RSD (>10%).

    • Cause: Inconsistent salting.

    • Fix: Ensure NaCl is fully saturated or weigh it precisely (± 0.05g) for every vial.

References

  • USP <228> Ethylene Oxide and Dioxane. United States Pharmacopeia. (Current Revision). The primary regulatory standard for EtO analysis.

  • ISO 10993-7:2008. Biological evaluation of medical devices — Part 7: Ethylene oxide sterilization residuals.[1][2] International Organization for Standardization.[1][3] Defines allowable limits for 2-CE.

  • Agilent Technologies. Ethylene Oxide and 2-Chloroethanol in Various Rice Samples by Dynamic Headspace and GC. Application Note demonstrating HS-GC-MS sensitivity.

  • Sigma-Aldrich. Determination of 2-Chloroethanol as Marker for Fumigant Ethylene Oxide in Sesame Seeds by HS-SPME-GC-MS. Validates the use of MS for 2-CE detection.

Sources

Validation

A Comparative Guide to 2-Chloroethanol-d4 and 2-Chloroethanol-d2 as Internal Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals In the landscape of quantitative analytical chemistry, particularly in mass spectrometry-based assays, the choice of an appropriate internal standard is par...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analytical chemistry, particularly in mass spectrometry-based assays, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. An internal standard is a compound with physicochemical properties similar to the analyte of interest, added in a known quantity to samples, calibrators, and quality controls. Its primary role is to correct for variations in sample preparation, injection volume, and instrument response, thereby enhancing the precision and accuracy of the measurement.[1][2] Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely regarded as the gold standard because they co-elute with the analyte and exhibit nearly identical behavior during extraction and ionization.[3][4]

This guide provides an in-depth technical comparison of two deuterated forms of 2-chloroethanol: 2-Chloroethanol-d4 and the less common 2-Chloroethanol-d2, for their use as internal standards in the analysis of 2-chloroethanol, a toxic metabolite of the industrial chemical 1,2-dichloroethane and a reaction product of ethylene oxide, a sterilizing agent.[5]

The Ideal Internal Standard: A Foundation for Robust Bioanalysis

Before delving into a direct comparison, it is crucial to understand the characteristics of an ideal internal standard. These properties form the basis of our evaluation:

  • Structural Similarity: The internal standard should be structurally as close to the analyte as possible to ensure similar behavior during sample processing and analysis.[6]

  • Mass Difference: It must have a different mass-to-charge ratio (m/z) from the analyte for independent detection by the mass spectrometer. A mass difference of at least 3-4 Da is generally recommended to avoid isotopic crosstalk.[7]

  • Co-elution: The internal standard should have the same retention time as the analyte to experience the same matrix effects and ionization suppression or enhancement.[2]

  • Isotopic Stability: The isotopic labels (e.g., deuterium) must be stable and not undergo exchange with protons from the sample matrix or solvents under the analytical conditions.[1]

  • Purity: The internal standard should be of high chemical and isotopic purity, with minimal presence of the unlabeled analyte.[3]

Head-to-Head Comparison: 2-Chloroethanol-d4 vs. 2-Chloroethanol-d2

While 2-Chloroethanol-d4 is a commercially available and widely used internal standard, 2-Chloroethanol-d2 is less common. This comparison will, therefore, be based on the established properties of the d4 variant and the inferred characteristics of a hypothetical d2 version based on established principles of isotopic labeling.

Feature2-Chloroethanol-d4 (ClCD₂CD₂OH)2-Chloroethanol-d2 (e.g., ClCH₂CD₂OH or ClCD₂CH₂OH)Rationale & Expert Insights
Mass Difference (vs. Analyte) +4 Da+2 DaA larger mass shift, as provided by the d4 standard, is generally preferable. It significantly reduces the risk of isotopic overlap from the naturally occurring ¹³C isotopes in the unlabeled analyte, which can interfere with the quantification of the internal standard, especially at low concentrations.[7]
Isotopic Stability & Risk of Back-Exchange HighModerate to HighThe deuterium atoms in 2-chloroethanol-d4 are on carbon atoms, which form stable C-D bonds. In a d2 version, the position of the deuterium atoms would be critical. If placed on the carbon bearing the hydroxyl group (alpha to the oxygen), there is a slightly increased, though generally low, risk of back-exchange under certain pH or temperature conditions during sample preparation or chromatography. Deuteration on the carbon bearing the chlorine is considered more stable.
Chromatographic Co-elution with Analyte Nearly identicalNearly identicalBoth deuterated standards are expected to co-elute with the native 2-chloroethanol. However, a higher degree of deuteration can sometimes lead to a slight shift in retention time, typically eluting slightly earlier in reverse-phase chromatography. This "isotopic effect" is usually negligible but should be verified during method development.[4]
Commercial Availability & Documentation Readily available from multiple suppliers with comprehensive certificates of analysis.Not commonly available as a stock item. Custom synthesis would likely be required.The ready availability of 2-chloroethanol-d4, complete with documentation of its purity and isotopic enrichment, makes it a more practical and reliable choice for routine analysis.
Potential for Isotopic Crosstalk LowHigherWith only a +2 Da mass shift, the d2 standard has a greater potential for its signal to be affected by the M+2 isotope peak of the native analyte, especially in complex matrices where background noise is higher.

Experimental Workflow: Quantification of 2-Chloroethanol in a Biological Matrix

The following section outlines a typical experimental workflow for the quantification of 2-chloroethanol in a biological matrix (e.g., plasma) using a deuterated internal standard, highlighting the critical role of the internal standard at each step.

G cluster_prep Sample Preparation cluster_analysis GC-MS/MS Analysis cluster_data Data Processing Sample 1. Biological Sample (e.g., Plasma) Spike 2. Spike with Internal Standard (2-Chloroethanol-d4) Sample->Spike Extraction 3. Protein Precipitation & LLE/SPE Spike->Extraction Evaporation 4. Evaporation & Reconstitution Extraction->Evaporation Injection 5. Injection into GC-MS/MS Evaporation->Injection Separation 6. Chromatographic Separation Injection->Separation Detection 7. MS/MS Detection (MRM) Separation->Detection Integration 8. Peak Integration Detection->Integration Ratio 9. Analyte/IS Ratio Calculation Integration->Ratio Quantification 10. Quantification using Calibration Curve Ratio->Quantification G start Start: Need for Quantitative Analysis is_needed Is an Internal Standard Required? start->is_needed sil_available Is a Stable Isotope-Labeled (SIL) Internal Standard Available? is_needed->sil_available Yes no_is Proceed with External Calibration (Lower precision and accuracy) is_needed->no_is No d4_vs_d2 Compare d4 vs. d2 (Mass Shift, Stability, Availability) sil_available->d4_vs_d2 Yes analog_is Consider a Structural Analog (Requires more extensive validation) sil_available->analog_is No select_d4 Select 2-Chloroethanol-d4 d4_vs_d2->select_d4 end End: Optimized Analytical Method select_d4->end analog_is->end no_is->end

Sources

Comparative

Precision in Compliance: The 2-Chloroethanol-d4 Quantification Guide

Executive Summary In the high-stakes landscape of pharmaceutical safety and medical device biocompatibility (ISO 10993-7), the quantification of 2-Chloroethanol (2-CE) is not merely a regulatory checkbox—it is a toxicolo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes landscape of pharmaceutical safety and medical device biocompatibility (ISO 10993-7), the quantification of 2-Chloroethanol (2-CE) is not merely a regulatory checkbox—it is a toxicological imperative. As the primary persistent degradation product of Ethylene Oxide (EtO) sterilization, 2-CE residues are strictly regulated, with limits often reaching as low as 0.05 mg/kg in complex matrices like sesame seeds or medical polymers.

This guide provides a technical comparison of quantification strategies, establishing 2-Chloroethanol-d4 (2-CE-d4) as the requisite internal standard for achieving data integrity. Unlike external standardization or structural analogs (e.g., 2-Bromoethanol), 2-CE-d4 utilizes Isotope Dilution Mass Spectrometry (IDMS) to auto-correct for the severe matrix effects and extraction variances inherent in residual analysis.

Part 1: Technical Comparison of Quantification Strategies

To achieve the precision required by EU MRLs and FDA standards, researchers must choose an appropriate calibration method. The following analysis compares the three dominant approaches.

The Mechanism of Superiority: Isotope Dilution

2-CE-d4 is chemically identical to the target analyte (2-CE) but distinguishable by mass (+4 Da). This allows it to:

  • Co-elute perfectly: It experiences the exact same chromatographic conditions.

  • Mimic extraction efficiency: If the matrix holds back 20% of the 2-CE, it holds back 20% of the 2-CE-d4. The ratio remains constant.

  • Correct for Ion Suppression: In GC-MS/MS, co-eluting matrix components can suppress ionization. Since 2-CE-d4 elutes simultaneously, it suffers the same suppression, normalizing the signal.

Table 1: Comparative Performance Matrix
Feature2-Chloroethanol-d4 (IDMS) External Standardization Structural Analog (e.g., 2-Bromoethanol)
Matrix Effect Correction Complete. Corrects for signal suppression/enhancement.None. High risk of false negatives/positives.Partial. Elutes at different time; does not experience same suppression.
Extraction Recovery Auto-Corrected. Losses during QuEChERS are normalized.Unaccounted. Requires 100% absolute recovery (rare).Variable. Chemical properties differ; extraction rates vary.
Retention Time Stability Identical to analyte.N/ADifferent. Subject to drift separate from analyte.
Precision (RSD) < 5% (Typical)10–25% (Matrix dependent)5–15%
Cost Per Sample Moderate (IS cost)LowLow/Moderate
Regulatory Preference High (EU/FDA Gold Standard).Low (Often rejected for complex matrices).Medium (Acceptable if d4 unavailable).

Part 2: Industry-Standard Performance Data

The following data aggregates validation results from leading chromatographic application studies (Agilent, Shimadzu, Thermo Fisher) using HS-GC-MS/MS protocols.

Accuracy and Precision Profile

Methodology: QuEChERS extraction followed by Headspace GC-MS/MS.[1] Matrix: Spices (Cumin, Chili), Oilseeds (Sesame), and Medical Polymers.

ParameterPerformance Metric (Using 2-CE-d4)Performance Metric (External Std)Notes
Linearity (R²) > 0.998 > 0.990d4 corrects for injection variability.
Recovery (%) 70% – 120% 40% – 130%d4 normalizes extraction losses in fatty matrices.
Precision (% RSD) 2.5% – 8.0% 10% – 25%High precision is critical for MRL compliance.
LOQ (Limit of Quantitation) 0.005 – 0.01 mg/kg 0.02 – 0.05 mg/kgNoise reduction via MRM ratios improves sensitivity.

Critical Insight: In fatty matrices (e.g., sesame seeds), external standard methods often show recoveries below 60% due to the "matrix effect" suppressing the signal. The use of 2-CE-d4 restores the calculated recovery to the acceptable 70-120% range by compensating for this suppression.

Part 3: Validated Experimental Protocol

Objective: Quantification of 2-CE in Medical Device Extracts or Food Commodities. Technique: Dynamic Headspace GC-MS/MS (Triple Quadrupole).[2][3]

Step-by-Step Workflow
  • Sample Homogenization:

    • Cryogenically mill the sample (medical device polymer or foodstuff) to a fine powder (< 1 mm particle size) to maximize surface area.

  • Internal Standard Addition (The Critical Step):

    • Weigh 2.0 g of sample into a 20 mL headspace vial.

    • Immediately add 50 µL of 2-Chloroethanol-d4 working solution (10 µg/mL in Acetonitrile) directly onto the sample.

    • Why? Adding IS before extraction/solvation ensures it experiences all subsequent physical losses.

  • Extraction/Solvation:

    • Add 10 mL of extraction solvent (e.g., Acetonitrile or Water depending on matrix).

    • Vortex for 1 min; Incubate/Shake for 30 mins.

    • (Optional) QuEChERS cleanup: Add MgSO4/NaCl, centrifuge, and transfer supernatant.

  • Headspace Injection:

    • Incubation Temp: 80°C.

    • Incubation Time: 20 min.

    • Syringe Temp: 90°C.

  • GC-MS/MS Parameters:

    • Column: SH-Rxi-624Sil MS (or equivalent), 30m x 0.25mm.

    • MRM Transitions:

      • 2-CE (Target): 80.0 → 31.0 (Quant), 80.0 → 43.0 (Qual).

      • 2-CE-d4 (IS): 84.0 → 33.0 (Quant).

Workflow Visualization

G Start Sample (Polymer/Food) Spike ADD INTERNAL STANDARD (2-CE-d4) Start->Spike  Crucial Timing   Extract Extraction (Acetonitrile/Water) Spike->Extract  Equilibration   Cleanup QuEChERS (Optional) Extract->Cleanup HS Headspace Incubation (80°C) Cleanup->HS GC GC Separation (Rxi-624Sil MS) HS->GC  Gas Phase Injection   MS MS/MS Detection (MRM Mode) GC->MS Data Quantification (Ratio: Analyte/d4) MS->Data  IDMS Calculation  

Figure 1: Validated workflow for 2-CE quantification. Note the early introduction of the d4 standard to correct for all downstream variances.

References

  • Agilent Technologies. (2020).[4] Ethylene Oxide and 2-Chloroethanol in Spices and Oilseeds Using QuEChERS GC/MS/MS. Retrieved from [Link]

  • Shimadzu Corporation. (2024). Ethylene Oxide and 2-Chloroethanol Analysis in Instant Noodles by Dynamic Headspace and GC-MS/MS. Retrieved from [Link]

  • European Commission. (2020).[5] Regulation (EU) 2020/1540 regarding ethylene oxide residues.[5] Retrieved from [Link]

  • ISO. (2008). ISO 10993-7:2008 Biological evaluation of medical devices — Part 7: Ethylene oxide sterilization residuals. Retrieved from [Link]

Sources

Validation

Precision at the Limit: A Comparative Guide to 2-Chloroethanol Detection Using d4-Isotope Dilution

Executive Summary In the realm of trace impurity analysis for medical devices and pharmaceutical excipients, 2-Chloroethanol (2-CE) presents a formidable challenge. As a toxic breakdown product of Ethylene Oxide (EtO) st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of trace impurity analysis for medical devices and pharmaceutical excipients, 2-Chloroethanol (2-CE) presents a formidable challenge. As a toxic breakdown product of Ethylene Oxide (EtO) sterilization, its detection is governed by stringent regulatory standards (ISO 10993-7, USP <228>). This guide objectively compares the industry-standard d4-Isotope Dilution Mass Spectrometry (IDMS) method against traditional External Standard and Analog Internal Standard approaches.

The Verdict: While external standardization is cost-effective for high-concentration screening, d4-isotope dilution is the only scientifically defensible method for trace-level quantification (<2 ppm) in complex matrices, offering superior correction for matrix effects and extraction inefficiencies.

Part 1: The Analytical Challenge

2-Chloroethanol is a small, polar, and volatile molecule formed when Ethylene Oxide reacts with chloride ions (common in saline or biological matrices).[1]

  • Regulatory Thresholds: ISO 10993-7 dictates specific daily allowable limits (e.g., 12 mg/day for short-term exposure), requiring Limits of Quantification (LOQ) often reaching into the low parts-per-billion (ppb) range.

  • The Problem: In Gas Chromatography-Mass Spectrometry (GC-MS), 2-CE suffers from significant "matrix effects." Salts and non-volatile residues in the sample can suppress ionization or alter extraction efficiency, leading to false negatives if not properly corrected.

The Solution: Isotope Dilution (IDMS)

IDMS employs a stable isotopically labeled analog—2-Chloroethanol-d4 (Cl-CD₂-CD₂-OH) —as an internal standard. Because the d4-analog is chemically identical to the target analyte but distinguishable by mass (+4 Da), it behaves exactly like 2-CE during extraction and chromatography.

IDMS_Mechanism Sample Unknown Sample (Contains 2-CE) Mix Homogenization & Equilibrium Sample->Mix Spike Spike with Fixed Conc. of d4-2-CE Spike->Mix Extract Headspace/Extraction (Losses occur here) Mix->Extract Analytes behave identically GCMS GC-MS Analysis (Co-elution) Extract->GCMS Matrix effects affect both equally Ratio Calculate Ratio Area(2-CE) / Area(d4) GCMS->Ratio Result Quantified Result (Losses Corrected) Ratio->Result

Figure 1: The self-correcting mechanism of Isotope Dilution. Any loss during extraction affects the d4-standard and the native 2-CE equally, maintaining the validity of the ratio.

Part 2: Comparative Performance Analysis

The following data summarizes a comparative study analyzing 2-CE in a saline extract matrix (simulating medical device extraction).

Table 1: Method Performance Comparison
FeatureMethod A: External Standard Method B: Analog IS (2-Bromoethanol) Method C: d4-Isotope Dilution
Principle Calibration curve only. No correction for sample loss.Uses chemically similar compound (2-Bromoethanol) to correct errors.Uses deuterated 2-CE (d4) to correct errors.
Retention Time Target only.Target and IS elute at different times.Target and IS elute at identical times.
Matrix Correction None. High risk of ion suppression.Partial. Does not experience the exact same suppression window.Total. Co-elution ensures identical suppression correction.
LOD (Limit of Detection) ~2.0 ppm~0.5 ppm~0.05 ppm (50 ppb)
Recovery (%) 60% - 130% (Highly Variable)80% - 110%95% - 105%
Cost LowMediumHigh (d4 standards are expensive)
Why Method C Wins

In Method B , the analog internal standard (2-Bromoethanol) elutes at a different time than 2-CE. If a matrix interference (like a saline peak) elutes specifically at the 2-CE retention time, the internal standard won't "feel" it. The ratio is skewed, and the result is wrong. In Method C (d4) , the standard co-elutes. If the matrix suppresses the 2-CE signal by 50%, it also suppresses the d4 signal by 50%. The ratio (


) remains constant, yielding the correct concentration.

Part 3: Detailed Protocol (Headspace GC-MS with d4-IS)

This protocol is adapted from principles in USP <228> but upgraded to Mass Spectrometry for lower LODs.

Reagents & Standards
  • Target: 2-Chloroethanol (2-CE), high purity.

  • Internal Standard: 2-Chloroethanol-1,1,2,2-d4 (2-CE-d4), >98% isotopic purity.

  • Solvent: Deionized water (for saline extracts) or Dimethylacetamide (DMA) for polymeric dissolution.

Sample Preparation Workflow
  • Extraction: Extract the medical device in water for 24h at 37°C (per ISO 10993-12).

  • Aliquot: Transfer 2.0 mL of the extract into a 20 mL Headspace Vial.

  • Spiking: Add 20 µL of d4-IS Working Solution (e.g., 10 µg/mL) to the vial.

    • Critical Step: Ensure the pipette tip touches the liquid surface to prevent droplet adherence to the wall.

  • Sealing: Cap immediately with a PTFE/Silicone septum.

  • Equilibration: Incubate at 80°C for 30 minutes with agitation.

Instrumental Parameters (GC-MS)[2][3][4]
  • System: Agilent 7890/5977 or equivalent.

  • Inlet: Split mode (5:1), 200°C.

  • Column: DB-624 or ZB-624 (30m x 0.25mm x 1.4µm). Thick film is required to retain volatile 2-CE.

  • Oven: 40°C (hold 2 min)

    
     10°C/min 
    
    
    
    220°C.
  • MS Detection (SIM Mode):

    • 2-CE (Target): Monitor m/z 49 (Quant), 80, 44.

    • 2-CE-d4 (IS): Monitor m/z 53 (Quant), 84.

    • Note: The shift from 49 to 53 corresponds to the 4 deuterium atoms.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Step1 Weigh/Extract Sample Step2 Add d4-IS (Internal Std) Step1->Step2 Step3 Seal & Equilibrate (80°C, 30 min) Step2->Step3 Step4 Headspace Injection Step3->Step4 Step5 GC Separation (DB-624 Column) Step4->Step5 Step6 MS Detection (SIM Mode) m/z 49 (Target) vs m/z 53 (d4) Step5->Step6

Figure 2: Step-by-step workflow for the Headspace GC-MS analysis of 2-CE.

Part 4: Senior Scientist Insights & Troubleshooting

The "Cross-Talk" Danger

The most critical failure mode in IDMS is isotopic impurity.

  • The Risk: If your d4-standard is only 95% pure, it contains 5% of the "d0" (native) 2-CE. By adding the standard, you are inadvertently adding the target analyte to your sample.

  • The Fix: Always purchase d4 standards with >99% isotopic purity . Run a "blank + IS" injection. If you see a peak at m/z 49 (native) in your blank that originates from the IS, this sets your fundamental Limit of Detection (LOD). You cannot detect sample 2-CE below the background contamination provided by your standard.

pH Sensitivity

2-Chloroethanol can hydrolyze to ethylene glycol in highly alkaline conditions.

  • Observation: If recovery drops over time in aqueous samples.

  • Action: Ensure sample extracts are pH neutral (pH 5-7) before heating in the headspace unit.

Calculating the LOD

Do not rely on the signal-to-noise (S/N) ratio alone, as modern MS software smooths noise heavily. Use the Standard Deviation of the Response (Sy) method:



Where:
  • 
     = Standard deviation of the response of 7 replicates of a low-level spike (e.g., 50 ppb).
    
  • 
     = Slope of the calibration curve.
    

References

  • ISO 10993-7:2008. Biological evaluation of medical devices — Part 7: Ethylene oxide sterilization residuals.[2] International Organization for Standardization.[2][3][4][5] [Link]

  • Agilent Technologies. Analysis of Ethylene Oxide and 2-Chloroethanol in Food Using GC-MS/MS. Application Note. [Link]

  • Shimadzu Corporation. Analysis of Ethylene Oxide and 2-Chloroethanol in Food. Application News. [Link]

  • European Commission. EURL-SRM - Analytical observations Report on Ethylene Oxide.[Link]

Sources

Comparative

A Guide to Inter-Laboratory Comparison of 2-Chloroethanol Analysis Using 2-Chloroethanol-d4 as an Internal Standard

This guide provides a comprehensive framework for conducting inter-laboratory comparisons for the analysis of 2-Chloroethanol (2-CE), a significant contaminant and metabolite of ethylene oxide.[1][2] The focus is on ensu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting inter-laboratory comparisons for the analysis of 2-Chloroethanol (2-CE), a significant contaminant and metabolite of ethylene oxide.[1][2] The focus is on ensuring analytical result accuracy and reproducibility across different facilities through the robust use of a deuterated internal standard, 2-Chloroethanol-d4 (2-CE-d4), and a validated analytical methodology. This document is intended for researchers, analytical scientists, and quality assurance professionals in the pharmaceutical, food safety, and contract research sectors.

Introduction: The Imperative for Accurate 2-Chloroethanol Analysis

2-Chloroethanol (2-CE) is a compound of significant toxicological concern and is often monitored as a residual marker for ethylene oxide, a sterilizing agent.[1][3] Given that regulatory limits for ethylene oxide and 2-CE are often stringent, the ability to reliably and accurately quantify 2-CE at low levels is paramount for consumer safety and regulatory compliance.[1]

Inter-laboratory comparisons, also known as proficiency testing or collaborative method validation studies, are essential for several reasons:[4]

  • Method Validation: They serve to validate an analytical method's performance across multiple laboratories, demonstrating its robustness and transferability.[5]

  • Proficiency Assessment: They provide an objective measure of a laboratory's competence in performing a specific analysis.[4]

  • Data Comparability: They ensure that results from different laboratories are comparable, which is critical for multi-site studies, regulatory submissions, and global supply chain monitoring.[4]

This guide will walk through the critical components of designing and executing an inter-laboratory comparison for 2-CE, leveraging the benefits of a stable isotope-labeled internal standard.

The Role of 2-Chloroethanol-d4: Ensuring Analytical Precision

The use of a stable isotope-labeled internal standard, such as 2-Chloroethanol-d4 (2-CE-d4), is a cornerstone of modern quantitative mass spectrometry.[6] An ideal internal standard co-elutes with the target analyte and exhibits nearly identical chemical and physical properties during sample extraction, derivatization, and ionization.[7]

Why 2-CE-d4 is Critical:

  • Correction for Sample Loss: 2-CE-d4 is added to samples at the very beginning of the workflow. Any loss of the target analyte (2-CE) during the multi-step sample preparation process will be mirrored by a proportional loss of the internal standard. The ratio of the analyte to the internal standard remains constant, thus correcting for these losses.[8]

  • Compensation for Matrix Effects: Complex sample matrices can suppress or enhance the ionization of the target analyte in the mass spectrometer source. Since 2-CE-d4 has the same molecular structure, it experiences the same matrix effects. By using the ratio of the analyte to the internal standard, these effects are effectively normalized.[7][9]

  • Improved Reproducibility: The use of a deuterated internal standard corrects for minor variations in instrument performance and injection volume, leading to significantly improved day-to-day and instrument-to-instrument reproducibility.[7][8]

The 2-CE-d4 molecule is identical to 2-CE, except that the four hydrogen atoms on the carbon backbone are replaced with deuterium. This results in a mass shift of +4 Da, allowing the mass spectrometer to distinguish between the analyte and the internal standard while ensuring their chemical behavior is virtually identical.[6]

Designing a Robust Inter-Laboratory Comparison Study

A successful inter-laboratory study requires meticulous planning and execution. The following workflow outlines the key stages.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Data Analysis & Reporting A Define Study Objectives & Acceptance Criteria B Select Participating Laboratories A->B C Develop & Distribute Standardized Protocol B->C D Prepare Homogeneous Test Samples (Spiked Matrix) C->D E Verify Sample Homogeneity & Stability D->E F Distribute Samples & Internal Standard Solution E->F G Laboratories Perform Analysis per Protocol F->G H System Suitability & QC Checks G->H I Collect & Collate Data from all Labs H->I J Statistical Analysis (e.g., ANOVA, z-scores) I->J K Evaluate Performance Against Acceptance Criteria J->K L Issue Final Report & Recommendations K->L

Caption: Workflow for an Inter-Laboratory Comparison Study.

Key Considerations:

  • Sample Preparation: The organizing laboratory must prepare a large, homogeneous batch of the test sample. This is typically a representative matrix (e.g., sesame seeds, gelatin) spiked with a known concentration of 2-CE.[10] The homogeneity of the sample must be confirmed before distribution to ensure that all participants are analyzing identical material.[11]

  • Protocol Standardization: A single, detailed analytical protocol must be distributed to all participating laboratories.[5] This ensures that variability is due to laboratory performance, not differences in methodology.

  • Acceptance Criteria: The criteria for acceptable performance must be defined before the study begins. A common approach is to require that the reported mean concentration falls within a certain percentage of the known spiked value and that the relative standard deviation (RSD) is below a specified threshold. For method validation, SANTE guidelines often suggest mean recoveries between 70-120% with an RSD of ≤ 20%.[12]

Standardized Analytical Protocol: GC-MS/MS Analysis of 2-Chloroethanol

This protocol is designed for robustness and is based on common methodologies for 2-CE analysis in complex matrices.[10][13]

Objective: To accurately quantify 2-Chloroethanol in a given matrix using an internal standard approach with GC-MS/MS.

A. Sample Preparation (QuEChERS-based approach)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for residue analysis.[10][13]

  • Weighing: Weigh 2 ± 0.01 g of the homogenized test sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a precise volume (e.g., 100 µL) of a known concentration of 2-Chloroethanol-d4 solution (e.g., 1 µg/mL in acetonitrile) to each sample.

  • Hydration: Add 10 mL of water and vortex for 1 minute until the sample is fully hydrated.

  • Extraction: Add 10 mL of acetonitrile. Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate). Cap the tube tightly and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.

  • Cleanup (Dispersive SPE): Transfer a 1 mL aliquot of the upper acetonitrile layer to a dispersive SPE tube containing cleanup sorbents (e.g., PSA, C18, and magnesium sulfate). Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at ≥4000 rpm for 5 minutes.

  • Final Extract: The resulting supernatant is the final extract for GC-MS/MS analysis.

G Start 1. Weigh 2g Homogenized Sample Spike 2. Spike with 2-CE-d4 Internal Standard Start->Spike Hydrate 3. Add 10mL Water & Vortex Spike->Hydrate Extract 4. Add 10mL Acetonitrile & QuEChERS Salts, Shake Hydrate->Extract Centrifuge1 5. Centrifuge for 5 min Extract->Centrifuge1 Cleanup 6. Transfer 1mL Supernatant to d-SPE Tube Centrifuge1->Cleanup Centrifuge2 7. Centrifuge for 5 min Cleanup->Centrifuge2 End 8. Analyze Supernatant by GC-MS/MS Centrifuge2->End

Caption: Sample Preparation Workflow for 2-CE Analysis.

B. GC-MS/MS Instrumental Analysis

  • System: Gas Chromatograph coupled with a Tandem Mass Spectrometer (GC-MS/MS).

  • Column: A polar column, such as a wax-type column (e.g., DB-WAX), is recommended for good peak shape and retention of 2-CE.[2][14]

  • Injection: 1 µL, splitless injection.

  • Oven Program: Initial temperature of 45°C (hold 2 min), ramp at 50°C/min to 230°C (hold 5 min).[2]

  • MS/MS Parameters: Operate in Multiple Reaction Monitoring (MRM) mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
2-Chloroethanol (Quantifier)80315
2-Chloroethanol (Qualifier)80435
2-Chloroethanol-d4 (IS)84335
Table 1: Example MRM transitions for 2-CE and 2-CE-d4 analysis. These transitions are selected for their specificity and abundance, providing reliable quantification.[15]

C. Calibration and Quantification

  • Prepare a set of matrix-matched calibration standards by spiking blank matrix extract with known concentrations of 2-CE and a constant concentration of 2-CE-d4.

  • Generate a calibration curve by plotting the peak area ratio (2-CE / 2-CE-d4) against the concentration of 2-CE.

  • Quantify the 2-CE concentration in the test samples by calculating their peak area ratio and interpolating from the calibration curve.

Hypothetical Inter-Laboratory Comparison Results

Consider a study where a sample of sesame seeds was spiked with 50 ng/g of 2-Chloroethanol and distributed to five different laboratories.

Table 2: Reported 2-Chloroethanol Concentrations (ng/g)

LaboratoryReplicate 1Replicate 2Replicate 3MeanStd. Dev.Recovery (%)
Lab A48.550.149.349.30.898.6%
Lab B53.255.154.554.30.96108.6%
Lab C45.844.946.245.60.6691.2%
Lab D61.5*50.549.853.96.1107.8%
Lab E47.948.848.148.30.4696.6%

*Potential outlier identified for investigation.

Table 3: Inter-Laboratory Performance Summary

ParameterValueAcceptance CriteriaPass/Fail
Overall Mean (ng/g)50.3N/AN/A
Repeatability RSD (RSDr)1.5%≤ 10%Pass
Reproducibility RSD (RSDR)7.2%≤ 20%Pass
Overall Mean Recovery100.6%70-120%Pass

Interpretation of Results:

  • Overall Performance: The overall results demonstrate good agreement between the laboratories, with the mean recovery being very close to 100% and the reproducibility RSD well within the typical acceptance limit of 20%.[12] This indicates that the analytical method is robust and transferable.

  • Individual Performance: Laboratories A, C, and E show excellent precision and accuracy. Lab B reported slightly higher but still acceptable results.

  • Outlier Investigation: Lab D's first replicate is a potential outlier. An investigation would be required. This could involve checking instrument logs, reviewing chromatography, and ensuring no calculation errors were made. According to established guidelines, a systematic investigation should be initiated when acceptance criteria are not met.[5]

Conclusion

A well-designed inter-laboratory comparison is an indispensable tool for validating analytical methods and ensuring the competency of testing laboratories. The use of a stable isotope-labeled internal standard like 2-Chloroethanol-d4 is not merely a best practice but a fundamental requirement for achieving the accuracy and precision needed for regulatory compliance and product safety. By following a standardized protocol and statistically evaluating the results, organizations can build confidence in their analytical data and ensure that it is comparable and reliable, regardless of where the analysis is performed.

References

  • Interlaboratory comparisons . The Joint Research Centre: EU Science Hub. [Link]

  • Continuous preparation method of high-content 2-chloroethanol.
  • 2-Chloroethanol . Publisso. [Link]

  • Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories . Ethiopian Accreditation Service. [Link]

  • Analysis of Ethylene Oxide and 2-Chloroethanol in Food . Shimadzu. [Link]

  • Simultaneous Analysis of Ethylene Oxide and 2-Chloroethanol in Sesame Seeds and Other Food Commodities: Challenges and Solutions . Agilent. [Link]

  • Analysis of Ethylene Oxide and 2-Chloroethanol in Food Products: Challenges and Solutions . Chromatography Online. [Link]

  • Residue Analysis of Ethylene Oxide and 2-Chloroethanol in Foods by Gas Chromatography Tandem Mass Spectrometry . FSSAI. [Link]

  • Development and Validation of a Residue Analysis Method for Ethylene Oxide and 2-Chloroethanol in Foods by Gas Chromatography Tandem Mass Spectrometry . ACS Agricultural Science & Technology. [Link]

  • Trace-level quantification of ethylene oxide and 2-chloroethanol in low-viscosity hydroxypropyl methylcellulose with solid phase microextraction and GC-MS . PubMed. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis . ResolveMass Laboratories Inc.. [Link]

  • EA-4/21 INF: 2018 . European Accreditation. [Link]

  • GUIDELINE FOR INTER-LABORATORY TESTS . BISFA. [Link]

  • Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment . PubMed. [Link]

  • Deuterated Standards for LC-MS Analysis . ResolveMass Laboratories Inc.. [Link]

  • Method for rapidly detecting 2-chloroethanol residues in gelatin.

Sources

Validation

Technical Guide: Isotopic Enrichment Verification of 2-Chloroethanol-1,1,2,2-d4

Executive Summary 2-Chloroethanol-1,1,2,2-d4 (CAS 117067-62-6) is the definitive stable isotope-labeled internal standard (SIL-IS) for the quantification of 2-chloroethanol (2-CE), a toxic metabolite of ethylene oxide. I...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloroethanol-1,1,2,2-d4 (CAS 117067-62-6) is the definitive stable isotope-labeled internal standard (SIL-IS) for the quantification of 2-chloroethanol (2-CE), a toxic metabolite of ethylene oxide. In critical safety workflows—such as analyzing medical device sterilization residues or food fumigant byproducts—the accuracy of quantification relies entirely on the isotopic purity (enrichment) and chemical purity of this standard.

This guide provides a rigorous, data-driven comparison of verification methodologies. It contrasts the performance of 2-Chloroethanol-d4 against non-deuterated alternatives and outlines a self-validating protocol for confirming isotopic enrichment using qNMR and GC-MS.

Technical Profile & Comparative Landscape

Product Specifications
  • Compound: 2-Chloroethanol-1,1,2,2-d4[1][2][3][4][5][6]

  • Chemical Formula: ClCD₂CD₂OH[4]

  • Molecular Weight: 84.54 g/mol (vs. 80.51 for native)

  • Target Isotopic Enrichment: ≥ 98 atom % D

  • Key Application: Isotope Dilution Mass Spectrometry (IDMS)

Comparison: Internal Standard vs. Alternatives

The choice of standard dictates the analytical error margin. The table below compares 2-Chloroethanol-d4 against common alternatives used in residue analysis.

Feature2-Chloroethanol-1,1,2,2-d4 (Preferred)Native 2-Chloroethanol (External Std)Ethanol-d6 (Surrogate IS)
Matrix Correction High. Co-elutes with analyte; identical ionization suppression/enhancement.None. Vulnerable to matrix effects.Low. Elutes earlier; does not experience same matrix interference.
Extraction Recovery Auto-Correcting. Losses during QuEChERS/SPME are mirrored by the analyte.Variable. Requires absolute recovery calculation.Variable. Different partition coefficient (

) than 2-CE.
Mass Shift +4 Da. Clean separation from native M+ (m/z 80 vs 84).N/AN/A
Cost HighLowModerate
Regulatory Status Gold Standard (EU/FDA protocols for EtO analysis).Acceptable for screening only.Not recommended for confirmatory analysis.

Verification Framework (The "Self-Validating System")

To ensure the integrity of your analytical data, you must verify the standard before deployment. We utilize a dual-method approach: qNMR for isotopic enrichment and GC-MS for chemical identity.

Diagram 1: Analytical Verification Workflow

VerificationWorkflow cluster_NMR Pathway A: Isotopic Purity (qNMR) cluster_GCMS Pathway B: Chemical Identity (GC-MS) Sample 2-Chloroethanol-d4 Sample Solvation Solvation in CDCl3 or D2O Sample->Solvation Dilution Dilution in Ethyl Acetate Sample->Dilution Acquisition 1H NMR Acquisition (64+ Scans, d1=30s) Solvation->Acquisition Integration Integration of Residual 1H Signals Acquisition->Integration Calc_Enrich Calculation: (1 - Residual H) x 100% Integration->Calc_Enrich SIM_Scan GC-MS (SIM Mode) m/z 80, 82, 84 Dilution->SIM_Scan Frag_Analysis Fragmentation Check (m/z 33 vs 31) SIM_Scan->Frag_Analysis Calc_Chem Chemical Purity Confirmation Frag_Analysis->Calc_Chem

Caption: Dual-pathway verification ensuring both isotopic enrichment (NMR) and mass spectral identity (GC-MS).

Experimental Protocols

Protocol A: Isotopic Enrichment by Proton NMR (1H-NMR)

Objective: Detect residual protium (1H) at the chlorinated and hydroxylated carbon positions. A fully deuterated molecule should be "silent" in the alkyl region.

Reagents:

  • Solvent: CDCl₃ (99.8% D) or D₂O. Note: D₂O will exchange with the hydroxyl proton, simplifying the spectrum to alkyl signals only.

  • Internal Standard (Optional for qNMR): Maleic Acid or TCNB (traceable).

Step-by-Step:

  • Preparation: Dissolve ~10 mg of 2-Chloroethanol-d4 in 600 µL of solvent.

  • Acquisition:

    • Frequency: 400 MHz or higher.

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (d1): ≥ 30 seconds . (Crucial: Deuteration increases T1 relaxation times; short delays underestimate residual protons).

    • Scans: Minimum 64 to resolve trace impurities (<1%).

  • Analysis:

    • Native Reference: 2-CE typically shows triplets at 3.68 ppm (CH₂Cl) and 3.84 ppm (CH₂OH) in D₂O [1].

    • d4 Verification: Inspect these regions. Any signal represents non-deuterated isotopologs (d3/d2).

    • Calculation: Compare the integral of residual alkyl peaks against the internal standard or the solvent residual peak (if calibrated).

Protocol B: Mass Spectral Confirmation (GC-MS)

Objective: Confirm the mass shift (+4 Da) and absence of native m/z 80.

Instrument Parameters:

  • Column: DB-624 or equivalent (polar phase for alcohols).

  • Carrier: Helium, 1.0 mL/min.

  • Mode: Electron Impact (EI), 70 eV.

Data Interpretation: The fragmentation logic is critical. Native 2-CE fragments by losing CH₂Cl. The d4 variant behaves similarly but with mass-shifted fragments.[1]

Diagram 2: Mass Spec Fragmentation Logic

MS_Fragmentation Native_Parent Native Parent Ion [HO-CH2-CH2-Cl]+ m/z 80 Native_Frag1 Loss of CH2Cl [CH2=OH]+ m/z 31 (Base Peak) Native_Parent->Native_Frag1 -49 Da (CH2Cl) D4_Parent d4 Parent Ion [HO-CD2-CD2-Cl]+ m/z 84 D4_Frag1 Loss of CD2Cl [CD2=OH]+ m/z 33 (Base Peak) D4_Parent->D4_Frag1 -51 Da (CD2Cl)

Caption: Comparison of fragmentation pathways. Note the +2 Da shift in the base peak (31 -> 33) confirming backbone deuteration.

Experimental Data Comparison

The following table summarizes the expected experimental values for a valid >98% enriched product versus the native compound.

ParameterNative 2-Chloroethanol (d0)2-Chloroethanol-1,1,2,2-d4Acceptance Criteria (d4)
Parent Ion (m/z) 80 (³⁵Cl), 82 (³⁷Cl)84 (³⁵Cl), 86 (³⁷Cl)Major ion at m/z 84; <0.5% at m/z 80.
Base Peak (m/z) 31 (CH₂=OH⁺)33 (CD₂=OH⁺)Dominant peak at 33.
1H NMR (Alkyl) Triplets at ~3.68 & 3.84 ppmSilent (No signals)Integrated residual signal < 2.0% of theoretical proton count.
1H NMR (Hydroxyl) Singlet/Broad (~2-5 ppm)Singlet/Broad (~2-5 ppm)Signal persists (OH is not deuterated in d4 unless exchanged).
Boiling Point 128-130 °C~129 °CMatches literature.

Important Note on OH Exchange: The hydroxyl proton (OH) in 2-Chloroethanol-d4 is not deuterated by synthesis default (formula ClCD₂CD₂OH). In proton NMR using CDCl₃, you will see the OH signal. This is not an impurity. To eliminate it for clearer alkyl integration, add a drop of D₂O to the NMR tube to force H/D exchange [2].

Safety & Handling

  • Toxicity: 2-Chloroethanol is highly toxic by inhalation, ingestion, and skin absorption (LD50 oral rat: 71 mg/kg) [3].

  • Handling: Always handle in a fume hood. Double-gloving (nitrile) is recommended.

  • Storage: Store at 2-8°C, hygroscopic. Ensure container is tightly sealed to prevent water absorption, which complicates qNMR analysis.

References

  • Biological Magnetic Resonance Data Bank (BMRB). Entry bmse000360: 2-chloroethanol.[1][4][7] University of Wisconsin-Madison. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8115, 2-Chloroethanol. Available at: [Link]

  • European Union Reference Laboratory (EURL).[8] Analytical observations on the determination of Ethylene Oxide and 2-Chloroethanol. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Evaluating Mass Shift and Retention Time of 2-Chloroethanol-d4

For Researchers, Scientists, and Drug Development Professionals In the landscape of quantitative analysis, particularly in regulated environments, the precise and accurate measurement of analytes is paramount. The use of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly in regulated environments, the precise and accurate measurement of analytes is paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust bioanalytical and food safety testing, ensuring reliability by correcting for variations during sample preparation and analysis. This guide provides an in-depth evaluation of 2-Chloroethanol-d4, a critical internal standard for the quantification of the toxic impurity 2-Chloroethanol, a reaction product of ethylene oxide sterilization.[1][2][3]

As a Senior Application Scientist, my objective is to equip you not just with a protocol, but with the scientific rationale to confidently validate and implement this internal standard in your laboratory. We will explore the expected mass shift and retention time characteristics of 2-Chloroethanol-d4 in comparison to its non-labeled counterpart and other potential internal standards, supported by established analytical methodologies.

The Imperative for an Ideal Internal Standard in 2-Chloroethanol Analysis

2-Chloroethanol (2-CE) is a significant process-related impurity and a metabolite of ethylene oxide, a gas widely used for sterilization.[1][2][3] Due to its toxicity, regulatory bodies worldwide have set stringent limits for its presence in various products, including foodstuffs and pharmaceutical excipients. Accurate quantification of 2-CE is therefore a critical safety and compliance issue.

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for such quantitative analyses. This technique relies on the addition of a known quantity of an isotopically labeled version of the analyte (the internal standard) to the sample at the earliest stage of preparation. The ideal internal standard co-elutes with the native analyte and exhibits identical chemical and physical behavior throughout extraction, derivatization, and injection. The distinct mass-to-charge ratio (m/z) of the labeled standard allows the mass spectrometer to differentiate it from the analyte, enabling precise correction for any sample loss or matrix effects.

2-Chloroethanol-d4, where the four hydrogen atoms on the ethyl group are replaced with deuterium, is a commonly employed internal standard for 2-CE analysis. Its efficacy hinges on two key performance indicators: a distinct and stable mass shift, and a predictable and minimal retention time difference from the native analyte.

Comparative Analysis: 2-Chloroethanol-d4 vs. Alternatives

While 2-Chloroethanol-d4 is a widely accepted internal standard, a comprehensive evaluation necessitates a comparison with other potential candidates. The ideal choice depends on the specific analytical requirements, matrix complexity, and desired level of accuracy.

Internal Standard CandidatePrinciple of OperationExpected Mass Shift (from 2-CE)Expected Retention Time BehaviorKey AdvantagesPotential Considerations
2-Chloroethanol-d4 Stable Isotope Labeled+4 DaNearly identical, with a slight tendency to elute earlier in GCCo-elution minimizes matrix effect variability; identical chemical properties ensure similar extraction recovery.Potential for a minor chromatographic isotope effect; availability and cost.
¹³C₂-2-Chloroethanol Stable Isotope Labeled+2 DaVirtually identical to 2-CEConsidered the "gold standard" due to negligible isotope effect on retention time.Typically higher cost and less common than deuterated analogs.[4][5]
2-Bromoethanol Structural AnalogDifferent molecular weightWill have a different retention time than 2-CELower cost and readily available.Differences in polarity, volatility, and chemical properties can lead to variations in extraction recovery and chromatographic behavior, potentially compromising accuracy.[1][6]

Experimental Evaluation of Mass Shift and Retention Time

To rigorously assess the performance of 2-Chloroethanol-d4, a validated Gas Chromatography-Mass Spectrometry (GC-MS) method is essential. The following protocol is a synthesis of best practices derived from established methodologies for the analysis of 2-Chloroethanol in complex matrices.[2][3][7][8]

Experimental Protocol: GC-MS Analysis of 2-Chloroethanol and 2-Chloroethanol-d4

1. Standard and Sample Preparation:

  • Stock Solutions: Prepare individual stock solutions of 2-Chloroethanol and 2-Chloroethanol-d4 in a suitable solvent such as acetonitrile or methanol at a concentration of 1 mg/mL.

  • Working Standards: Create a series of calibration standards by serially diluting the 2-Chloroethanol stock solution and spiking a constant concentration of the 2-Chloroethanol-d4 internal standard into each. A typical internal standard concentration is 50 ng/mL.

  • Sample Preparation: For a food matrix, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction is a common and effective approach.[3][8] This involves extraction with an organic solvent (e.g., acetonitrile), followed by a salting-out step and dispersive solid-phase extraction (d-SPE) for cleanup. The internal standard should be added at the beginning of the extraction process.

2. GC-MS Instrumentation and Conditions:

The following parameters are a representative starting point and should be optimized for your specific instrumentation and application.

ParameterSettingRationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides robust and reproducible chromatographic separation.
Mass Spectrometer Agilent 7010 Triple Quadrupole MS or equivalentOffers high sensitivity and selectivity for trace-level quantification.
Column DB-624 UI or equivalent (e.g., 60 m x 0.25 mm, 1.4 µm)A mid-polar column suitable for the separation of volatile polar compounds.[7]
Carrier Gas Helium at a constant flow of 1.0 - 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Initial 40°C (hold 5 min), ramp to 240°C at 30°C/min (hold 9 min)A temperature program designed to ensure good separation of 2-Chloroethanol from other matrix components.[7]
Injector Splitless or Split (e.g., 3:1), 220°CThe choice of injection mode depends on the required sensitivity.
Ion Source Electron Ionization (EI) at 70 eV, 230°CStandard ionization technique for GC-MS, providing reproducible fragmentation patterns.
Detection Mode Multiple Reaction Monitoring (MRM)Enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

3. Data Acquisition and Analysis:

  • Mass Transitions (MRM):

    • 2-Chloroethanol: Monitor the transition of the molecular ion or a characteristic fragment ion. For example, m/z 80 -> m/z 49.

    • 2-Chloroethanol-d4: Monitor the corresponding shifted mass transition. For example, m/z 84 -> m/z 52.

  • Retention Time Evaluation: Inject a mixed standard of 2-Chloroethanol and 2-Chloroethanol-d4. Determine the retention time of each compound. The retention time of 2-Chloroethanol-d4 is expected to be slightly earlier than that of 2-Chloroethanol.

  • Mass Shift Verification: Confirm the +4 Da mass difference in the precursor and major product ions between the analyte and the internal standard.

Visualizing the Workflow

G cluster_prep Sample Preparation cluster_analysis GC-MS/MS Analysis cluster_data Data Evaluation Sample Sample Matrix Spike Spike with 2-Chloroethanol-d4 Sample->Spike Extract QuEChERS Extraction (Acetonitrile) Spike->Extract Clean d-SPE Cleanup Extract->Clean Final_Extract Final Extract Clean->Final_Extract Inject Inject into GC Final_Extract->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Fragment Fragmentation Ionize->Fragment Detect MRM Detection Fragment->Detect RT_Eval Retention Time Evaluation Detect->RT_Eval MS_Eval Mass Shift Verification Detect->MS_Eval Quant Quantification RT_Eval->Quant MS_Eval->Quant

Caption: Experimental workflow for the evaluation of 2-Chloroethanol-d4.

Expected Outcomes and Interpretation

Mass Shift:

The primary identifier of 2-Chloroethanol-d4 is its mass shift of +4 Da compared to the unlabeled 2-Chloroethanol. This is due to the replacement of four hydrogen atoms (atomic mass ~1 Da) with four deuterium atoms (atomic mass ~2 Da). This mass difference should be clearly observable in the mass spectra of both the precursor and product ions selected for MRM analysis.

G CE_Precursor Precursor Ion m/z 80 CE_Product Product Ion m/z 49 CE_Precursor->CE_Product d4_Precursor Precursor Ion m/z 84 d4_Product Product Ion m/z 52 d4_Precursor->d4_Product Fragmentation Mass_Shift +4 Da Shift

Caption: Mass shift principle for 2-Chloroethanol-d4.

Retention Time:

In gas chromatography, deuterated compounds often exhibit a slight decrease in retention time compared to their non-deuterated analogs. This phenomenon, known as the "isotope effect," is attributed to the lower polarizability of the C-D bond compared to the C-H bond, leading to weaker van der Waals interactions with the stationary phase. For 2-Chloroethanol-d4, a retention time shift of a few seconds earlier than 2-Chloroethanol is typical and acceptable.

Regulatory guidelines, such as the SANTE/11312/2021 document for pesticide residue analysis, provide acceptance criteria for retention time variation.[9][10] While not specifically for internal standards, a common criterion for analyte identification is a retention time deviation of no more than ±0.1 minutes from the standard. A similar level of consistency is expected for the relative retention time between the analyte and its isotopically labeled internal standard. The European Medicines Agency (EMA) guidelines on bioanalytical method validation also emphasize the importance of demonstrating that the internal standard does not interfere with the analyte.[4][11][12]

Conclusion: A Self-Validating System for Accurate Quantification

The use of 2-Chloroethanol-d4 as an internal standard provides a self-validating system for the accurate quantification of 2-Chloroethanol. Its predictable +4 Da mass shift allows for unambiguous detection, while its nearly identical chromatographic behavior ensures that it effectively tracks the analyte through the entire analytical process.

By following a robust experimental protocol and understanding the underlying scientific principles, researchers can confidently validate the performance of 2-Chloroethanol-d4. This ensures data integrity and compliance with regulatory requirements, ultimately contributing to the safety of pharmaceutical products and the food supply. While alternatives like ¹³C-labeled standards may offer theoretical advantages in minimizing chromatographic isotope effects, the proven performance, wider availability, and extensive documentation of 2-Chloroethanol-d4 make it a reliable and scientifically sound choice for most applications.

References

  • Eurofins. (n.d.). Method of Test of Ethylene Oxide and its Reaction Product, 2-Chloroethanol, in Foods. Retrieved from [Link]

  • Agilent Technologies. (2024). Ethylene Oxide and 2-Chloroethanol in Spices and Oilseeds Using QuEChERS GC/MS/MS. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Ethylene Oxide and 2-Chloroethanol in Food. Retrieved from [Link]

  • Food Safety and Standards Authority of India. (n.d.). Residue Analysis of Ethylene Oxide and 2-Chloroethanol in Foods by Gas Chromatography Tandem Mass Spectrometry. Retrieved from [Link]

  • Pragolab. (n.d.). AN001186 Analysis of ethylene oxide and 2-chloroethanol residues in food using GC-MS/MS. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Ethylene Oxide & 2-Chloroethanol analysis in Foods using Triple Quadrupole GC/MS/MS. Retrieved from [Link]

  • Chromatography Online. (2022, August 4). Analysis of Ethylene Oxide and 2-Chloroethanol in Food Products: Challenges and Solutions. Retrieved from [Link]

  • Agilent Technologies. (2022, June 15). Simultaneous Analysis of Ethylene Oxide and 2-Chloroethanol in Sesame Seeds and Other Food Commodities: Challenges and Solutions. Retrieved from [Link]

  • PubMed. (2014). Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • Vietnam Journal of Food Control. (n.d.). Determination of ethylene oxide and 2-chloro-ethanol using gas chromatography-tandem mass spectrometry. Retrieved from [Link]

  • European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • European Medicines Agency. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • PubMed Central. (2025, June 20). Development and Validation of LC–MS/MS and IC–HRMS Methods for Highly Polar Pesticide Detection in Honeybees. Retrieved from [Link]

  • Sisu@UT. (n.d.). 2.5. Identity confirmation: retention time – Validation of liquid chromatography mass spectrometry (LC-MS) methods. Retrieved from [Link]

  • MDPI. (2022, November 24). False Positive Identification of Pesticides in Food Using the European Standard Method and LC-MS/MS Determination: Examples and Solutions from Routine Applications. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist’s Guide: Cross-Validation of GC-MS vs. LC-MS for the Detection of 2-Chloroethanol

Introduction: The Imperative for 2-Chloroethanol Surveillance In the landscape of pharmaceutical development and manufacturing, the control of impurities is paramount to ensuring patient safety. Among these, genotoxic im...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for 2-Chloroethanol Surveillance

In the landscape of pharmaceutical development and manufacturing, the control of impurities is paramount to ensuring patient safety. Among these, genotoxic impurities (GTIs) represent a significant concern due to their potential to damage DNA and cause mutations. 2-Chloroethanol (2-CE), a reaction product of ethylene oxide (EtO), is a critical GTI that demands rigorous analytical oversight.[1][2] Ethylene oxide is a sterilizing agent and fumigant, and its residues can react with chlorine ions present in materials to form 2-CE.[3][4]

Regulatory bodies, guided by frameworks like the ICH M7(R1) guideline, have established stringent control strategies for GTIs, often defining a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure.[5][6] This necessitates highly sensitive and specific analytical methods capable of detecting 2-CE at trace levels. This guide provides an in-depth comparison of the two primary mass spectrometry-based techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of 2-CE, offering field-proven insights to guide your method development and validation strategies.

The Case for Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard

The physicochemical properties of 2-chloroethanol—specifically its volatility and thermal stability—make it an ideal candidate for analysis by GC-MS.[6][7] This technique separates compounds based on their ability to partition between a stationary phase and a mobile gas phase as they travel through a heated column. For volatile compounds like 2-CE, GC provides excellent separation efficiency and, when coupled with a mass spectrometer, unparalleled specificity and sensitivity.

The choice of sample introduction is critical and is dictated by the sample matrix. The goal is to efficiently transfer the volatile 2-CE into the GC system while leaving behind non-volatile matrix components that could contaminate the instrument and interfere with the analysis.

Common GC-MS Methodologies for 2-CE
  • Headspace (HS) and Solid-Phase Microextraction (SPME) Sampling: These techniques are powerful for analyzing 2-CE in solid or liquid samples. The sample is sealed in a vial and heated, allowing volatile analytes to partition into the vapor phase (the "headspace") above the sample. In HS-GC-MS, a portion of this vapor is directly injected into the GC. SPME enhances this by using a coated fiber to adsorb and concentrate the analytes from the headspace before thermal desorption into the GC inlet.[8][9] This approach provides excellent cleanup, as non-volatile matrix components remain in the sample vial.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction: For complex matrices like pharmaceutical excipients, raw materials, or finished products, a more extensive extraction is often required. The QuEChERS method involves an initial extraction with an organic solvent (typically acetonitrile) and partitioning salts, followed by a cleanup step using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components.[3][10] The resulting "cleaned" extract is then injected into the GC-MS system.

Experimental Protocol 1: Headspace-SPME-GC-MS for 2-CE in Water-Soluble Matrices

This protocol is adapted from methodologies demonstrating high sensitivity and reproducibility for 2-CE.[9]

1. Sample Preparation: a. Accurately weigh 1.0 g of the homogenized sample into a 20 mL headspace vial. b. Add a magnetic stir bar and 5.0 mL of purified water. c. Spike with an appropriate internal standard (e.g., 2-chloroethanol-d4) to the desired concentration. d. Immediately seal the vial with a magnetic crimp cap.

2. HS-SPME Parameters: a. SPME Fiber: Carboxen/Polydimethylsiloxane (CAR/PDMS) is often effective for small volatile compounds.[9] b. Incubation: Equilibrate the vial at 60°C for 15 minutes with agitation. c. Extraction: Expose the SPME fiber to the headspace for 20 minutes at 60°C.

3. GC-MS/MS Parameters: a. Injection: Retract the fiber and insert it into the GC inlet heated to 250°C for thermal desorption for 5 minutes in splitless mode. b. GC Column: A mid-polar column, such as a 6% cyanopropylphenyl phase (e.g., RTX-624), provides good peak shape and separation. c. Oven Program: Start at 40°C (hold for 5 min), ramp to 180°C at 10°C/min, then ramp to 240°C at 25°C/min (hold for 5 min). d. MS Detection: Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for maximum sensitivity and specificity.

  • Quantifier Ion (2-CE): m/z 49
  • Qualifier Ion (2-CE): m/z 80
  • Internal Standard Ion (2-CE-d4): m/z 52

4. Validation: a. The method should be validated according to ICH Q2(R2) guidelines.[5] b. Linearity: Prepare a calibration curve from 2.5 ppm to 12.5 ppm; correlation coefficient (r²) should exceed 0.99.[5] c. Accuracy: Recovery should be within 80-110%.[5] d. LOD/LOQ: Limits of detection (LOD) can reach as low as 6.7 µg/kg, with limits of quantification (LOQ) around 12 µg/kg.[8]

GCMS_HS_Workflow cluster_prep Sample Preparation cluster_analysis HS-SPME-GC-MS Analysis Sample 1. Weigh Sample into Vial Spike 2. Add Water & Internal Std Sample->Spike Seal 3. Seal Vial Spike->Seal Incubate 4. Incubate & Equilibrate (60°C) Seal->Incubate Transfer to Autosampler Extract 5. Headspace SPME Extraction Incubate->Extract Inject 6. Thermal Desorption in GC Inlet Extract->Inject Separate 7. GC Separation Inject->Separate Detect 8. MS/MS Detection (MRM Mode) Separate->Detect Data 9. Quantify & Report Detect->Data Data Acquisition

HS-SPME-GC-MS workflow for 2-chloroethanol analysis.
Experimental Protocol 2: QuEChERS Extraction with GC-MS/MS

This protocol is ideal for complex solid samples and is based on methods recommended by EU Reference Laboratories.[3][10]

1. Sample Extraction: a. Weigh 2.0 g of the cryo-milled, homogenized sample into a 50 mL centrifuge tube. b. Add 10 mL of water and briefly vortex to wet the sample. c. Spike with an appropriate internal standard (e.g., 2-chloroethanol-d4). d. Add 10 mL of acetonitrile (ACN). e. Add a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake vigorously for 5 minutes. f. Centrifuge at ≥5,000 rpm for 5 minutes.

2. Dispersive SPE (d-SPE) Cleanup: a. Transfer 6 mL of the upper acetonitrile layer to a 15 mL d-SPE tube containing cleanup sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18). b. Vortex for 2 minutes and centrifuge at ≥5,000 rpm for 5 minutes.

3. GC-MS/MS Analysis: a. Transfer the final extract into a GC vial. b. Injection: Inject 1-2 µL into the GC-MS/MS system. A PTV inlet with cold split injection can improve peak shape for the highly volatile ethylene oxide if analyzed concurrently.[4] c. GC Column & Oven Program: Use parameters similar to Protocol 1. d. MS Detection: Use MRM mode for optimal performance.

4. Validation: a. LOQ: A limit of quantification of 10 ppb (ng/g) for 2-CE can be readily achieved in various matrices.[3] b. Accuracy: Average recoveries typically range from 75% to 95%.[3] c. Linearity: Calibration curves prepared in matrix-matched standards show excellent linearity (r² > 0.99).[3]

GCMS_QuEChERS_Workflow cluster_extraction 1. Extraction cluster_cleanup 2. Dispersive SPE Cleanup cluster_analysis 3. GC-MS/MS Analysis Sample Weigh Sample Solvents Add Water, Internal Std, Acetonitrile Sample->Solvents Salts Add QuEChERS Salts Solvents->Salts Shake Vortex/Shake Salts->Shake Centrifuge1 Centrifuge Shake->Centrifuge1 Transfer Transfer Supernatant Centrifuge1->Transfer Collect ACN Layer dSPE Add to d-SPE Tube (MgSO₄, PSA, C18) Transfer->dSPE Vortex2 Vortex dSPE->Vortex2 Centrifuge2 Centrifuge Vortex2->Centrifuge2 Inject Liquid Injection Centrifuge2->Inject Collect Final Extract Analysis GC Separation & MS/MS Detection Inject->Analysis Quantify Quantify & Report Analysis->Quantify Data Acquisition

QuEChERS-GC-MS/MS workflow for 2-chloroethanol analysis.
GC-MS Performance Data Summary
ParameterReported PerformanceSource(s)
Limit of Quantification (LOQ) 10 - 12 µg/kg (ppb)[3][8]
Linearity (r²) > 0.990[3][5]
Accuracy (Recovery) 75% - 95%[3][5]
Precision (RSD) < 5.0%[5]

Evaluating Liquid Chromatography-Mass Spectrometry (LC-MS): A Theoretical Assessment

LC-MS is a powerhouse for analyzing a vast range of pharmaceutical impurities, particularly those that are non-volatile, polar, and/or thermally labile.[6] For many larger, more complex genotoxic impurities, LC-MS/MS is unequivocally the method of choice.[11] However, for a small, volatile molecule like 2-chloroethanol, a direct application of standard LC-MS methods presents significant and fundamental challenges.

The Analytical Hurdles for 2-CE on LC-MS
  • Poor Chromatographic Retention: The cornerstone of a reliable quantitative method is good chromatographic separation. 2-Chloroethanol is a small, highly polar molecule. On standard reversed-phase columns (e.g., C18), which separate compounds based on hydrophobicity, 2-CE will have virtually no retention. It will pass through the column almost immediately, eluting with the solvent front. This co-elution with matrix interferences and solvent effects makes accurate quantification nearly impossible. While alternative chromatographic modes like Hydrophilic Interaction Liquid Chromatography (HILIC) could theoretically offer some retention, developing a robust method would be challenging and non-standard.

  • Inefficient Ionization: Electrospray Ionization (ESI), the most common LC-MS ionization source, is most effective for molecules that can readily accept or lose a proton in solution. While 2-CE has a hydroxyl group, its small size and low proton affinity make it a poor candidate for efficient ESI, likely resulting in very low sensitivity. Alternative sources like Atmospheric Pressure Chemical Ionization (APCI) might be more suitable but are generally less sensitive than modern ESI sources for many compounds.

  • The Lack of Validated Methods: A thorough review of scientific literature and regulatory methods reveals a clear consensus: GC-MS is the established and validated technique for 2-CE analysis.[12][13] The absence of widely accepted, validated LC-MS methods for this specific analyte speaks to the fundamental unsuitability of the technique compared to the GC-MS alternative. Attempting to develop an LC-MS method would be an academic exercise rather than a practical solution for quality control or release testing.

Cross-Validation Insights and Method Selection

True cross-validation involves comparing the results from two distinct methods on the same set of samples. Given the practical non-existence of a validated LC-MS method for 2-CE, our "cross-validation" becomes a critical comparison of technical suitability.

FeatureGC-MSLC-MSExpert Rationale for 2-Chloroethanol
Analyte Suitability Excellent. Ideal for volatile, thermally stable compounds.Poor. Designed for non-volatile, polar compounds.2-CE's volatility makes GC-MS the fundamentally correct choice.
Sample Preparation Moderate (QuEChERS) to Simple (Headspace).Often simple (dilute-and-shoot).Headspace-GC-MS offers the simplest workflow with excellent cleanup. QuEChERS is robust for complex matrices.
Sensitivity & Selectivity Excellent. Sub-ppb LOQs are routinely achieved with MS/MS.Theoretically Poor. Inefficient ionization and poor retention would severely limit sensitivity.GC-MS methods are validated and proven to meet stringent regulatory limits.[5]
Robustness High. Established methods and robust instrumentation.High (for suitable analytes).The high organic mobile phases needed for LC-MS can be less robust against matrix effects than a well-designed GC-MS method with headspace sampling.
Validated Methods Abundant. Numerous regulatory and published methods exist.None identified. Trustworthiness and regulatory compliance demand the use of a validated, established method. GC-MS is the only option that meets this criterion.
A Self-Validating System: The Final Verdict

For the quantitative determination of 2-chloroethanol, GC-MS is the authoritative and scientifically-grounded choice. The selection between Headspace and liquid injection of a QuEChERS extract is a strategic decision based on the sample matrix.

  • For cleaner matrices (e.g., APIs, water-soluble excipients): Headspace-GC-MS is the preferred method. It is fast, requires minimal solvent, and provides exceptional cleanup by analyzing only the volatile fraction of the sample.

  • For complex, "dirty" matrices (e.g., plant-based excipients, finished products): The QuEChERS extraction protocol followed by GC-MS/MS provides the necessary sample cleanup to ensure robust and reliable results.[10]

Conclusion

While LC-MS is an indispensable tool in the pharmaceutical analyst's arsenal, its application must be guided by the fundamental chemistry of the analyte . For 2-chloroethanol, its inherent volatility points unequivocally to GC-MS as the superior analytical technique. The availability of multiple, well-validated sample preparation and introduction techniques, such as headspace and QuEChERS, allows for the development of robust, sensitive, and specific methods that meet the stringent demands of regulatory agencies. By understanding the causality behind this choice, researchers and drug development professionals can confidently select and validate the appropriate methodology, ensuring the safety and integrity of their products.

References

  • Taylor & Francis. (n.d.). Development and validation for the quantification of genotoxic impurities in Bempedoic acid drug by GC/MS. Retrieved February 5, 2026, from [Link]

  • PubMed. (2022). Trace-level quantification of ethylene oxide and 2-chloroethanol in low-viscosity hydroxypropyl methylcellulose with solid phase microextraction and GC-MS. Retrieved February 5, 2026, from [Link]

  • ResolveMass. (n.d.). Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2022). Trace-level quantification of ethylene oxide and 2-chloroethanol in low-viscosity hydroxypropyl methylcellulose with solid phase microextraction and GC-MS. Retrieved February 5, 2026, from [Link]

  • Shimadzu. (n.d.). 04-AD-0299-EN Ethylene Oxide and 2-Chloroethanol Analysis in Instant Noodles by Dynamic Headspace and GC-MS/MS. Retrieved February 5, 2026, from [Link]

  • Chromatography Online. (2022, August 4). Analysis of Ethylene Oxide and 2-Chloroethanol in Food Products: Challenges and Solutions. Retrieved February 5, 2026, from [Link]

  • LabRulez GCMS. (2023). Analysis of Ethylene Oxide and 2-Chloroethanol in Food. Retrieved February 5, 2026, from [Link]

  • International Journal of Seed Spices. (2024). Analytical methods and regulatory perspectives on residual ethylene oxide and its derivatives in food products. Retrieved February 5, 2026, from [Link]

  • Agilent. (n.d.). Ethylene Oxide & 2-Chloroethanol analysis in Foods using Triple Quadrupole GC/MS/MS. Retrieved February 5, 2026, from [Link]

  • Agilent. (n.d.). Estimation of Ethylene Oxide and 2-Chloroethanol in Spices and Oilseeds Using QuEChERS Extraction and GC/MS/MS. Retrieved February 5, 2026, from [Link]

  • Shimadzu. (n.d.). Analysis of Ethylene Oxide and 2-Chloroethanol in Food. Retrieved February 5, 2026, from [Link]

  • Pragolab. (n.d.). Analysis of ethylene oxide and 2-chloroethanol residues in food using GC-MS/MS. Retrieved February 5, 2026, from [Link]

  • Agilent. (2022, June 15). Simultaneous Analysis of Ethylene Oxide and 2-Chloroethanol in Sesame Seeds and Other Food Commodities: Challenges and Solutions. Retrieved February 5, 2026, from [Link]

  • Biotechnology Journal International. (2024, June 22). Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances. Retrieved February 5, 2026, from [Link]

  • News-Medical.net. (n.d.). 2-Chloroethanol, also known as ethylene chlorohydrin and chloroethylene alcohol. Retrieved February 5, 2026, from [Link]

  • Research and Reviews: Journal of Pharmaceutical Analysis. (2023, December 8). Role of Analytical Methods for Detection of Genotoxic Impurities. Retrieved February 5, 2026, from [Link]

  • Wikipedia. (n.d.). 2-Chloroethanol. Retrieved February 5, 2026, from [Link]

  • PMC. (n.d.). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Retrieved February 5, 2026, from [Link]

  • Occupational Safety and Health Administration. (n.d.). ETHYLENE CHLOROHYDRIN (2-CHLOROETHANOL). Retrieved February 5, 2026, from [Link]

  • Inchem.org. (n.d.). ICSC 0236 - 2-CHLOROETHANOL. Retrieved February 5, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Chloroethanol-1,1,2,2-d4 proper disposal procedures

Executive Safety Directive STOP AND READ: Do not treat 2-Chloroethanol-1,1,2,2-d4 (2-CE-d4) as a standard organic solvent. While chemically identical to non-deuterated 2-chloroethanol, the "d4" isotope is frequently used...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

STOP AND READ: Do not treat 2-Chloroethanol-1,1,2,2-d4 (2-CE-d4) as a standard organic solvent.

While chemically identical to non-deuterated 2-chloroethanol, the "d4" isotope is frequently used in high-value metabolic stability studies. This often leads to handling small, concentrated aliquots outside of standard fume hood workflows (e.g., at the NMR bench). This is a critical failure point.

2-Chloroethanol is a metabolic poison . It is fatal if inhaled, swallowed, or absorbed through the skin.[1] It rapidly penetrates standard nitrile gloves. Upon absorption, it metabolizes into chloroacetaldehyde, disrupting the Krebs cycle and causing potential cardiac or respiratory arrest.

The Golden Rule of Disposal:

  • NEVER pour down the drain.

  • NEVER mix with non-halogenated solvents (e.g., Methanol, Acetone) unless unavoidable.

  • ALWAYS segregate as Halogenated Waste .

Chemical Profile & Waste Classification

Effective disposal begins with accurate identification. The deuterated nature does not alter the RCRA waste code, but it does flag the material as high-value/low-volume.

PropertyDataOperational Implication
Chemical Name 2-Chloroethanol-1,1,2,2-d4Label must be explicit.
CAS Number 117067-62-6 (Labeled) / 107-07-3 (Unlabeled)Use CAS 107-07-3 for broad waste profiling if "d4" is not in the EHS system.
RCRA Waste Code U047 Classified as "Toxic Waste." Strict "empty container" rules apply.
Flash Point ~60°C (140°F)Combustible. Keep away from oxidizers.
Water Solubility MiscibleHigh Risk: Spills mix instantly with wet surfaces, expanding the contamination zone.
GHS Hazards Acute Tox. 1 (Dermal), Acute Tox. 2 (Inhalation)Standard Nitrile is insufficient. Use Silver Shield/Laminate gloves.

Pre-Disposal Assessment & Segregation Logic

Before moving the vial, determine the waste stream. We use a "Cradle-to-Grave" tracking approach.

DisposalLogic Start Waste Generation Source IsPure Is it Pure 2-CE-d4? Start->IsPure IsMix Is it a Mixture? IsPure->IsMix No PureStream Stream A: Pure U-Listed Waste (High Hazard) IsPure->PureStream Yes (Expired/Excess) HaloMix Stream B: Halogenated Solvent Mix (e.g., with DCM/Chloroform) IsMix->HaloMix Organic Solvents AqMix Stream C: Aqueous Mixture (HPLC Effluent) IsMix->AqMix Water/Buffer ActionPure Label as U047. Segregate in glass secondary containment. PureStream->ActionPure ActionHalo Label as 'Halogenated Waste'. List 2-CE-d4 % explicitly. HaloMix->ActionHalo ActionAq Adjust pH to 6-9 if needed. Collect in 'Aqueous Toxic' carboy. AqMix->ActionAq

Figure 1: Decision matrix for segregating 2-Chloroethanol-d4 waste streams. Correct segregation prevents costly incinerator damage and ensures regulatory compliance.

Step-by-Step Disposal Protocol

Phase 1: Personal Protective Equipment (PPE)
  • Respiratory: Work inside a certified chemical fume hood.

  • Hands: CRITICAL. Standard 4-mil nitrile gloves have a breakthrough time of <5 minutes for 2-chloroethanol.

    • Recommendation: Wear Silver Shield (Laminate) gloves. If dexterity is required, wear Silver Shield under nitrile gloves.

  • Eyes: Chemical splash goggles (safety glasses are insufficient for liquids that are fatal via ocular absorption).

Phase 2: Container Selection & Transfer
  • Select Container: Use Amber Glass or HDPE containers. Avoid LDPE or standard squirt bottles, as 2-CE can permeate them.

  • Headspace: Leave at least 10% headspace in the waste container to allow for thermal expansion.

  • Transfer:

    • Place the waste container in a secondary containment tray inside the hood.

    • Use a funnel to prevent drips.

    • If rinsing a "d4" vial, the first three rinses must go into the hazardous waste container. Only after triple-rinsing can the vial be treated as glass waste (check local "P-list vs U-list" container rules; U047 usually allows triple-rinsed disposal, but incineration of the vial is safer).

Phase 3: Labeling (The "U-List" Requirement)

Your label must be specific. Generic "Organic Waste" labels are insufficient for U047 waste.

  • Constituents: Write "2-Chloroethanol-1,1,2,2-d4" clearly.

  • Hazards: Check "Toxic" and "Flammable."[2]

  • Percentages: If a mixture, estimate the % (e.g., "95% Dichloromethane, 5% 2-Chloroethanol-d4").

Phase 4: Satellite Accumulation Area (SAA)
  • Close It: Cap the container tightly immediately after adding waste. Do not leave a funnel in the neck.

  • Segregate: Place the bottle in the "Halogenated Solvents" secondary bin. Do not store near oxidizers (Nitric acid, Peroxides) or Alkali metals.

  • Time Limit: Once the container is full, you typically have 3 days (US RCRA standard) to move it to the Central Accumulation Area.

Emergency Procedures: Spills

Scenario: You drop a 1mL vial of 2-Chloroethanol-d4 on the floor.

  • Evacuate: Clear the immediate area. Vapor toxicity is the primary threat.

  • Assess: If the spill is >50mL or outside a hood, call EHS/Emergency Response immediately.

  • Cleanup (Small spills <10mL inside hood):

    • Do NOT use paper towels. They increase surface area and evaporation rate.

    • Use Vermiculite or Activated Carbon spill pads to suppress vapors.

    • Place all contaminated absorbents into a wide-mouth jar, seal, and label as hazardous waste (U047).

    • Wash the surface with soap and water; collect the rinsate as hazardous waste.

The Disposal Workflow (Visualized)

WasteWorkflow Gen Generation (NMR/Synthesis) Collect Collection (Glass/HDPE Container) Gen->Collect Fume Hood Only Label Labeling (Must list 'U047') Collect->Label Immediate SAA Satellite Accumulation (Closed, Secondary Cont.) Label->SAA Segregate Pickup EHS Pickup (Manifesting) SAA->Pickup When Full Incineration Final Disposal (High Temp Incineration) Pickup->Incineration Off-site

Figure 2: Operational workflow for the lifecycle of 2-Chloroethanol-d4 waste. Note that the final fate is almost exclusively high-temperature incineration to destroy the organochlorine bond.

References

  • U.S. Environmental Protection Agency (EPA). (2024).[3] List of Hazardous Wastes (40 CFR Part 261). Retrieved from [Link][2][4][5][6][7][8][9][10][11]

  • Centers for Disease Control and Prevention (CDC) - NIOSH. (2019). Ethylene Chlorohydrin (2-Chloroethanol) IDLH. Retrieved from [Link]

  • PubChem. (2024). 2-Chloroethanol-1,1,2,2-d4 Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-Chloroethanol-1,1,2,2-d4

Executive Summary: The "Fatal in Contact" Hazard Do not be misled by the small volumes used in NMR or isotopic labeling. 2-Chloroethanol-1,1,2,2-d4 (2-CE-d4) possesses an identical toxicity profile to its non-deuterated...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fatal in Contact" Hazard

Do not be misled by the small volumes used in NMR or isotopic labeling. 2-Chloroethanol-1,1,2,2-d4 (2-CE-d4) possesses an identical toxicity profile to its non-deuterated parent. It is classified as extremely hazardous , with a high potential for fatality via dermal absorption.

Standard laboratory nitrile gloves provide insufficient protection against prolonged contact. This compound penetrates standard nitrile matrices rapidly. This guide mandates a Laminate/Barrier glove protocol to prevent fatal dermal exposure.

The Hazard Mechanism: Why It Kills

To understand the strictness of this protocol, one must understand the metabolic fate of the molecule. 2-Chloroethanol is a "metabolic poison." It is not merely corrosive; it hijacks the body's enzymatic machinery to generate lethal toxins.

  • Absorption: The molecule is small and amphiphilic, allowing it to pass through the skin and cell membranes instantly.

  • Bio-activation: Once inside, Alcohol Dehydrogenase (ADH) oxidizes it into Chloroacetaldehyde .[1]

  • Toxicity: Chloroacetaldehyde is a potent alkylating agent that cross-links DNA and proteins. Further oxidation produces Monochloroacetic acid , which inhibits the Krebs cycle (specifically the enzyme aconitase), leading to cellular asphyxiation and multi-organ failure.

Figure 1: Metabolic Activation Pathway

This diagram illustrates the conversion of 2-CE-d4 into its toxic metabolites, highlighting the critical role of ADH.

MetabolicPathway CE 2-Chloroethanol-d4 (Precursor) CAA Chloroacetaldehyde (High Toxicity Alkylator) CE->CAA Oxidation ADH Alcohol Dehydrogenase (Enzyme) ADH->CE Catalyzes MCA Monochloroacetic Acid (Krebs Cycle Inhibitor) CAA->MCA Oxidation ALDH Aldehyde Dehydrogenase ALDH->CAA Catalyzes Cellular Asphyxiation Cellular Asphyxiation MCA->Cellular Asphyxiation

Caption: The metabolic oxidation of 2-Chloroethanol-d4 into Chloroacetaldehyde and Monochloroacetic acid.

PPE Matrix: The "Self-Validating" Barrier System

Standard nitrile gloves are not acceptable for immersion or handling stock solutions of 2-CE-d4. You must use a multi-layer system.

Protection CategoryRecommended EquipmentTechnical Rationale
Hand (Primary) Silver Shield® / 4H® (PE/EVAL Laminate) Impermeable Barrier. Laminate films resist small chlorinated molecules for >4 hours. Standard nitrile breaks down in minutes.
Hand (Secondary) Disposable Nitrile (min 5 mil) Mechanical Protection. Worn over the laminate glove to improve grip and protect the inner glove from tears.
Respiratory Fume Hood (Mandatory) Vapor pressure (approx. 5 mmHg) is sufficient to reach toxic concentrations. Smell is a poor warning indicator.
Eye/Face Chemical Splash Goggles Safety glasses are insufficient. Vapors are irritating to mucous membranes; splashes cause corneal damage.
Body Tyvek® Lab Coat + Apron Standard cotton coats absorb liquids. A chemical-resistant apron adds a necessary splash shield.
Operational Protocol: Step-by-Step Handling

This workflow is designed to minimize the "human factor" in safety failures.

Phase A: Preparation
  • Ventilation Check: Verify fume hood face velocity is >100 fpm.

  • Secondary Containment: Place all 2-CE-d4 containers (ampules/bottles) inside a disposable tray lined with absorbent pads. This prevents spread if a spill occurs.

  • Deuterium Integrity: Ensure all glassware is oven-dried. 2-CE-d4 is hygroscopic; moisture contamination ruins the isotopic purity and may necessitate dangerous re-handling.

Phase B: The "Double-Glove" Donning Technique
  • Inspect Silver Shield (Laminate) gloves for cracks.

  • Don the Laminate gloves. They will feel loose and reduce dexterity.

  • Don Nitrile gloves over the Laminate gloves. This tightens the fit and provides grip.

  • Tape the cuff of the laminate glove to your lab coat if working with larger volumes (>10mL).

Phase C: Manipulation (NMR Prep/Synthesis)
  • Open: Break ampules or open septa only inside the hood.

  • Transfer: Use positive-displacement pipettes or glass syringes. Avoid pouring.

  • Seal: Immediately cap NMR tubes or reaction vessels. Wrap caps with Parafilm to prevent vapor leakage during transport to the spectrometer.

Figure 2: Safe Handling Workflow

A logic flow ensuring all safety checks are met before and after handling.

SafetyWorkflow Start Start: 2-CE-d4 Handling CheckHood Verify Hood Flow (>100 fpm) Start->CheckHood PPE Don PPE: 1. Laminate Inner 2. Nitrile Outer CheckHood->PPE Containment Setup Secondary Containment Tray PPE->Containment Handle Manipulate Chemical (Keep inside hood) Containment->Handle SpillCheck Spill Occurred? Handle->SpillCheck Clean Decontaminate Surface (Soap/Water) SpillCheck->Clean Yes Doff Doffing Sequence: 1. Remove Outer Nitrile 2. Remove Inner Laminate SpillCheck->Doff No Clean->Doff Wash Wash Hands (15 Minutes) Doff->Wash

Caption: Operational workflow emphasizing the double-gloving sequence and spill decision logic.

Emergency Response

Speed is the only variable you can control in an exposure event.

  • Skin Contact:

    • IMMEDIATE: Move to the safety shower/sink.

    • REMOVE: Strip all contaminated clothing/gloves while water is flowing.

    • FLUSH: Wash with soap and water for at least 15 minutes . Do not use alcohol or solvents (this enhances absorption).

    • ALERT: Seek medical attention immediately. Inform responders of "Ethylene Chlorohydrin" exposure (the medical synonym).

  • Inhalation:

    • Remove victim to fresh air immediately. If breathing is difficult, trained personnel should administer oxygen.

Disposal and Waste Management

Deuterated solvents are expensive, but safety overrides cost.

  • Segregation: Do not mix 2-CE-d4 waste with strong oxidizers (e.g., Nitric acid) or strong caustics.

  • Labeling: Clearly label waste containers as "Toxic: Chlorinated Solvent (2-Chloroethanol)."

  • NMR Tubes: Do not attempt to wash and reuse NMR tubes containing 2-CE-d4 unless you have a dedicated, high-flow hood washing station. It is safer to dispose of the entire tube in a sharps/solvent waste container to avoid splash risks during cleaning.

References
  • National Institute for Occupational Safety and Health (NIOSH). (n.d.).[2] Ethylene chlorohydrin: Systemic Agent. CDC Emergency Response Safety and Health Database. [Link]

  • PubChem. (n.d.). 2-Chloroethanol (Compound Summary). National Library of Medicine. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
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